molecular formula C20H32O3 B032252 12(R)-Hete CAS No. 82337-46-0

12(R)-Hete

Cat. No.: B032252
CAS No.: 82337-46-0
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-ZYBDYUKJSA-N
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Description

12(R)-HETE is a HETE having a (12R)-hydroxy group and (5Z)-, (8Z)-, (10E)- and (14Z)-double bonds. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 12(S)-HETE.

Properties

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-ZYBDYUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333410
Record name 12(R)-HETE
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82337-46-0
Record name 12(R)-HETE
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hete, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12(R)-HETE
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Record name 12-HETE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Function of 12(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As the R-stereoisomer of 12-HETE, it exhibits distinct biological activities from its more commonly studied S-stereoisomer, 12(S)-HETE. This technical guide provides a comprehensive overview of the biological functions of this compound, its synthesis, and its signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the roles of eicosanoids in health and disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its metabolic and signaling pathways.

Introduction

12-hydroxyeicosatetraenoic acid (12-HETE) is a metabolite of arachidonic acid, a 20-carbon polyunsaturated fatty acid. It exists in two stereoisomeric forms, 12(S)-HETE and this compound, which are produced by different enzymatic pathways and often exhibit distinct biological effects.[1] While 12(S)-HETE is primarily synthesized by 12S-lipoxygenases (ALOX12), this compound is generated by 12R-lipoxygenase (ALOX12B) and cytochrome P450 enzymes.[1][2] Initially identified in the skin, particularly in psoriatic lesions, this compound has since been implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular regulation, and cancer.[1][3] Unlike hormones that act systemically, this compound functions locally as an autocrine or paracrine signaling molecule, modulating cellular responses in its immediate environment.[1]

Biosynthesis and Metabolism of this compound

The primary pathway for this compound synthesis involves the enzyme 12R-lipoxygenase (ALOX12B), which is predominantly expressed in the skin and cornea.[1] This enzyme catalyzes the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). Subsequently, glutathione peroxidases (GPX1, GPX2, and GPX4) reduce 12(R)-HpETE to the more stable this compound.[4]

Alternatively, cytochrome P450 (CYP) enzymes can metabolize arachidonic acid to a mixture of 12(S)-HETE and this compound, with the R-stereoisomer often being the predominant product.[1][5]

Once formed, this compound can be further metabolized. In the human epidermis, it is converted by the epidermis-type lipoxygenase 3 (eLOX3) into hepoxilins or 12-oxo-ETE, which are also bioactive molecules.[1]

G Arachidonic_Acid Arachidonic Acid ALOX12B 12R-Lipoxygenase (ALOX12B) Arachidonic_Acid->ALOX12B CYP450 Cytochrome P450 Enzymes Arachidonic_Acid->CYP450 HpETE 12(R)-HpETE ALOX12B->HpETE HETE This compound CYP450->HETE GPX Glutathione Peroxidase (GPX) HpETE->GPX GPX->HETE eLOX3 eLOX3 HETE->eLOX3 Metabolites Further Metabolites (e.g., Hepoxilins, 12-oxo-ETE) eLOX3->Metabolites

Biosynthesis of this compound.

Biological Functions of this compound

This compound exerts a wide range of biological effects, often in a cell-type and context-dependent manner.

Inflammation and Immune Response

This compound is a recognized pro-inflammatory mediator. It can induce the migration (chemotaxis) of neutrophils and mononuclear cells to sites of inflammation.[1] When injected into the skin, it causes the local accumulation of these immune cells.[1] This chemoattractant effect is mediated, at least in part, through the leukotriene B4 receptor 2 (BLT2).[1] In rats, intracerebroventricular administration of this compound has been shown to decrease lipopolysaccharide (LPS)-induced fever, suggesting a role in central inflammatory responses.[6]

Skin Physiology and Psoriasis

Elevated levels of this compound are a hallmark of psoriatic skin lesions.[1][3] It is believed to contribute to the pathology of psoriasis by promoting the inflammatory infiltrate and potentially by stimulating the proliferation of keratinocytes.[1][5] The application of 12(R,S)-HETE to both normal and psoriatic skin induces dermal infiltrates of neutrophils and mononuclear cells.[7]

Cardiovascular System

The effects of this compound on the cardiovascular system are complex and can be contradictory depending on the vascular bed. It has been shown to constrict the renal arteries in dogs.[1] In contrast, both this compound and 12(S)-HETE can cause relaxation of mouse mesenteric arteries that have been pre-constricted with a thromboxane A2 mimetic, an effect attributed to their ability to act as competitive antagonists at the thromboxane A2 (TP) receptor.[1][8]

Regarding platelet function, this compound can inhibit platelet aggregation induced by the TP receptor agonist I-BOP.[6]

Ocular Function

In the cornea, this compound is an endogenous metabolite that inhibits the Na+/K+-ATPase.[6] This activity is associated with a reduction in intraocular pressure in rabbits, suggesting a potential therapeutic application in glaucoma.[6][9]

Cancer

While much of the research on 12-HETE in cancer has focused on the 12(S) isomer, some studies have implicated this compound in cancer cell proliferation. For instance, it has been shown to increase the proliferation of HT-29 colon cancer cells at a concentration of 1 µM.[6]

Diabetes

In the context of diabetes, this compound has been shown to have significantly less potency than its 12(S) counterpart in reducing insulin secretion and causing apoptosis in pancreatic beta cells.[1]

Signaling Pathways of this compound

This compound primarily exerts its effects through interactions with specific G-protein coupled receptors (GPCRs).

Leukotriene B4 Receptor 2 (BLT2)

The low-affinity leukotriene B4 receptor, BLT2, has been identified as a receptor for this compound.[1][8] Binding of this compound to BLT2 can mediate several of its biological effects, including chemotaxis of immune cells and increases in intracellular calcium concentration.[1]

Thromboxane A2 Receptor (TP Receptor)

This compound acts as a competitive antagonist at the thromboxane A2 (TP) receptor.[1][8] This antagonism is responsible for its vasodilatory effects in certain vascular beds.[1][8]

It is important to note that the high-affinity 12(S)-HETE receptor, GPR31, does not bind this compound, highlighting the stereospecificity of these signaling pathways.[1][10]

G cluster_membrane Cell Membrane BLT2 BLT2 Receptor G_protein G-protein BLT2->G_protein Ca_influx Increase in Intracellular Ca2+ G_protein->Ca_influx HETE This compound HETE->BLT2 Chemotaxis Chemotaxis Ca_influx->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

This compound signaling via BLT2 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Receptor Binding and Functional Inhibition

ParameterReceptor/EnzymeCell/Tissue TypeValueReference
IC50TP ReceptorHuman Platelets0.734 µM[6]
IC50Platelet Aggregation (I-BOP induced)Human Platelets3.6 µM[6]
InhibitionNa+/K+-ATPaseBovine CorneaConcentration-dependent[6]

Table 2: Cellular and Physiological Effects

EffectCell/Tissue TypeConcentration/DoseObservationReference
ProliferationHT-29 Colon Cancer Cells1 µMIncreased proliferation[6]
Intraocular PressureRabbit Eye1, 10, or 50 µ g/eye (topical)Decreased pressure[6]
Pyresis (LPS-induced)Rat (intracerebroventricular)10 µ g/animal Decreased fever[6]
Neutrophil InfiltrationHuman Skin20 µg (epicutaneous)Similar to 50 ng LTB4[7]

Experimental Protocols

This section details common methodologies used to investigate the biological functions of this compound.

Quantification of this compound by Mass Spectrometry

Objective: To accurately measure the levels of this compound in biological samples.

Methodology:

  • Lipid Extraction: Lipids are extracted from homogenized tissues or cell lysates using a solvent system, typically a mixture of chloroform and methanol (Folch method) or ethyl acetate.

  • Solid-Phase Extraction (SPE): The lipid extract is subjected to SPE for initial purification and separation of eicosanoids from other lipid classes.

  • Chromatographic Separation: The purified extract is analyzed by high-performance liquid chromatography (HPLC), often using a chiral column to separate the 12(R) and 12(S) isomers.

  • Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: The amount of this compound is determined by comparing its signal to that of a deuterated internal standard.

Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to induce the migration of immune cells.

Methodology:

  • Cell Preparation: Isolate neutrophils or other leukocytes from fresh blood.

  • Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

  • Loading: The lower compartment is filled with a solution containing a specific concentration of this compound or a control vehicle. The isolated cells are placed in the upper compartment.

  • Incubation: The chamber is incubated for a set period to allow for cell migration through the membrane towards the chemoattractant.

  • Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.

G Start Isolate Leukocytes Setup Prepare Boyden Chamber Start->Setup Load_Cells Load Cells into Upper Chamber Setup->Load_Cells Load_HETE Load this compound into Lower Chamber Setup->Load_HETE Incubate Incubate to Allow Cell Migration Load_Cells->Incubate Load_HETE->Incubate Analyze Fix, Stain, and Count Migrated Cells Incubate->Analyze End Quantify Chemotaxis Analyze->End

Workflow for a chemotaxis assay.
Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood and centrifuge at a low speed to prepare PRP.

  • Aggregometry: A platelet aggregometer is used, which measures changes in light transmission through a stirred suspension of PRP as platelets aggregate.

  • Treatment: PRP is pre-incubated with this compound or a vehicle control.

  • Induction of Aggregation: A platelet agonist, such as a TP receptor agonist (e.g., I-BOP) or collagen, is added to induce aggregation.

  • Measurement: The change in light transmission is recorded over time to generate an aggregation curve. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Conclusion and Future Directions

This compound is a stereospecific lipid mediator with diverse biological functions, particularly in inflammation, skin pathophysiology, and cardiovascular regulation. Its roles are primarily mediated through the BLT2 and TP receptors. The distinct signaling pathways of this compound compared to its 12(S) isomer underscore the importance of stereochemistry in the biological activity of eicosanoids.

Future research should focus on further elucidating the downstream signaling cascades activated by this compound in different cell types. The development of specific inhibitors for 12R-lipoxygenase and antagonists for the receptors of this compound will be crucial for dissecting its precise roles in disease and for exploring its therapeutic potential. Given its effects on intraocular pressure and its presence in psoriatic lesions, targeting the this compound pathway may offer novel therapeutic strategies for glaucoma and inflammatory skin diseases.

References

An In-depth Technical Guide to 12(R)-Hydroxyeicosatetraenoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). It is intended for researchers, scientists, and professionals in drug development who are interested in the biological roles and therapeutic potential of this lipid mediator.

Discovery and Historical Context

The story of this compound is intertwined with the study of inflammatory skin diseases, particularly psoriasis. In 1975, Hammarström and colleagues made the seminal observation that the epidermis of psoriatic lesions contained markedly elevated levels of free arachidonic acid and a metabolite identified as 12-hydroxyeicosatetraenoic acid (12-HETE)[1]. Subsequent chiral analysis revealed that the predominant enantiomer in psoriatic skin was this compound, the opposite chirality to the well-known 12(S)-HETE produced by platelets[1]. This unusual stereochemistry sparked a debate about its enzymatic origin.

Initially, two primary pathways were proposed for the synthesis of this compound: a cytochrome P450 (CYP)-dependent mechanism and a novel lipoxygenase (LOX) pathway[2]. The formation of this compound by CYP enzymes had been documented in various tissues, including the cornea[3][4]. However, mechanistic studies in psoriatic scales provided compelling evidence for a lipoxygenase-mediated route. Experiments using deuterated arachidonic acid showed retention of the deuterium atom at the 12th carbon, ruling out an isomerization from 12(S)-HETE via a 12-keto intermediate[2]. Furthermore, studies with stereospecifically labeled arachidonic acid demonstrated the stereospecific removal of the pro-R hydrogen from the 10th carbon, a hallmark of a lipoxygenase-catalyzed reaction[2].

The definitive proof for a lipoxygenase pathway came with the molecular cloning and expression of a novel 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, from human keratinocytes[2]. This enzyme was shown to specifically oxygenate arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is then rapidly reduced to this compound[2][5]. While the 12R-LOX pathway is now recognized as a major source of this compound in the skin, it is also understood that CYP enzymes, particularly the CYP1A family, can contribute to its production in other tissues, such as the porcine ciliary epithelium[5][6].

Physicochemical and Biological Properties

This compound is a bioactive lipid mediator that exerts a range of biological effects. Its physical and biological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₂O₃[7]
Molar Mass320.47 g/mol [7]
IUPAC Name(5Z,8Z,10E,12R,14Z)-12-Hydroxyicosa-5,8,10,14-tetraenoic acid[7]

Table 2: Quantitative Biological Activities of this compound

Biological EffectSystem/AssayConcentration/IC₅₀Reference
Inhibition of Na+/K+-ATPaseRabbit Corneal Epithelium-[3][4]
Reduction of Intraocular PressureRabbit Eye (Topical Application)1 µg, 10 µg, 50 µg[3]
Activation of Aryl Hydrocarbon Receptor (AHR)Human Hepatoma (HepG2) and Keratinocyte (HaCaT) cell linesHigh nanomolar concentrations[8]
Binding to Leukotriene B4 Receptor 2 (BLT2)CHO cells expressing human BLT2Lower affinity than LTB₄[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis of this compound using 12R-Lipoxygenase

This protocol describes the synthesis of this compound from arachidonic acid using recombinant 12R-lipoxygenase.

Materials:

  • Recombinant human 12R-lipoxygenase (expressed in a suitable system, e.g., baculovirus-infected insect cells)

  • Arachidonic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 2 mM CaCl₂)

  • Triphenylphosphine or sodium borohydride

  • Organic solvents for extraction (e.g., ethyl acetate, methanol, chloroform)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a chiral column

Procedure:

  • Incubate recombinant 12R-lipoxygenase with arachidonic acid in the reaction buffer at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an excess of methanol.

  • Reduce the initially formed hydroperoxide (12(R)-HpETE) to the corresponding alcohol (this compound) by adding triphenylphosphine or sodium borohydride.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

  • Extract the lipids using a suitable organic solvent mixture, such as ethyl acetate or a chloroform/methanol mixture.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Purify the this compound from the lipid extract using solid-phase extraction followed by reverse-phase HPLC.

  • Confirm the stereochemistry and purity of the synthesized this compound using chiral HPLC analysis.

Extraction of this compound from Biological Samples

This protocol outlines a general procedure for the extraction of this compound from biological samples such as tissues or cell culture media using solid-phase extraction (SPE).

Materials:

  • Biological sample (e.g., tissue homogenate, cell culture supernatant)

  • Internal standard (e.g., deuterated 12-HETE)

  • Methanol

  • Water, acidified to pH 3.5

  • Ethyl acetate

  • Hexane

  • C18 SPE cartridges

Procedure:

  • Add an internal standard to the biological sample to allow for quantification and to account for extraction losses.

  • Acidify the sample to pH 3.5 with a suitable acid (e.g., formic acid or HCl)[10].

  • Condition the C18 SPE cartridge by washing with methanol followed by acidified water[10].

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with acidified water to remove polar impurities.

  • Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.

  • Elute the HETEs from the cartridge with ethyl acetate or methanol[10].

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis by HPLC or LC-MS/MS.

Chiral Separation and Quantification by HPLC and LC-MS/MS

This protocol describes the separation and quantification of this compound and its enantiomer 12(S)-HETE using chiral HPLC and tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-RH)[11]

Chromatographic Conditions (Example):

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[11]

  • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v)[11]

  • Flow Rate: 300 µL/min[11]

  • Column Temperature: 40°C[11]

  • Injection Volume: 10-20 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 12-HETE: m/z 319 -> 179[12]

    • Deuterated 12-HETE (internal standard): e.g., m/z 327 -> 184[12]

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum sensitivity.

Procedure:

  • Reconstitute the extracted lipid sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Separate the this compound and 12(S)-HETE enantiomers based on their differential interaction with the chiral stationary phase.

  • Detect and quantify the eluting enantiomers using the mass spectrometer in MRM mode.

  • Construct a calibration curve using known concentrations of this compound and the internal standard to determine the concentration of this compound in the sample.

GTPγS Binding Assay for BLT2 Receptor Activation

This assay measures the activation of the G-protein coupled receptor BLT2 by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes prepared from cells overexpressing the human BLT2 receptor

  • [³⁵S]GTPγS

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • In a microtiter plate, combine the cell membranes, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.

  • Incubate the mixture at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of bound [³⁵S]GTPγS as a function of the this compound concentration to determine the potency and efficacy of this compound as a BLT2 agonist.

Reporter Gene Assay for Aryl Hydrocarbon Receptor (AHR) Activation

This assay determines the ability of this compound to activate the aryl hydrocarbon receptor (AHR) by measuring the expression of a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter.

Materials:

  • A suitable cell line (e.g., HepG2, HaCaT) transiently or stably transfected with a reporter plasmid containing an AHR-responsive element (e.g., DRE/XRE) driving the expression of a reporter gene (e.g., luciferase).

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

  • Plot the normalized reporter gene activity as a function of the this compound concentration to assess its ability to activate the AHR signaling pathway[8].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthesis and signaling pathways of this compound, as well as a typical experimental workflow for its analysis.

Enzymatic Synthesis of this compound

12R-HETE_Synthesis cluster_lipoxygenase 12R-Lipoxygenase Pathway cluster_cyp450 Cytochrome P450 Pathway AA Arachidonic Acid HpETE 12(R)-HpETE AA->HpETE 12R-LOX (ALOX12B) HETE This compound HpETE->HETE Glutathione Peroxidase AA_cyp Arachidonic Acid AA_cyp->HETE CYP450 (e.g., CYP1A)

Caption: Enzymatic synthesis pathways of this compound.

Signaling Pathways of this compound

12R-HETE_Signaling cluster_blt2 BLT2 Receptor Pathway cluster_ahr Aryl Hydrocarbon Receptor Pathway HETE This compound BLT2 BLT2 Receptor HETE->BLT2 AHR_complex AHR-ARNT Complex HETE->AHR_complex Indirect Activation G_protein G-protein activation BLT2->G_protein Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, chemotaxis) G_protein->Downstream DRE DRE/XRE AHR_complex->DRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_expression Transcription 12R-HETE_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Lipid Extraction Separation Chiral HPLC Extraction->Separation Purified Lipid Extract Detection LC-MS/MS Quantification Separation->Detection Separated Enantiomers Analysis Data Analysis Detection->Analysis Quantitative Data

References

The Crucial Role of 12R-Lipoxygenase in the Production of 12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 12R-lipoxygenase (12R-LOX) in the biosynthesis of 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE]. This document provides a comprehensive overview of the enzyme's mechanism, its physiological and pathological significance, and detailed experimental protocols for its study. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of this important biochemical pathway.

Introduction to 12R-Lipoxygenase and this compound

12R-lipoxygenase is a member of the lipoxygenase family of enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] Specifically, 12R-LOX acts on arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE), which is subsequently reduced to this compound by cellular peroxidases, such as glutathione peroxidases.[3][4] This enzyme is notable as it is the only mammalian lipoxygenase known to produce an R-enantiomer, in contrast to the more common S-enantiomers produced by other lipoxygenases.[5]

The expression of 12R-LOX, encoded by the ALOX12B gene, is primarily localized to the skin and cornea.[2][3] Its product, this compound, is a bioactive lipid mediator implicated in a range of physiological and pathological processes, including the maintenance of the epidermal barrier, inflammation, and cell proliferation.[5][6] A recognized feature of psoriasis and other proliferative dermatoses is the accumulation of this compound in the skin.[7][8]

Biochemical Pathway of this compound Production

The synthesis of this compound from arachidonic acid is a two-step process initiated by 12R-LOX.

Step 1: Oxygenation of Arachidonic Acid

12R-lipoxygenase catalyzes the stereospecific removal of the pro-R hydrogen from the 10-carbon of arachidonic acid and the insertion of molecular oxygen at carbon-12, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE).[7][9] This reaction is highly specific, with over 98% of the product being the 12R enantiomer.[9]

Step 2: Reduction of 12(R)-HPETE

The unstable 12(R)-HPETE is rapidly reduced to the more stable this compound by the action of ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPX).[4][10]

An alternative, but less common, route for this compound production is through the action of cytochrome P450 (CYP) enzymes, which can produce a racemic mixture of 12(S)-HETE and this compound.[3][11] However, in tissues like the skin, the lipoxygenase pathway is the predominant source of this compound.[7][9]

Figure 1: Biosynthetic pathway of this compound from arachidonic acid.

Quantitative Data

The following tables summarize key quantitative data related to 12R-LOX and this compound.

ParameterValue/RangeTissue/Cell TypeReference
Enzyme Expression
12R-LOX mRNA (Northern blot)~2.5 kilobaseHuman Keratinocytes[9]
Enzyme Kinetics
Substrate SpecificityArachidonic acid > Linoleic acidExpressed in HeLa cells[9]
Product Stereospecificity >98% 12RExpressed in HeLa cells[9]
This compound Concentrations
Psoriatic ScalesMarkedly increasedHuman Skin[9]
Atopic Dermatitis ModelSignificantly increasedMouse Plasma, Skin, Spleen, Lymph Nodes[12]
Subarachnoid HemorrhageUp to 21.9 ng/mlHuman Cerebrospinal Fluid[13]

Table 1: Quantitative Data on 12R-Lipoxygenase and this compound

ReceptorLigand(s)Binding Affinity (IC50/Kd)Downstream SignalingReference
Thromboxane A2 Receptor (TP) This compound (competitive antagonist)IC50 = 0.734 µM (platelets)Inhibition of platelet aggregation[3][14]
Leukotriene B4 Receptor 2 (BLT2) This compoundBinds at 5 µMPro-inflammatory responses[3][14]
Aryl Hydrocarbon Receptor (AHR) This compound (indirect activator)N/AAHR-mediated transcription[15]

Table 2: Receptor Interactions of this compound

Signaling Pathways Involving this compound

This compound exerts its biological effects through interaction with various receptors and signaling pathways.

Pro-inflammatory Signaling

This compound can bind to the low-affinity leukotriene B4 receptor 2 (BLT2), which is implicated in pro-inflammatory responses.[3][14] This interaction can contribute to the inflammatory component of skin diseases.

Modulation of Platelet Aggregation

As a competitive antagonist of the thromboxane A2 (TP) receptor, this compound can inhibit platelet aggregation induced by thromboxane A2 mimetics.[3][4] This suggests a role in regulating thrombosis and hemostasis.

Indirect Activation of the Aryl Hydrocarbon Receptor (AHR)

Studies have shown that this compound can act as a potent indirect modulator of the aryl hydrocarbon receptor (AHR) pathway.[15] This activation of AHR-mediated transcription may contribute to the physiological and pathological effects of this compound in the skin.[15]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE This compound BLT2 BLT2 Receptor HETE->BLT2 Binds TP TP Receptor HETE->TP Antagonizes AHR_complex AHR Complex HETE->AHR_complex Indirectly Activates Pro-inflammatory\nResponse Pro-inflammatory Response BLT2->Pro-inflammatory\nResponse Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation TP->Inhibition of\nPlatelet Aggregation AHR AHR AHR_complex->AHR ARNT ARNT AHR->ARNT XRE XRE ARNT->XRE Translocates Gene Target Gene Transcription XRE->Gene

Figure 2: Signaling pathways of this compound.

Further Metabolism and Epidermal Barrier Function

In the epidermis, this compound is a substrate for epidermis-type lipoxygenase 3 (eLOX3).[3][5] This enzyme metabolizes 12(R)-HPETE into hepoxilins, such as 8R-hydroxy-11R,12R-epoxy-hepoxilin A3.[3] This pathway is crucial for terminal differentiation of keratinocytes and the formation of a functional epidermal barrier.[5] Mutations in either ALOX12B or ALOXE3 can lead to autosomal recessive congenital ichthyosis (ARCI), a severe skin disorder characterized by a defective skin barrier.[5]

Epidermal_Metabolism AA Arachidonic Acid HPETE 12(R)-HPETE AA->HPETE O2 HETE This compound HPETE->HETE Hepoxilin 8R-hydroxy-11R,12R-epoxy- hepoxilin A3 HPETE->Hepoxilin Barrier Epidermal Barrier Function Hepoxilin->Barrier LOX 12R-LOX LOX->HPETE GPX GPX GPX->HETE ELOX3 eLOX3 ELOX3->Hepoxilin

Figure 3: Role of 12R-LOX and eLOX3 in epidermal barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 12R-LOX and this compound.

Assay for 12R-Lipoxygenase Activity

This protocol is adapted from studies expressing the enzyme in cell lines.[9]

Objective: To determine the enzymatic activity of 12R-LOX by measuring the conversion of arachidonic acid to 12(R)-HPETE and this compound.

Materials:

  • HeLa cells transfected with 12R-LOX expression vector

  • Arachidonic acid

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel OD)

  • Solvents for HPLC (e.g., hexane, isopropanol, acetic acid)

Procedure:

  • Cell Culture and Harvest: Culture HeLa cells expressing 12R-LOX. Harvest the cells and resuspend in PBS.

  • Enzyme Incubation: Add arachidonic acid to the cell suspension and incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Extraction: Stop the reaction by adding an excess of methanol. Acidify the mixture and extract the lipids using a solid-phase extraction column.

  • HPLC Analysis:

    • Reverse-Phase HPLC: Separate the reaction products on a C18 column to isolate the HETE fraction. Monitor the effluent at 237 nm, the characteristic absorbance maximum for the conjugated diene of HETEs.

    • Chiral-Phase HPLC: Resolve the 12R and 12S enantiomers of 12-HETE using a chiral column.

  • Quantification: Quantify the amount of this compound produced by comparing the peak area to that of a known standard.

Experimental_Workflow_Activity cluster_prep Sample Preparation cluster_analysis Analysis node1 Culture & Harvest 12R-LOX expressing cells node2 Incubate with Arachidonic Acid node1->node2 node3 Lipid Extraction (SPE) node2->node3 node4 Reverse-Phase HPLC (Isolate HETEs) node3->node4 node5 Chiral-Phase HPLC (Separate 12R/12S) node4->node5 node6 Quantification (UV 237 nm) node5->node6

Figure 4: Workflow for 12R-Lipoxygenase activity assay.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a generalized procedure based on several published methods for eicosanoid analysis.[12][16][17][18]

Objective: To accurately quantify the levels of this compound in biological matrices such as plasma, tissue homogenates, or cell culture media.

Materials:

  • Biological sample

  • Deuterated internal standard (e.g., 12(S)-HETE-d8)

  • Methanol

  • Solid-phase extraction (SPE) columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Chiral LC column (e.g., ChiralPak AD-RH)[12][19]

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in methanol to precipitate proteins and extract lipids.

    • For liquid samples (plasma, media), add methanol.

    • Spike the sample with a known amount of deuterated internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol and then water.

    • Load the sample onto the column.

    • Wash the column to remove impurities.

    • Elute the eicosanoids with methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chiral LC-MS/MS Analysis:

    • Inject the sample onto a chiral LC column to separate the this compound and 12(S)-HETE enantiomers.

    • Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12-HETE and the internal standard. For 12-HETE, a common transition is m/z 319 -> 179.[12]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow_LCMS cluster_prep_lcms Sample Preparation cluster_analysis_lcms Analysis node1_lcms Homogenize/Extract Biological Sample node2_lcms Add Internal Standard (e.g., 12(S)-HETE-d8) node1_lcms->node2_lcms node3_lcms Solid-Phase Extraction node2_lcms->node3_lcms node4_lcms Chiral LC Separation node3_lcms->node4_lcms node5_lcms Tandem Mass Spectrometry (MRM) node4_lcms->node5_lcms node6_lcms Quantification using Standard Curve node5_lcms->node6_lcms

Figure 5: Workflow for this compound quantification by LC-MS/MS.

Conclusion

12R-lipoxygenase is a unique enzyme responsible for the production of the bioactive lipid mediator this compound. This pathway is of significant interest due to its crucial role in skin physiology and its implication in inflammatory skin diseases. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers and drug development professionals aiming to further elucidate the functions of 12R-LOX and this compound and to explore their potential as therapeutic targets. Further investigation into the intricate signaling networks of this compound will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.

References

Cytochrome P450 metabolism of arachidonic acid to 12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cytochrome P450 Metabolism of Arachidonic Acid to 12(R)-HETE

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of arachidonic acid (AA) by Cytochrome P450 (CYP450) enzymes constitutes a critical pathway, generating a diverse array of bioactive eicosanoids. Among these, 12(R)-hydroxyeicosatetraenoic acid [this compound] has emerged as a significant signaling molecule with distinct physiological roles. Unlike its 12(S)-HETE stereoisomer, predominantly synthesized by lipoxygenases, this compound is a characteristic product of CYP450-mediated oxidation in specific tissues. This guide provides a comprehensive technical overview of the CYP450-dependent biosynthesis of this compound, its biological functions, and detailed methodologies for its study. We present quantitative data, experimental protocols, and visual diagrams of the metabolic and signaling pathways to serve as a resource for professionals in biomedical research and drug development.

Biosynthesis of this compound via Cytochrome P450

Arachidonic acid is metabolized by CYP450 enzymes through two primary types of reactions: epoxygenation to form epoxyeicosatrienoic acids (EETs) and hydroxylation to form hydroxyeicosatetraenoic acids (HETEs).[1][2] The formation of 12-HETE occurs via allylic oxidation. While lipoxygenase (LOX) enzymes, particularly 12-LOX, stereospecifically produce 12(S)-HETE, CYP450 enzymes can generate both 12(S)- and this compound, often as a racemic mixture where the R-stereoisomer predominates.[3]

The enzymatic source of this compound was historically debated, with evidence pointing to both CYP450 and a potential 12R-lipoxygenase.[4] However, CYP450-catalyzed synthesis is well-established in tissues such as the corneal epithelium and liver.[4][5] Specific CYP450 isoforms, including members of the CYP1A and CYP1B families, are capable of producing mid-chain HETEs like 12-HETE.[6] For instance, CYP1A1 has been shown to synthesize 12(S)-HETE, while other CYP enzymes contribute to the formation of this compound.[6][7] The production of this compound in the rabbit corneal epithelium is a notable example of tissue-specific CYP450 activity.[5][8]

The biosynthetic pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[9] CYP450 enzymes then catalyze the insertion of oxygen at the C-12 position of arachidonic acid. This reaction typically requires NADPH-cytochrome P450 reductase as a cofactor.[10] The initial product is 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable this compound.[3]

G Figure 1: Cytochrome P450-Mediated Biosynthesis of this compound cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids PLA2 Phospholipase A2 phospholipids->PLA2 AA Arachidonic Acid (AA) CYP450 Cytochrome P450 (e.g., CYP1A, CYP1B) AA->CYP450 HpETE 12(R)-HpETE GPx Glutathione Peroxidase (GPx) HpETE->GPx HETE This compound PLA2->AA CYP450->HpETE GPx->HETE

Figure 1: Cytochrome P450-Mediated Biosynthesis of this compound

Quantitative Data on this compound Production

Quantitative kinetic data for the specific production of this compound by individual CYP450 isoforms is limited in the literature. Most studies focus on the overall production of HETEs or do not perform chiral analysis. However, hormonal and traumatic stimuli have been shown to significantly increase this compound formation in intact tissues. The table below summarizes available quantitative findings.

Enzyme System/TissueStimulusFold Increase in this compoundConcentrationReference
Rabbit Corneal EpitheliumArginine Vasopressin~15-fold over control1 µM[5]
Rabbit Corneal EpitheliumDigitonin (Detergent)~17-fold over control20 µM[5]
DNCB-induced Atopic Dermatitis Mouse Model (Skin)DNCB TreatmentSignificantly elevated vs. controlN/A[11]
DNCB-induced Atopic Dermatitis Mouse Model (Plasma)DNCB TreatmentSignificantly elevated vs. controlN/A[11]

Biological Functions and Signaling Pathways

This compound exerts its biological effects through various mechanisms, distinguishing it from its (S)-enantiomer.

  • Inhibition of Na+/K+-ATPase: this compound is a potent inhibitor of Na+/K+-ATPase activity. This action has been demonstrated in corneal epithelium and is linked to the regulation of ion transport. Its ability to lower intraocular pressure in rabbits is attributed to this inhibitory effect.[5][8]

  • Modulation of the Aryl Hydrocarbon Receptor (AHR): this compound can act as a potent indirect modulator of the AHR pathway.[12] It does not bind directly to the receptor but activates AHR-mediated transcription of target genes, such as CYP1B1. This suggests that a metabolite of this compound or a downstream signaling event is responsible for direct AHR activation.[12]

  • Vascular Effects: While 12(S)-HETE often acts as a vasodilator, this compound has been shown to constrict the renal artery in dogs, indicating stereospecific effects on vascular tone.[3]

  • Receptor Interaction: Both 12(S)- and this compound can interact with G-protein coupled receptors. They have been shown to influence the thromboxane A2 (TP) receptor and may interact with the leukotriene B4 receptor 2 (BLT2).[3][6]

G Figure 2: Key Signaling Pathways of this compound cluster_0 Aryl Hydrocarbon Receptor (AHR) Pathway cluster_1 Ion Transport Regulation cluster_2 GPCR Interaction HETE This compound AHR AHR HETE->AHR Indirectly Activates ATPase Na+/K+-ATPase HETE->ATPase Inhibits TP_Receptor Thromboxane (TP) Receptor HETE->TP_Receptor Influences ARNT ARNT AHR->ARNT Dimerizes with XRE XRE (DNA) ARNT->XRE CYP1B1 Target Gene Transcription (e.g., CYP1B1) XRE->CYP1B1 IonTransport Altered Ion Transport (e.g., Lowered IOP) ATPase->IonTransport VascularTone Modulation of Vascular Tone TP_Receptor->VascularTone

Figure 2: Key Signaling Pathways of this compound

Experimental Protocols

The accurate quantification and characterization of this compound require specific and sensitive analytical techniques, primarily involving chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The workflow for analyzing CYP450-mediated this compound production involves several key stages: preparation of the enzymatic system (e.g., microsomes), incubation with arachidonic acid, extraction of the lipid metabolites, and finally, chiral separation and detection.

G Figure 3: Experimental Workflow for this compound Analysis A 1. Sample Preparation (e.g., Tissue Homogenization) B 2. Microsomal Fraction Isolation (via Differential Centrifugation) A->B C 3. Incubation (Microsomes + AA + NADPH) B->C D 4. Reaction Termination & Analyte Extraction C->D E 5. Chiral LC Separation (Separates 12(R)- and 12(S)-HETE) D->E F 6. Tandem MS Detection (MRM for Quantification) E->F G 7. Data Analysis F->G

Figure 3: Experimental Workflow for this compound Analysis
Protocol: Microsomal Metabolism and Chiral LC-MS/MS Analysis

This protocol provides a representative method for measuring this compound produced by cardiac microsomes, adapted from methodologies described in the literature.[11][13]

A. Microsome Preparation:

  • Homogenize tissue (e.g., heart ventricles) in a cold buffer (e.g., 10 mM KPO4, 250 mM sucrose, 1 mM EDTA, pH 7.7).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

B. In Vitro Incubation:

  • In a reaction tube, combine the microsomal protein (e.g., 0.5 mg/mL) with a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Initiate the reaction by adding arachidonic acid (e.g., final concentration of 40 µM) and an NADPH-generating system (or NADPH, final concentration 1 mM).

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate) and acidifying to pH 3-4 with formic acid.

C. Solid-Phase Extraction (SPE):

  • Add an internal standard (e.g., 12(S)-HETE-d8) to the terminated reaction mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol/water).

  • Load the reconstituted sample onto a conditioned C18 SPE cartridge.

  • Wash the cartridge to remove impurities (e.g., with water and hexane).

  • Elute the HETEs with a suitable solvent (e.g., methyl formate or ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

D. Chiral LC-MS/MS Analysis:

  • Chromatography: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar) capable of separating HETE enantiomers.

  • Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol/acetic acid is typically used for normal-phase chiral separations.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transition for 12-HETE is typically m/z 319 -> 179.[11] The transition for a deuterated internal standard (e.g., 12(S)-HETE-d8) would be m/z 327 -> 184.

  • Quantification: Construct a standard curve using synthetic this compound and 12(S)-HETE standards. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Conclusion and Future Directions

The cytochrome P450-mediated pathway for this compound synthesis represents a key branch of arachidonic acid metabolism with distinct physiological consequences. The production of this eicosanoid is tissue-specific and its signaling through inhibition of Na+/K+-ATPase and modulation of the AHR pathway highlights its potential as a therapeutic target. For drug development professionals, understanding the specific CYP450 isoforms involved and their regulation is crucial for predicting drug-eicosanoid interactions and developing selective modulators of this pathway.

Future research should focus on identifying the full complement of CYP450 enzymes responsible for this compound synthesis in various human tissues, elucidating the precise mechanism of its indirect AHR activation, and further exploring its role in pathophysiology, including cardiovascular disease, inflammation, and cancer.[6][14] The development of more specific pharmacological tools will be essential to dissect its functions and validate its therapeutic potential.

References

Physiological role of 12(R)-HETE in corneal epithelium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physiological Role of 12(R)-HETE in the Corneal Epithelium

Introduction

The cornea, the transparent anterior part of the eye, is crucial for vision. Its integrity is maintained by a complex interplay of cellular and molecular processes. Among the key regulators of corneal physiology are lipid mediators derived from arachidonic acid. One such metabolite, 12(R)-hydroxyeicosatetraenoic acid [this compound], has emerged as a significant modulator of various functions within the corneal epithelium. This technical guide provides a comprehensive overview of the synthesis, metabolism, physiological roles, and signaling pathways of this compound in the corneal epithelium, tailored for researchers, scientists, and drug development professionals.

Synthesis and Metabolism of this compound

This compound is a stereoisomer of 12-HETE, an eicosanoid produced from the metabolism of arachidonic acid. In the corneal epithelium, its synthesis is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, distinguishing it from the 12(S)-HETE isomer, which is typically produced by 12-lipoxygenases (12-LOX) in tissues like platelets.[1][2][3]

Synthesis: The synthesis of this compound in the corneal epithelium is dependent on NADPH and is catalyzed by microsomal cytochrome P450 enzymes.[3][4] Specifically, CYP1B1, an enzyme expressed in various ocular tissues including the cornea, is known to metabolize arachidonic acid and is implicated in this pathway.[5][6][7] The production of this compound can be stimulated by hormonal and traumatic events. For instance, arginine vasopressin has been shown to cause a 15-fold increase in this compound formation in rabbit corneal epithelium.[8]

Metabolism: Once synthesized, this compound is further metabolized in corneal tissues through three main pathways: β-oxidation, ω-hydroxylation, and keto-reduction.[9] The primary metabolite is 8-hydroxy-4,6,10-hexadecatrienoic acid, a product of β-oxidation.[9] Another significant metabolic conversion is the formation of 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) via an oxidation and keto-reduction process.[9] This metabolite, 12(R)-HETrE, is a potent pro-inflammatory and angiogenic compound.[9][10] The majority of this metabolic activity occurs within the epithelium.[11]

AA Arachidonic Acid HETE_12R This compound AA->HETE_12R NADPH P450 Cytochrome P450 (e.g., CYP1B1) P450->HETE_12R Tetranor 8-hydroxy-4,6,10- hexadecatrienoic acid HETE_12R->Tetranor HETrE_12R 12(R)-HETrE (Pro-inflammatory/Angiogenic) HETE_12R->HETrE_12R BetaOx β-Oxidation BetaOx->Tetranor KetoRed Keto-Reduction KetoRed->HETrE_12R

Synthesis and major metabolic pathways of this compound in the cornea.

Physiological Roles and Quantitative Effects

This compound and its metabolites exert a range of biological effects on the cornea, from regulating ion transport to mediating inflammatory and wound healing responses.

Inhibition of Na+/K+-ATPase and Regulation of Corneal Hydration

A primary and well-characterized function of this compound is its potent inhibition of Na+/K+-ATPase activity in the corneal epithelium.[4][8] This inhibition is stereospecific, with this compound being significantly more potent than its 12(S) counterpart.[4] By inhibiting the endothelial pump function, this compound can induce dose-dependent corneal swelling.[12] This suggests a role in regulating corneal deturgescence, a critical process for maintaining corneal transparency.[3] Furthermore, topical application of this compound has been shown to lower intraocular pressure (IOP) in rabbits, likely through its Na+/K+-ATPase inhibitory action.[13]

Corneal Wound Healing

The process of corneal epithelial wound healing involves cell migration, proliferation, and differentiation to restore the epithelial barrier.[14][15] While direct studies on this compound's role in epithelial cell migration are limited, related eicosanoids are known to be involved. For instance, the 12/15-lipoxygenase pathway produces mediators that promote wound healing.[16] Given that injury stimulates this compound production, it is likely a key player in the initial stages of the repair process.

Inflammation and Angiogenesis

Corneal injury triggers an inflammatory response that can lead to neovascularization. This compound and its metabolite 12(R)-HETrE are potent pro-inflammatory and angiogenic factors.[17][18] this compound is a powerful chemoattractant for neutrophils, with significant activity observed at concentrations as low as 10-11 M.[17] Its metabolite, 12(R)-HETrE, stimulates corneal neovascularization both in vitro and in vivo.[10][19] This angiogenic effect is mediated, at least in part, by the upregulation of Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8) in microvessel endothelial cells.[10][19] Levels of 12-HETrE are significantly elevated in the tears of humans with inflamed eyes, underscoring its clinical relevance.[20][21]

Data Presentation: Quantitative Effects of this compound

Table 1: Inhibition of Na+/K+-ATPase and Induction of Corneal Swelling

Compound Concentration Effect on Na+/K+-ATPase Activity Corneal Swelling Rate (µm/hr) Species Reference(s)
This compound 10-6 M Almost complete inhibition 24 ± 1 Porcine, Rabbit [4][12]
10-7 M - 14 ± 0.5 Rabbit [12]
10-5 M - 25 ± 2 Rabbit [12]

| 12(S)-HETE | 10-6 M | Lesser inhibition than this compound | No swelling | Porcine, Rabbit |[4][12] |

Table 2: Effects on Intraocular Pressure (IOP) and Angiogenesis

Compound Dose / Concentration Effect Model Reference(s)
This compound 1 µg (topical) 4-7 mmHg reduction in IOP Rabbit [13]
50 µg (topical) 12 mmHg reduction in IOP Rabbit [13]
12(R)-HETrE 1 nM 3-fold increase in endothelial cell number Human Microvessel Endothelial Cells (in vitro) [10]

| Compound DR * | 0.5 µg (implant) | Induced neovascularization | Rabbit Corneal Micropocket |[17] |

*Compound D is endogenously produced and has been identified as 12(R)-hydroxy-5,8,14(Z,Z,Z)-eicosatrienoic acid, a form of 12(R)-HETrE.[17]

Table 3: Levels in Human Tear Film

Compound Condition Mean Concentration (pg/µl) Reference(s)
12-HETE Control Not detected [20]
Inflamed 33 ± 21 (detected in 6 of 38 samples) [20]
12-HETrE Control ~5 [20]

| | Inflamed | ~35 (seven-fold higher) |[20] |

Signaling Pathways

The pro-angiogenic and pro-inflammatory effects of this compound metabolites are mediated through specific intracellular signaling cascades. Studies on its metabolite, 12(R)-HETrE, in human microvessel endothelial cells (HMVECs) have elucidated a pathway involving Phospholipase C (PLC) and an increase in intracellular calcium, which subsequently leads to the activation of the ERK1/2 pathway.[10][19] This signaling cascade ultimately stimulates the expression of angiogenic factors like VEGF and IL-8. Notably, this pathway appears to be independent of Akt and certain protein kinase C (PKC) isoforms (α, βI, βII, and Δ).[19]

HETrE 12(R)-HETrE Receptor GPCR (Putative) HETrE->Receptor PLC PLC Receptor->PLC Activates Ca ↑ [Ca²⁺]i PLC->Ca Stimulates ERK ERK1/2 Activation Ca->ERK GeneExp ↑ Gene Expression ERK->GeneExp Leads to VEGF VEGF GeneExp->VEGF IL8 IL-8 GeneExp->IL8 Angio Angiogenesis & Inflammation VEGF->Angio IL8->Angio

Signaling pathway of 12(R)-HETrE in microvessel endothelial cells.

Experimental Protocols

The study of this compound in the cornea utilizes a variety of in vivo, ex vivo, and in vitro models and techniques.

In Vivo Corneal Wound Healing Models
  • Mechanical Epithelial Abrasion: This is a common and reproducible model.

    • Objective: To study epithelial wound healing without damaging the basement membrane.

    • Procedure: Anesthetized mice (e.g., C57BL/6) are used. A 2 mm diameter circular trephine is gently placed on the central cornea to demarcate the wound area. The epithelium within the circle is then carefully debrided using a blunt instrument like a golf club spud or a corneal rust ring remover.[22][23] Wound closure is monitored over time by staining with fluorescein and imaging.

    • Application: Used to assess the rate of re-epithelialization and to study the inflammatory response to injury.[22]

Start Start: Anesthetized Mouse Step1 1. Demarcate Area (2 mm Trephine) Start->Step1 Step2 2. Debride Epithelium (Golf Club Spud) Step1->Step2 Step3 3. Apply Treatment (e.g., this compound) Step2->Step3 Step4 4. Monitor Healing (Fluorescein Staining) Step3->Step4 Time Points (e.g., 8, 16, 24h) Step5 5. Tissue Analysis (Histology, Lipidomics) Step4->Step5 End End Step5->End

Workflow for a murine corneal epithelial abrasion wound healing model.
In Vitro Cell-Based Assays

  • Cell Culture: Primary or immortalized human corneal epithelial cells (HCECs) are cultured. These models allow for the study of specific cellular responses in a controlled environment.[24][25]

  • Scratch Wound Assay:

    • Objective: To measure collective cell migration.

    • Procedure: A confluent monolayer of HCECs is "scratched" with a sterile pipette tip to create a cell-free gap. The cells are then treated with the compound of interest (e.g., this compound). The closure of the gap is monitored and quantified over time using microscopy.[25]

  • Endothelial Cell Tube Formation Assay:

    • Objective: To assess angiogenic potential in vitro.

    • Procedure: Human microvessel endothelial cells are seeded onto a layer of Matrigel (a basement membrane matrix). In the presence of an angiogenic factor like 12(R)-HETrE, the cells will rearrange to form capillary-like tubular structures. The extent of tube formation is quantified by measuring tube length and branch points.[10]

Biochemical and Analytical Techniques
  • Quantification of this compound and Metabolites:

    • Procedure: Lipids are extracted from corneal tissue or tear samples. The extracts are then analyzed using High-Performance Liquid Chromatography (HPLC) for separation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and precise quantification.[3][20][21]

  • Na+/K+-ATPase Activity Assay:

    • Procedure: Microsomal fractions are prepared from corneal epithelial cells. The enzyme preparation is pre-incubated with the test compound (e.g., this compound). The ATPase reaction is initiated by adding ATP, and the activity is determined by measuring the amount of inorganic phosphate (Pi) released over time.[3][12]

  • Western Blot Analysis:

    • Objective: To measure the activation of signaling proteins.

    • Procedure: Cells are treated with 12(R)-HETrE for various time points. Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies against the phosphorylated (active) forms of proteins like ERK1/2 are used to detect changes in their activation state.[19]

Conclusion

This compound is a key bioactive lipid mediator in the corneal epithelium, synthesized via the cytochrome P450 pathway. Its physiological roles are multifaceted, encompassing the regulation of ion transport and corneal hydration through potent Na+/K+-ATPase inhibition, and the orchestration of inflammatory and angiogenic responses following injury. Its metabolite, 12(R)-HETrE, is a particularly strong driver of inflammation and neovascularization, acting through a PLC-Ca²⁺-ERK1/2 signaling cascade. The significant elevation of these eicosanoids during ocular inflammation highlights their potential as both biomarkers and therapeutic targets for a range of corneal pathologies. A thorough understanding of the synthesis, metabolism, and signaling of this compound is therefore critical for developing novel strategies to modulate corneal wound healing and inflammation.

References

Preliminary Studies on 12(R)-HETE in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a stereoisomer of 12-HETE, an eicosanoid derived from the oxygenation of arachidonic acid. Unlike its more extensively studied S-enantiomer, 12(S)-HETE, which is primarily a product of the platelet-type 12S-lipoxygenase (ALOX12), this compound is synthesized in mammalian tissues through two main pathways. The first is a direct oxygenation of arachidonic acid by cytochrome P450 enzymes. The second, and more specific route, involves the 12R-lipoxygenase (12R-LO, encoded by the ALOX12B gene), an enzyme found in human skin.[1][2] This unique biosynthetic origin points towards specialized roles in tissue-specific inflammatory processes.

Preliminary research has particularly implicated this compound in cutaneous inflammatory conditions such as psoriasis, where it is found in significantly greater quantities than other potent chemoattractants like leukotriene B4 (LTB4).[3] Its primary recognized role in inflammation is as a chemoattractant for neutrophils, the first responders of the innate immune system.[3] This guide provides an in-depth overview of the initial findings on this compound's role in inflammatory responses, detailing its biosynthesis, signaling pathways, and effects on inflammatory cells, supported by experimental data and protocols.

Biosynthesis and Metabolism of this compound

The generation of this compound from arachidonic acid is a critical control point for its biological activity. Two distinct enzymatic systems are responsible for its formation.

  • 12R-Lipoxygenase (12R-LO): This enzyme, found in human keratinocytes, directly converts arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1][2] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to form the stable hydroxyl product, this compound.[4][5] The presence of 12R-LO in the skin provides a specific pathway for this compound production in this tissue, particularly in proliferative dermatoses.[2]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also metabolize arachidonic acid to a mixture of HETE isomers, including this compound.[2][4] However, this pathway is generally less specific than the lipoxygenase route and often produces a racemic mixture of 12(S)-HETE and this compound, along with other oxygenated metabolites.[2][4]

Once formed, this compound can be further metabolized. For instance, it can be converted to 12-oxo-ETE by microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase.[4]

G cluster_lox 12R-Lipoxygenase Pathway cluster_cyp Cytochrome P450 Pathway AA Arachidonic Acid ALOX12B 12R-Lipoxygenase (ALOX12B) AA->ALOX12B Oxygenation CYP Cytochrome P450 Enzymes AA->CYP Oxygenation HpETE_R 12(R)-HpETE ALOX12B->HpETE_R GPx Glutathione Peroxidase HpETE_R->GPx Reduction HETE_R This compound GPx->HETE_R HETE_Mix This compound & Other Metabolites CYP->HETE_Mix

Caption: Biosynthesis pathways of this compound from arachidonic acid.

Signaling Pathways and Cellular Effects

The signaling mechanisms of this compound are not as well-defined as those for 12(S)-HETE. Preliminary studies suggest it exerts its effects through interactions with cell surface receptors and subsequent modulation of intracellular signaling cascades.

Receptor Interactions

While the high-affinity GPR31 receptor is specific for 12(S)-HETE and does not bind the 12(R) isomer,[4][6] this compound has been shown to interact with other receptors:

  • Leukotriene B4 Receptor 2 (BLT2): Both 12(S)-HETE and this compound can act as agonists at the low-affinity LTB4 receptor, BLT2.[4] This receptor is involved in mediating inflammatory cell responses.

  • Thromboxane A2 Receptor (TP): Studies have demonstrated that this compound can act as a competitive antagonist at the thromboxane A2 receptor, potentially modulating vascular tone.[4][7]

Intracellular Signaling

A key downstream effect of this compound is the mobilization of intracellular calcium. In human neutrophils, 12-HETE stimulates a dose-dependent release of intracellular calcium, a critical event for activating chemotaxis and other cellular functions.[8] While the 12(S) isomer is slightly more active, this compound is also a potent stimulus for this response.[8]

G cluster_membrane Neutrophil Plasma Membrane cluster_cell Intracellular Signaling HETE_R This compound BLT2 BLT2 Receptor HETE_R->BLT2 Agonism TP TP Receptor HETE_R->TP Antagonism Ca_Release Intracellular Ca2+ Release BLT2->Ca_Release Chemotaxis Neutrophil Chemotaxis & Infiltration Ca_Release->Chemotaxis

Caption: Proposed signaling pathway of this compound in neutrophils.

Role in Inflammatory Cell Responses

The primary role of this compound identified in preliminary studies is its effect on leukocytes, particularly neutrophils.

Neutrophil Chemoattraction

This compound is a potent chemoattractant for neutrophils.[3] This has been demonstrated both in vitro and in vivo. Although it is approximately 1000 times less potent than LTB4, its concentration in psoriatic scales is substantially higher, suggesting it may be a primary mediator of the massive neutrophil infiltration characteristic of this disease.[3] In vivo studies involving intradermal injections in various animal models have confirmed its ability to recruit neutrophils to the site of injection.[3]

Eosinophil Migration

While much of the research on eosinophils focuses on 15-HETE, some studies have shown that 12-HETE (isomer not always specified) can also stimulate the migration of murine eosinophils.[9] This suggests a potential role for 12-HETE isomers in allergic inflammatory conditions where eosinophils are prominent.

Quantitative Data

The following tables summarize key quantitative data from preliminary studies on this compound.

Table 1: Chemotactic Activity of HETE Isomers on Human Neutrophils

CompoundPeak Chemotactic ConcentrationRelative PotencyReference
5-HETE1 µg/mL++++[10]
8-HETE/9-HETE5 µg/mL+++[10]
11-HETE10 µg/mL++[10]
12-L-HETE*10 µg/mL++[10]

*Note: 12-L-HETE refers to the biologically generated isomer, which is predominantly 12(S)-HETE, but early studies sometimes did not distinguish between enantiomers. This compound demonstrates similar chemoattractant properties.

Table 2: Effect of 12-HETE on Intracellular Calcium Release in Human Neutrophils

CompoundThreshold ConcentrationObservationReference
12-HETE (S/R mix)5 ng/mL (1.5 x 10⁻⁸ M)Dose-dependent Ca²⁺ release[8]
12-HPETE (S/R mix)10 ng/mLLess potent than 12-HETE[8]

*Note: The study noted that the 12(S) isomer was slightly more active than the 12(R) isomer.[8]

Table 3: In Vivo Neutrophil Chemoattraction by this compound

Animal ModelResponse to Intradermal InjectionMethod of QuantificationReference
Cavine (Guinea Pig)Strong neutrophil infiltrationDermal Myeloperoxidase (MPO) levels[3]
Canine (Dog)Moderate neutrophil infiltrationDermal MPO levels[3]
Lapine (Rabbit)Moderate neutrophil infiltrationDermal MPO levels[3]
Murine (Mouse)Weak neutrophil infiltrationDermal MPO levels[3]
RatVery weak neutrophil infiltrationDermal MPO levels[3]

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
  • Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous filter (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading: Add the chemoattractant solution (this compound at various concentrations, typically from 10⁻¹⁰ to 10⁻⁶ M) or a control buffer to the lower wells of the chamber.

  • Cell Addition: Pipette the neutrophil suspension into the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow cells to migrate through the filter towards the chemoattractant.

  • Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik stain). Count the number of migrated cells in several high-power fields using a light microscope. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.

Intracellular Calcium Measurement
  • Cell Preparation: Isolate neutrophils as described above.

  • Dye Loading: Incubate the neutrophils (at ~5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye, such as INDO-1 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM, for 30-45 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Measurement: Resuspend the cells in a calcium-containing buffer and place them in a cuvette within a spectrofluorometer equipped with a magnetic stirrer and maintained at 37°C.

  • Stimulation: After establishing a stable baseline fluorescence, add this compound (at the desired concentration) to the cuvette.

  • Data Acquisition: Continuously record the fluorescence emission at two wavelengths (e.g., ~405 nm and ~485 nm for INDO-1) following excitation at ~355 nm. The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular free calcium concentration.

In Vivo Dermal Neutrophil Infiltration Assay

G start Start step1 Prepare this compound solution in sterile vehicle (e.g., saline) start->step1 step2 Anesthetize animal model (e.g., guinea pig, mouse) step1->step2 step3 Administer intradermal injections of this compound and vehicle control into shaved dorsal skin step2->step3 step4 Allow for inflammatory response (e.g., 4-24 hours) step3->step4 step5 Euthanize animal and excise injection sites using a biopsy punch step4->step5 step6 Homogenize skin biopsy in buffer step5->step6 step7 Perform Myeloperoxidase (MPO) Assay on the homogenate to quantify neutrophil content step6->step7 end End step7->end

Caption: Experimental workflow for in vivo neutrophil chemotaxis assay.

Conclusion

Preliminary studies have established this compound as a biologically active lipid mediator with a distinct role in inflammatory responses, particularly in the skin. Its specific biosynthesis by 12R-lipoxygenase and its potent chemoattractant activity for neutrophils underscore its importance as a potential therapeutic target in inflammatory diseases characterized by neutrophil infiltration, such as psoriasis. While its signaling pathways are less understood than those of its 12(S) counterpart, initial findings point towards interactions with the BLT2 receptor and modulation of intracellular calcium levels. Further research is required to fully elucidate the receptors and downstream signaling cascades governed by this compound, which will be crucial for the development of targeted anti-inflammatory therapies.

References

The Enzymatic Conversion of 12(R)-HpETE to 12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) from its precursor, 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This critical metabolic step is implicated in various physiological and pathological processes, making it a key area of investigation for drug development and scientific research.

Core Biosynthetic Pathway

The conversion of 12(R)-HpETE to this compound is a crucial reduction reaction. The primary enzymes responsible for this transformation are members of the glutathione peroxidase (GPX) family, specifically GPX1, GPX2, and GPX4[1]. These enzymes utilize glutathione (GSH) as a reducing agent to convert the hydroperoxy group of 12(R)-HpETE into a hydroxyl group, yielding the more stable this compound and oxidized glutathione (GSSG)[1][2].

The precursor, 12(R)-HpETE, is synthesized from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX), an enzyme encoded by the ALOX12B gene[3][4][5]. This enzymatic activity is prominent in specific tissues such as the skin and cornea[4][5]. Cytochrome P450 enzymes can also produce a racemic mixture of 12-HETE enantiomers, with the R enantiomer often predominating[4][6].

Below is a diagram illustrating the biosynthetic pathway from arachidonic acid to this compound.

Biosynthesis_of_12R_HETE cluster_products Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-Lipoxygenase (ALOX12B) Cytochrome P450 12R_HETE This compound 12R_HpETE->12R_HETE Glutathione Peroxidase (GPX1, 2, 4) + 2 GSH GSSG GSSG H2O H2O

Caption: Biosynthesis of this compound from Arachidonic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and molecules involved in the biosynthesis of this compound.

EnzymeGene NameCellular LocalizationSubstrateProductCofactor/CosubstrateReferences
12R-LipoxygenaseALOX12BCytosolArachidonic Acid12(R)-HpETE-[3][4][5]
Glutathione Peroxidase 1GPX1Cytosol, Mitochondria12(R)-HpETEThis compoundGlutathione (GSH)[1][7]
Glutathione Peroxidase 2GPX2Cytosol12(R)-HpETEThis compoundGlutathione (GSH)[1]
Glutathione Peroxidase 4GPX4Cytosol, Mitochondria12(R)-HpETEThis compoundGlutathione (GSH)[1]

Experimental Protocols

This section details methodologies for the analysis and characterization of this compound and its precursor.

Extraction of HETEs from Biological Samples

A common procedure for extracting eicosanoids, including HETEs, from biological matrices involves the Bligh and Dyer method.

Protocol:

  • Homogenize the tissue sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • After a brief incubation, add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for HETE Isomer Separation

To resolve the R and S enantiomers of 12-HETE, chiral chromatography is essential.

Methodology:

  • Column: A Chiralcel OD column is frequently used for the separation of HETE enantiomers[8].

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, for instance, in a ratio of 100:5 (v/v)[8].

  • Derivatization: For enhanced detection, HETEs can be derivatized to their pentafluorobenzyl (PFB) esters[8].

  • Detection: UV detection at 235 nm is suitable for monitoring the conjugated diene system present in HETEs[8].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of HETEs.

Protocol:

  • Chromatography: An ACQUITY UPLC system with an HSS T3 column can be employed for the separation of HETE isomers[9].

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common mobile phase system[9].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization is used for detection[9].

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for each HETE isomer and internal standards. For 12-HETE, a transition of m/z 319.20/179.10 is often used[9].

Below is a diagram illustrating a typical experimental workflow for the analysis of this compound.

Experimental_Workflow Start Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Start->Extraction Derivatization Derivatization (optional) (e.g., PFB ester) Extraction->Derivatization Chromatography Chiral HPLC or UPLC Derivatization->Chromatography Detection UV Detection or Mass Spectrometry (MS/MS) Chromatography->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Biological Relevance

While much of the research on 12-HETE signaling has focused on the 12(S) enantiomer, this compound has also been shown to possess biological activity. It has been reported to act as an indirect modulator of the Aryl Hydrocarbon Receptor (AHR) pathway[10]. Activation of AHR-mediated transcription by this compound has been observed in human hepatoma and keratinocyte cell lines[10].

The accumulation of this compound is a recognized feature of psoriasis and other proliferative skin diseases, suggesting its involvement in the pathophysiology of these conditions[5][11]. The identification of a specific 12R-lipoxygenase in human skin further supports its role in cutaneous biology and pathology[5][11].

The diagram below depicts the indirect activation of the AHR pathway by this compound.

Signaling_Pathway 12R_HETE This compound Metabolite Putative Active Metabolite 12R_HETE->Metabolite Metabolism AHR_Complex Cytosolic AHR Complex (AHR, HSP90, etc.) Metabolite->AHR_Complex Direct Binding (Hypothesized) AHR_ARNT AHR-ARNT Complex AHR_Complex->AHR_ARNT Translocation to Nucleus and Dimerization with ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Activation

Caption: Indirect activation of the AHR pathway by this compound.

Conclusion

The enzymatic conversion of 12(R)-HpETE to this compound by glutathione peroxidases is a well-defined biochemical reaction. Understanding this pathway and having robust analytical methods are critical for elucidating the precise roles of this compound in health and disease. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to investigate this important lipid mediator and its potential as a therapeutic target.

References

Formation of 12(R)-HETE in Psoriatic Scales: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formation of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in psoriatic scales. It covers the core biosynthetic pathway, quantitative data on its accumulation, detailed experimental protocols for its analysis, and its significance as a potential therapeutic target in psoriasis.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration. Metabolites of arachidonic acid, known as eicosanoids, are crucial mediators in the pathogenesis of psoriasis.[1] Among these, 12-hydroxyeicosatetraenoic acid (12-HETE) is found in markedly increased concentrations in the involved epidermis of psoriasis patients.[2][3]

Early studies identified 12-HETE in psoriatic lesions, but subsequent chiral analysis revealed that the predominant enantiomer is this compound, which is unusual as most mammalian lipoxygenases produce the S-enantiomer.[2][3][4] This accumulation of this compound in psoriatic scales points to a distinct enzymatic pathway that is highly active in the disease state, presenting a focused target for therapeutic intervention.[2][5] This guide details the current understanding of the this compound formation pathway and the methodologies used for its investigation.

Biosynthesis of this compound

The formation of this compound in psoriatic tissue is not a result of isomerization from its 12(S) counterpart or solely from cytochrome P450 activity, but is primarily due to a specific lipoxygenase pathway.[2][5][6] Mechanistic studies have confirmed the existence of a dedicated 12(R)-lipoxygenase (12R-LOX) in human keratinocytes.[2][5]

The established pathway is as follows:

  • Release of Arachidonic Acid: Inflammatory signals in psoriatic skin activate phospholipases, which release arachidonic acid from the sn-2 position of membrane phospholipids.

  • Oxygenation by 12R-Lipoxygenase: Free arachidonic acid is then oxygenated by a specific 12R-lipoxygenase, an enzyme cloned from human keratinocytes. This enzyme stereospecifically converts arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE).[2][5] This enzyme shows ≤50% identity to other human lipoxygenases and, when expressed, produces 12-HPETE that is >98% in the 12R configuration.[2][5]

  • Reduction to this compound: The unstable 12(R)-HPETE is rapidly reduced to the more stable this compound by cellular peroxidases, such as glutathione peroxidase.[7]

Evidence for this pathway was solidified by experiments showing that the deuterium atom at the C-12 position of octadeuterated arachidonic acid was retained during its conversion to this compound in psoriatic scales. This finding ruled out a mechanism involving isomerization from 12(S)-HETE via a 12-keto intermediate, as the deuterium would have been lost.[2][5][8]

12R_HETE_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA HPETE 12(R)-HPETE AA->HPETE HETE This compound HPETE->HETE PLA2 Phospholipase A₂ PLA2->Membrane LOX 12(R)-Lipoxygenase (12R-LOX) LOX->AA GPX Glutathione Peroxidases GPX->HPETE

Biosynthesis pathway of this compound in psoriatic keratinocytes.

Quantitative Data Presentation

The concentration of 12-HETE is significantly elevated in psoriatic lesions compared to normal or uninvolved skin. Critically, the ratio of the 12R to 12S enantiomer is inverted in the diseased state. In psoriatic skin, the 12R enantiomer can account for 80–90% of the total 12-HETE product.[2]

AnalyteTissue TypeConcentration (Mean ± SEM/SD)Reference
Total 12-HETE Chronic Psoriatic Plaque (Scale)1,512 ± 282 ng/g wet tissue[9]
Total 12-HETE Psoriatic Lesion Biopsy3,130 ± 2,898 ng/g wet tissue[10]
This compound Psoriatic Scale IncubationsMajor enantiomer (80-90% of total 12-HETE)[2]
12(S)-HETE Normal Epidermis HomogenatesPredominant enantiomer[4]

Note: There is significant variability in reported concentrations between lesions and patients, as indicated by the large standard deviations.[10]

Experimental Protocols

The analysis of this compound from psoriatic scales requires a multi-step process involving extraction, purification, and chiral separation followed by sensitive detection.

Protocol: Extraction and Analysis of this compound from Psoriatic Scales

This protocol is a composite of methodologies described in the literature.[2][7]

1. Sample Preparation and Homogenization:

  • Collect psoriatic scales (typically 20-30 mg) from untreated lesions.

  • Place the tissue in a suitable buffer (e.g., 0.5 mL of Medium 199 containing 40 mM Hepes or 50 mM Tris, pH 7.5).[2]

  • Sonicate the sample briefly on ice to homogenize the tissue and create a cell-free preparation.

2. Incubation (Optional, for activity assays):

  • To measure enzymatic activity, add a substrate like arachidonic acid (e.g., 100 μM of deuterated or radiolabeled arachidonic acid).[2]

  • Incubate the homogenate at 37°C for a defined period (e.g., 60-90 minutes) to allow for the enzymatic conversion.[2]

3. Lipid Extraction:

  • Stop the reaction and extract total lipids using the Bligh and Dyer method.[2][7]

  • Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the sample, vortex, and then sequentially add chloroform and a salt solution (e.g., NaCl) with vortexing after each addition to induce phase separation.[7]

  • Centrifuge to separate the phases and collect the lower organic (chloroform) layer containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

4. Purification and Separation:

  • Reverse-Phase HPLC (RP-HPLC): Reconstitute the lipid extract in a mobile phase (e.g., methanol/water/acetic acid) and purify the 12-HETE fraction using an RP-HPLC system with a C18 column.[2] This step separates HETEs from other less polar lipids.

  • Chiral-Phase HPLC: To separate the 12(R) and 12(S) enantiomers, the 12-HETE fraction is collected and further analyzed on a chiral column (e.g., Chiralcel OD or ChiralPak AD-RH).[2][7] An isocratic mobile phase, such as hexane/isopropanol for normal phase or methanol/water/acetic acid for reverse phase, is typically used.[2][7] Derivatization to pentafluorobenzyl (PFB) esters may be performed prior to chiral separation to improve resolution.[2]

5. Detection and Quantification:

  • UV Detection: Monitor the HPLC eluent by UV absorbance at 235 nm, which is characteristic of the conjugated diene structure in HETEs.[2]

  • Mass Spectrometry (MS): For definitive identification and sensitive quantification, couple the HPLC system to a tandem mass spectrometer (LC-MS/MS). Monitor for specific parent-daughter ion transitions for 12-HETE (e.g., m/z 319 → 179).[7] Use a deuterated internal standard (e.g., 12(S)-HETE-d8) for accurate quantification.[7]

Experimental_Workflow cluster_optional Optional (for activity assay) A 1. Psoriatic Scale Collection (20-30 mg) B 2. Homogenization (Sonication in Buffer) A->B C 3. Lipid Extraction (Bligh & Dyer Method) B->C Inc Incubation with Arachidonic Acid Substrate B->Inc D 4. Purification (Reverse-Phase HPLC) C->D E 5. Enantiomer Separation (Chiral-Phase HPLC) D->E F 6. Quantification (UV and/or LC-MS/MS) E->F Inc->C

Workflow for the analysis of this compound from psoriatic scales.

Biological Role and Therapeutic Implications

12-HETE is a potent bioactive lipid with several pro-inflammatory and proliferative effects relevant to psoriasis pathophysiology. While both enantiomers can cause erythema, this compound is a significantly more potent chemoattractant for neutrophils than 12(S)-HETE in human skin.[11] The accumulation of neutrophils in the epidermis (Munro's microabscesses) is a histological hallmark of psoriasis. Furthermore, 12-HETE has been shown to stimulate DNA synthesis in keratinocytes, potentially contributing to the hyperproliferative state of the psoriatic epidermis.[12]

The discovery of a specific 12R-lipoxygenase that is overexpressed in psoriatic skin presents a highly attractive target for drug development.[2][13] Selective inhibition of this enzyme could reduce the levels of pro-inflammatory this compound directly at the site of disease, potentially mitigating neutrophil infiltration and keratinocyte hyperproliferation with fewer systemic side effects than broader anti-inflammatory therapies.

Conclusion

The formation of this compound in psoriatic scales is a distinct pathological feature driven by a specific 12R-lipoxygenase enzyme found in keratinocytes. Its high concentration in psoriatic lesions and its potent pro-inflammatory and mitogenic activities underscore its importance in the disease's pathogenesis. The detailed methodologies for its extraction and chiral analysis provide the necessary tools for researchers to quantify this key mediator and to screen for novel inhibitors of the 12R-LOX pathway, opening a promising avenue for the development of targeted therapies for psoriasis.

References

Methodological & Application

Application Note: Chiral Separation of 12(R)-HETE and 12(S)-HETE by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX) enzymes. It exists as two main stereoisomers, 12(R)-HETE and 12(S)-HETE, which exhibit distinct biological activities and are implicated in various physiological and pathological processes. 12(S)-HETE is primarily produced by 12-lipoxygenase (12-LOX) and is involved in signaling pathways related to inflammation, cell migration, and cancer progression.[1][2] In contrast, this compound is synthesized by 12R-lipoxygenase (12R-LOX), particularly in the skin, and is associated with epidermal barrier function.[3] Given their different roles, the ability to accurately separate and quantify these enantiomers is crucial for understanding their specific contributions to health and disease. This application note provides a detailed protocol for the chiral separation of this compound and 12(S)-HETE using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

1. Sample Preparation from Biological Matrices

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[4] The following is a general protocol for the extraction of 12-HETE enantiomers from biological samples such as plasma, tissue homogenates, or cell culture media.

  • Materials:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (glacial, analytical grade)

    • Internal standard (e.g., 12(S)-HETE-d8)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Sample Collection and Internal Standard Spiking: To a known volume or weight of the biological sample, add an internal standard (e.g., 12(S)-HETE-d8) to a final concentration of 100 ng/mL.[5] This allows for the correction of analyte loss during sample processing.

    • Protein Precipitation: Add four volumes of cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

      • Load the supernatant onto the conditioned SPE cartridge.

      • Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.

      • Elute the HETEs with 3 mL of methanol.

    • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the HPLC mobile phase.[5] Sonicate briefly to ensure complete dissolution. The sample is now ready for HPLC analysis.

2. Chiral HPLC Analysis

The separation of this compound and 12(S)-HETE is achieved using a chiral stationary phase (CSP). Several types of chiral columns have been successfully employed for this purpose.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Detector: UV detector (set at 235 nm for HETEs) or a mass spectrometer (MS) for higher sensitivity and specificity.[6][7]

  • Chromatographic Conditions: The following table summarizes different reported methods for the chiral separation of this compound and 12(S)-HETE. Researchers should select the method that best suits their available instrumentation and specific analytical needs.

Data Presentation: HPLC Methods for Chiral Separation of this compound and 12(S)-HETE

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow RateDetectionRetention Time (this compound)Retention Time (12(S)-HETE)Reference
ChiralPak AD-RH150 x 4.6 mm, 5 µmMethanol:Water:Acetic Acid (95:5:0.1, v/v/v)300 µL/minLC-MS/MS10.181 min12.890 min[5]
Chiralcel OD250 x 4.6 mmHexane:Isopropanol (100:5, v/v)1.1 mL/minUV (235 nm)Not specifiedNot specified[6]
Lux Amylose-2150 x 2.0 mm, 3 µmAcetonitrile in 0.1% aqueous formic acid (gradient)50 µL/minLC-MSNot specifiedNot specified[8]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (e.g., 12(S)-HETE-d8) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Collect->SPE Evaporate Evaporate to Dryness (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into HPLC System Reconstitute->Inject Separate Chiral Column Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Experimental workflow for the chiral separation of this compound and 12(S)-HETE.

G cluster_S 12(S)-HETE Signaling cluster_R This compound Signaling S_HETE 12(S)-HETE GPR31_S GPR31 S_HETE->GPR31_S PKC PKC GPR31_S->PKC PI3K PI3K/Akt GPR31_S->PI3K ERK ERK1/2 GPR31_S->ERK Cell_Migration Cell Migration PKC->Cell_Migration PI3K->Cell_Migration Cell_Spreading Cell Spreading PI3K->Cell_Spreading Anti_Apoptosis Anti-Apoptosis PI3K->Anti_Apoptosis ERK->Cell_Spreading ERK->Anti_Apoptosis R_HETE This compound TP_Receptor Thromboxane Receptor (TP) R_HETE->TP_Receptor Antagonist Epidermal_Function Epidermal Barrier Function TP_Receptor->Epidermal_Function

Caption: Distinct signaling pathways of 12(S)-HETE and this compound.

References

Quantification of 12(R)-HETE in biological samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction to 12(R)-HETE Quantification

12-Hydroxyeicosatetraenoic acids (12-HETEs) are lipid signaling molecules derived from arachidonic acid that play significant roles in various physiological and pathological processes, including inflammation, immune response, and cancer.[1][2][3] 12-HETE exists as two main stereoisomers, 12(S)-HETE and this compound, each with distinct biosynthetic pathways and biological functions. While 12(S)-HETE is the well-studied product of the 12-lipoxygenase (12-LOX) pathway, this compound can be synthesized via cytochrome P450 enzymes or a specific 12R-lipoxygenase (12R-LOX), which has been identified in human skin.[3][4] Elevated levels of this compound have been particularly noted in the involved epidermis of psoriasis patients.[3][4]

The accurate quantification of this compound in biological samples is challenging due to its low endogenous concentrations, its chemical instability, and the presence of its more abundant stereoisomer, 12(S)-HETE.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this task.[6] However, achieving a clear separation of the 12(R)- and 12(S)-HETE enantiomers is critical for accurate quantification and requires specialized chiral chromatography techniques.[1][7][8]

This application note provides a detailed protocol for the extraction and quantification of this compound from various biological samples using a chiral LC-MS/MS method.

Biosynthesis and Signaling Pathway of this compound

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membranes, is the precursor for HETE synthesis.[2] The formation of this compound can occur through two primary enzymatic pathways: the cytochrome P450 (CYP450) pathway or via a specific 12R-lipoxygenase (12R-LOX) that directly oxygenates arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is then reduced to this compound.[3][4] While the downstream signaling of 12(S)-HETE via its receptor GPR31 is well-documented, the specific signaling mechanisms for this compound are less defined.[9][10] Some evidence suggests that this compound may act as a competitive inhibitor at the thromboxane A2 (TP) receptor.[9]

12R_HETE_Pathway Biosynthesis Pathway of this compound cluster_synthesis Biosynthesis cluster_signaling Potential Signaling AA Arachidonic Acid LOX12R 12R-Lipoxygenase (12R-LOX) AA->LOX12R CYP450 Cytochrome P450 (CYP450) AA->CYP450 HETE12R This compound LOX12R->HETE12R CYP450->HETE12R TP_Receptor Thromboxane A2 Receptor (TP) HETE12R->TP_Receptor Competitive Inhibition Response Biological Response (e.g., Vascular Tone Modulation) TP_Receptor->Response

Biosynthesis and potential signaling pathway of this compound.

Analytical Workflow for this compound Quantification

The overall workflow for quantifying this compound involves several key stages: sample collection and homogenization, lipid extraction to isolate this compound from the complex biological matrix, chiral liquid chromatography to separate it from its 12(S) isomer, and finally, sensitive detection and quantification using tandem mass spectrometry.

Workflow LC-MS/MS Workflow for this compound Quantification start Biological Sample (Plasma, Skin, Spleen, etc.) prep Sample Preparation (Homogenization, Spiking with I.S.) start->prep extract Lipid Extraction (e.g., Liquid-Liquid or SPE) prep->extract separate Chiral LC Separation (e.g., ChiralPak AD-RH column) extract->separate detect Tandem MS Detection (ESI-, MRM Mode) separate->detect quant Data Analysis & Quantification detect->quant

General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on the Bligh and Dyer liquid-liquid extraction method, which is effective for extracting total lipids from biological tissues.[1]

Materials:

  • Biological sample (e.g., ~0.7 g skin tissue, 1 mL plasma)

  • Internal Standard (I.S.), e.g., 12(S)-HETE-d8

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Vacuum evaporator

Procedure:

  • For tissue samples, immerse in liquid nitrogen for 1 second, then homogenize.[1]

  • To the homogenized tissue or 1 mL plasma sample, add the internal standard (e.g., 12(S)-HETE-d8 to a final concentration of 100 ng/mL).[1]

  • Add 1 mL of 0.9% NaCl and homogenize in a mixture of chloroform:methanol (1:2, v/v).[1]

  • Vortex the mixture for 10-15 minutes.[1]

  • Add 1.25 mL of chloroform and mix for 1 minute.[1]

  • Add 1.25 mL of 0.9% NaCl, mix for an additional minute, and then centrifuge (e.g., at 1,600 x g for 15 minutes) to separate the phases.[1]

  • Carefully collect the lower organic phase.[1]

  • Evaporate the solvent to dryness using a vacuum rotary evaporator.[1]

  • Reconstitute the dried residue in a known volume (e.g., 1,000 µL) of the LC mobile phase, sonicate briefly, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Chiral LC-MS/MS Analysis

This protocol uses a chiral column to separate this compound and 12(S)-HETE, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • LC-MS/MS System: An Agilent 1200 series HPLC coupled to a 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[1]

LC Conditions:

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column.[1]

  • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[1]

  • Flow Rate: 300 µL/min.[1]

  • Column Temperature: 40°C.[1]

  • Autosampler Temperature: 10°C.[1]

  • Injection Volume: 30 µL.[1]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • ESI Voltage: 4,000 V.[1]

  • Source Temperature: 350°C.[1]

  • MRM Transitions: The deprotonated molecules are selected as precursor ions.[1]

    • 12-HETE (R and S): m/z 319 → 179.[1][11]

    • 12(S)-HETE-d8 (I.S.): m/z 327 → product ion (e.g., m/z 184, specific to the deuterated standard).[1]

Quantification:

  • A calibration curve is generated by plotting the peak-area ratios of the this compound standard to the internal standard (12(S)-HETE-d8) against the corresponding concentrations of the calibration standards.[1]

Quantitative Data and Method Performance

The following tables summarize quantitative results and method validation data from a study analyzing this compound in a murine model of atopic dermatitis (AD).[1]

Table 1: Concentrations of this compound in Murine Atopic Dermatitis Model [1]

Biological SampleControl Group (ng/g or ng/mL)AD Model Group (ng/g or ng/mL)
Plasma0.28 ± 0.080.59 ± 0.04
Skin0.38 ± 0.030.90 ± 0.07
Spleen0.23 ± 0.040.49 ± 0.05
Lymph Node0.17 ± 0.020.39 ± 0.04
Data presented as mean ± standard deviation (n=5). Data sourced from a study on DNCB-induced atopic dermatitis in mice.[1]

Table 2: LC-MS/MS Method Performance Characteristics [1]

ParameterThis compound
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (%)96.6 - 103.4
Precision (%RSD)3.5 - 7.8
Validation data for the described chiral LC-MS/MS method.[1]

Conclusion

The protocol detailed in this application note provides a robust and sensitive method for the selective quantification of this compound in various biological matrices. The use of a chiral stationary phase is essential for resolving the 12(R)- and 12(S)-HETE enantiomers, enabling accurate determination of this specific bioactive lipid mediator.[1][8] This methodology is suitable for researchers in academia and the pharmaceutical industry who are investigating the role of this compound in health and disease, and for professionals involved in the development of drugs targeting eicosanoid pathways.

References

12(R)-HETE ELISA kit protocol for serum and plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

For the Quantitative Determination of 12(R)-Hydroxyeicosatetraenoic Acid in Serum and Plasma Samples

Introduction

12(R)-Hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a lipid mediator derived from the metabolism of arachidonic acid by the enzyme 12R-lipoxygenase (ALOX12B)[1]. This eicosanoid is the R-stereoisomer of 12-HETE and has been implicated in various physiological and pathological processes, particularly in skin and corneal tissues[1]. Unlike its more extensively studied S-stereoisomer, the precise signaling pathways and biological functions of this compound are still under investigation. However, it is known to influence the thromboxane A2 (TP) receptor[2]. The quantification of this compound in biological samples such as serum and plasma is crucial for understanding its role in health and disease.

This document provides a detailed protocol for the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative measurement of this compound in serum and plasma samples. The assay is designed for researchers, scientists, and drug development professionals.

Assay Principle

This ELISA is a competitive immunoassay. The basis of the assay is the competition between this compound in the sample and a fixed amount of biotinylated this compound for a limited number of binding sites on a this compound-specific antibody. The microplate is pre-coated with a secondary antibody. During incubation, the this compound from the sample and the biotinylated this compound are added to the wells along with the primary antibody. After an incubation period, the unbound components are washed away. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated this compound that is bound to the antibody. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials Required

Materials Provided with the Kit:

  • Microtiter plate (96 wells), pre-coated and ready to use

  • This compound Standard

  • Biotin-conjugated this compound

  • This compound-specific antibody

  • Streptavidin-HRP

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided:

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Polypropylene tubes for standard and sample dilutions

  • Vortex mixer

  • Microplate shaker

  • Absorbent paper

Quantitative Data Summary

The following table summarizes typical quantitative data for a this compound ELISA kit. Note that these values are for illustrative purposes, and users should generate their own standard curve for each assay.

ParameterValue
Assay Range 0.1 ng/mL - 100 ng/mL
Sensitivity 0.05 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Experimental Protocols

Reagent Preparation:

  • Wash Buffer: Dilute the Wash Buffer Concentrate with deionized or distilled water to the final working concentration as indicated in the kit manual.

  • This compound Standard: Prepare a stock solution of the this compound standard and then perform serial dilutions to create a standard curve. The concentrations should span the expected range of the samples. Use the same diluent as for the samples.

Sample Preparation:

  • Serum:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for 30-60 minutes at room temperature.

    • Centrifuge at 1,000-2,000 x g for 15 minutes.

    • Carefully collect the serum supernatant.

    • If not assayed immediately, store the serum at -80°C. Avoid repeated freeze-thaw cycles.[3]

  • Plasma:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[3]

    • Carefully collect the plasma supernatant.

    • If not assayed immediately, store the plasma at -80°C. Avoid repeated freeze-thaw cycles.[3]

Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of standard or sample to the appropriate wells of the microtiter plate.

  • Add 25 µL of Biotin-conjugated this compound to each well.

  • Add 25 µL of this compound-specific antibody to each well.

  • Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a microplate shaker.

  • Aspirate the liquid from each well and wash each well three times with 200 µL of Wash Buffer.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Cover the plate and incubate for 1 hour at room temperature.

  • Aspirate and wash the wells five times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average zero standard absorbance from all other readings.

  • Plot the absorbance for the standards against their corresponding concentrations on a log-log or semi-log graph.

  • Draw a best-fit curve through the points on the graph.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Visualization of Pathways and Workflows

ELISA_Workflow This compound ELISA Experimental Workflow reagent_prep Reagent and Sample Preparation add_reagents Add Standards, Samples, Biotin-12(R)-HETE, and Antibody reagent_prep->add_reagents incubate1 Incubate 2 hours at Room Temperature add_reagents->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate 1 hour at Room Temperature add_hrp->incubate2 wash2 Wash Plate (5x) incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate 15-30 min in the Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze

Caption: A flowchart of the this compound competitive ELISA protocol.

twelve_R_HETE_Signaling Simplified this compound Signaling Pathway Arachidonic_Acid Arachidonic Acid ALOX12B 12R-Lipoxygenase (ALOX12B) Arachidonic_Acid->ALOX12B twelve_R_HETE This compound ALOX12B->twelve_R_HETE TP_Receptor Thromboxane A2 Receptor (TP Receptor) twelve_R_HETE->TP_Receptor Influences Cellular_Response Cellular Response TP_Receptor->Cellular_Response

References

Application Notes and Protocols: Isolating 12(R)-HETE from Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily formed through the 12R-lipoxygenase (12R-LOX) pathway or by cytochrome P450 enzymes.[1] Unlike its more extensively studied S-enantiomer, 12(S)-HETE, the specific roles of this compound are still being elucidated. However, emerging evidence suggests its involvement in various physiological and pathological processes, including skin diseases like psoriasis.[1][2] The accurate isolation and quantification of this compound from complex biological matrices, such as cell culture media, are crucial for understanding its cellular functions and for the development of novel therapeutics targeting its signaling pathways.

This document provides detailed protocols for the isolation of this compound from cell culture media using solid-phase extraction (SPE) and subsequent chiral high-performance liquid chromatography (HPLC) for its specific quantification.

Quantitative Data Summary

The following table summarizes representative quantitative data for 12-HETE enantiomers in different biological samples, highlighting the concentrations that can be expected and the analytical performance of the methods.

Biological SampleThis compound Concentration12(S)-HETE ConcentrationAnalytical MethodReference
Human Serum11.16 ± 2 ng/mL1,849 ± 308 ng/mLUHPLC-ECAPCI/HRMS[3]
Mouse Plasma (Atopic Dermatitis Model)Significantly increased vs. controlSignificantly increased vs. controlChiral LC-MS/MS[4]
Mouse Skin (Atopic Dermatitis Model)Significantly increased vs. controlSignificantly increased vs. controlChiral LC-MS/MS[4]
Psoriatic ScalesMajor 12-HETE enantiomerMinor 12-HETE enantiomerChiral HPLC[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cell Culture Media

This protocol outlines the steps for extracting this compound from cell culture media using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges

  • Cell culture media containing this compound

  • Methanol (HPLC grade)

  • Deionized water, pH adjusted to 3.0 with formic acid

  • Ethyl Acetate (HPLC grade)

  • Heptane (HPLC grade)

  • Nitrogen gas evaporator

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the cell culture media to remove cells and debris.

    • Acidify the supernatant to pH 3.0 with formic acid to ensure this compound is in its protonated form, which enhances its retention on the C18 sorbent.[5]

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol through it.

    • Equilibrate the cartridge by passing 5 mL of deionized water (pH 3.0) through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated cell culture media onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 3.0) to remove polar impurities.

    • Subsequently, wash the cartridge with 5 mL of heptane to remove non-polar impurities that are less polar than this compound.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume of the HPLC mobile phase for subsequent analysis.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol describes the chiral separation and quantification of this compound from its S-enantiomer.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chiral HPLC column (e.g., ChiralPak AD-RH, 150 x 4.6 mm, 5 µm).[4]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • This compound and 12(S)-HETE analytical standards

  • Deuterated 12(S)-HETE (e.g., 12(S)-HETE-d8) as an internal standard.[4]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of methanol:water:acetic acid (95:5:0.1, v/v/v).[4] Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the mobile phase at a flow rate of 300 µL/min until a stable baseline is achieved.[4]

    • Set the column temperature to 40°C.[4]

    • If using a UV detector, set the wavelength to 235 nm.[2] If using an MS detector, set it to negative ion mode and monitor for the appropriate mass-to-charge ratio (m/z) for 12-HETE.[4]

  • Standard Curve Generation:

    • Prepare a series of standard solutions containing known concentrations of this compound and 12(S)-HETE, each spiked with a fixed concentration of the internal standard.

    • Inject the standards onto the HPLC system and record the peak areas.

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Analysis:

    • Spike the reconstituted sample extracts with the internal standard.

    • Inject the samples onto the HPLC system.

    • Identify the peaks for this compound and 12(S)-HETE based on their retention times compared to the analytical standards. The (R)-enantiomer typically elutes before the (S)-enantiomer on a ChiralPak AD-RH column.[4]

  • Quantification:

    • Calculate the concentration of this compound in the samples using the standard curve.

Visualizations

Signaling Pathways

12-HETE_Signaling AA Arachidonic Acid LOX12R 12R-Lipoxygenase AA->LOX12R P450 Cytochrome P450 AA->P450 HETE12R This compound LOX12R->HETE12R GPCR G-Protein Coupled Receptors (e.g., BLT2) HETE12R->GPCR Binds to P450->HETE12R Signaling Downstream Signaling (MAPK, MEK, NF-κB) GPCR->Signaling Activates CellularResponse Cellular Responses (Inflammation, Proliferation) Signaling->CellularResponse Leads to

Caption: Biosynthesis and proposed signaling of this compound.

Experimental Workflow

Experimental_Workflow cluster_spe start Start: Cell Culture Media pretreatment Sample Pre-treatment (Centrifugation, Acidification) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe drying Drying and Reconstitution spe->drying conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, Heptane) loading->washing elution 4. Elution (Ethyl Acetate) washing->elution hplc Chiral HPLC Analysis drying->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for isolating and quantifying this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Study 12(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily synthesized through the action of 12R-lipoxygenase (12R-LOX) and cytochrome P450 enzymes. Unlike its more extensively studied stereoisomer, 12(S)-HETE, the precise signaling mechanisms and receptor targets of this compound are still under investigation. Emerging evidence suggests its involvement in various physiological and pathological processes, including inflammation, chemotaxis, and regulation of intraocular pressure. This document provides detailed application notes and protocols for in vitro cell-based assays designed to investigate the biological activity of this compound, focusing on its pro-chemotactic and calcium-mobilizing effects. The primary putative receptors for this compound are the leukotriene B4 receptors (BLT1 and BLT2) and the thromboxane A2 (TP) receptor, on which it may act as a competitive antagonist.

Putative Signaling Pathways of this compound

This compound is thought to exert its effects primarily through G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that lead to cellular responses such as chemotaxis and calcium mobilization. The diagram below illustrates the potential signaling pathways activated by this compound through the BLT1 receptor, a high-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4).

12R_HETE_Signaling_Pathway This compound This compound BLT1_Receptor BLT1 Receptor (GPCR) This compound->BLT1_Receptor Binds G_Protein Gαi/Gαq BLT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Isolate_Cells 1. Isolate Neutrophils/ Lymphocytes Prepare_Reagents 2. Prepare this compound and Control Solutions Add_Chemoattractant 3. Add this compound to Lower Chamber Prepare_Reagents->Add_Chemoattractant Place_Membrane 4. Place Microporous Membrane Add_Chemoattractant->Place_Membrane Add_Cells 5. Add Cell Suspension to Upper Chamber Place_Membrane->Add_Cells Incubate 6. Incubate (e.g., 1-3 hours at 37°C, 5% CO₂) Add_Cells->Incubate Fix_Stain 7. Fix and Stain Migrated Cells Incubate->Fix_Stain Count_Cells 8. Quantify Migrated Cells (Microscopy or Plate Reader) Fix_Stain->Count_Cells Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Seed_Cells 1. Seed Cells in a 96-well Plate Prepare_Reagents 2. Prepare Fura-2 AM Loading Solution Load_Dye 3. Load Cells with Fura-2 AM Prepare_Reagents->Load_Dye Wash_Cells 4. Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound 5. Add this compound and Measure Fluorescence Wash_Cells->Add_Compound Calculate_Ratio 6. Calculate 340/380 nm Fluorescence Ratio Add_Compound->Calculate_Ratio Plot_Data 7. Plot Dose-Response Curve Calculate_Ratio->Plot_Data

Application Notes and Protocols for Investigating the In-Vivo Effects of 12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is the R stereoisomer of 12-HETE, an eicosanoid produced from arachidonic acid via the 12R-lipoxygenase (ALOX12B) enzyme.[1] While its S stereoisomer, 12(S)-HETE, has been more extensively studied, this compound is emerging as a critical lipid mediator in various physiological and pathological processes. It is known to be involved in inflammation, angiogenesis, vasoconstriction, and cancer progression.[1][2] Understanding its in-vivo effects is crucial for developing novel therapeutic strategies. These application notes provide detailed protocols for animal models used to investigate the multifaceted roles of this compound.

Animal Models of Inflammation

This compound has been shown to be a pro-inflammatory mediator, stimulating the migration of neutrophils and the infiltration of inflammatory cells into tissues.[1] Animal models are essential for dissecting its role in acute and chronic inflammatory conditions.

Murine Model of Acute Lung Injury (ALI)

This model is used to assess the role of this compound in neutrophil recruitment and vascular permeability during acute lung inflammation.

Experimental Protocol:

  • Animal Model: Wild-type C57BL/6 mice are typically used. For more specific investigations, 12/15-LOX deficient (Alox15-/-) mice can be utilized to understand the endogenous pathways.[3]

  • Induction of ALI:

    • LPS-Induced ALI: Administer Lipopolysaccharide (LPS) from E. coli via inhalation or intratracheal instillation to induce pulmonary inflammation.[3]

    • Acid-Induced ALI: Instill hydrochloric acid (HCl) intratracheally to induce direct lung injury.[3]

  • Administration of this compound:

    • Route: Intravenous (IV) or intraperitoneal (IP) injection.

    • Dosage: Titrated doses, typically in the range of 1-10 µg/kg body weight, should be administered shortly before or after the inflammatory insult.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): Perform BAL at selected time points (e.g., 4, 24, 48 hours) post-insult. Analyze BAL fluid for total and differential immune cell counts (neutrophils, macrophages).

    • Lung Edema: Measure the lung wet-to-dry weight ratio to quantify pulmonary edema.[3]

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung homogenates using ELISA.

    • Histology: Perfuse and fix lung tissue for Hematoxylin and Eosin (H&E) staining to visualize inflammatory cell infiltration and lung architecture damage.

Experimental Workflow for Murine ALI Model

ALI_Workflow Animal Select Mice (e.g., C57BL/6 or Alox15-/-) Induction Induce Acute Lung Injury (LPS or Acid) Animal->Induction Treatment Administer Vehicle or This compound (IV/IP) Induction->Treatment Time Time Points (e.g., 4, 24, 48h) Treatment->Time BAL Bronchoalveolar Lavage (BAL) Time->BAL Histology Lung Histology (H&E Staining) Time->Histology Edema Measure Lung Edema (Wet/Dry Ratio) Time->Edema Analysis Analyze Data: - Cell Counts - Cytokines (ELISA) - Pathology Score BAL->Analysis Histology->Analysis Edema->Analysis

Caption: Workflow for the murine acute lung injury model.

Quantitative Data Summary: Inflammation
ParameterAnimal ModelTreatmentResultReference
PMN Infiltration Guinea PigIntradermal this compoundIncreased inflammatory infiltration[1]
Neutrophil Recruitment Alox15-/- MiceLPS InhalationReduced neutrophil recruitment compared to WT[3]
Vascular Permeability MiceLPS-induced inflammation12-HETE regulates permeability via CXCR2[3]
Monocyte Adhesion Human Aortic Endothelial Cells (in vitro)12-HETEInduced monocyte binding[4]

Animal Models of Angiogenesis

12-HETE stereoisomers are implicated in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and wound healing.

Murine Model of Oxygen-Induced Ischemic Retinopathy (OIR)

This model is highly relevant for studying proliferative diabetic retinopathy and other ischemic eye diseases where neovascularization is a key pathological feature.

Experimental Protocol:

  • Animal Model: C57BL/6 mouse pups. 12-LOX deficient (Alox12-/-) mice can be used as a negative control.[5]

  • Induction of OIR:

    • At postnatal day 7 (P7), place mouse pups and their nursing dam in a hyperoxic chamber (75% oxygen).

    • At P12, return the pups to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.

  • Administration of this compound:

    • Route: Intravitreal injection.

    • Dosage: A low volume (e.g., 1 µL) of this compound solution (e.g., 0.1-1.0 µM) is injected into the vitreous humor at P12 or P14.

  • Assessment of Angiogenesis:

    • At P17, euthanize the mice and enucleate the eyes.

    • Retinal Flat Mounts: Dissect retinas and stain with isolectin B4 to visualize the retinal vasculature.

    • Quantification: Quantify the area of neovascular tufts and avascular regions using imaging software (e.g., ImageJ).

    • Molecular Analysis: Use retinal tissue for Western blot or qPCR to measure levels of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and anti-angiogenic factors like Pigment Epithelium-Derived Factor (PEDF).[5]

Murine Model of Hind-Limb Ischemia

This model assesses angiogenesis in response to tissue ischemia, relevant for peripheral artery disease.

Experimental Protocol:

  • Animal Model: Wild-type (e.g., C57BL/6) and 12/15-Lox-/- mice.[6]

  • Induction of Ischemia: Surgically ligate the femoral artery and its distal branches in one hind limb. The contralateral limb serves as a non-ischemic control.

  • Administration of this compound:

    • Route: Intramuscular (IM) injection into the ischemic adductor muscle or systemic IP/IV administration.

    • Dosage: Administer immediately post-surgery and at subsequent time points (e.g., every 48 hours).

  • Assessment of Angiogenesis:

    • Laser Doppler Perfusion Imaging (LDPI): Measure blood flow recovery in the ischemic limb over time (e.g., days 0, 3, 7, 14).

    • Immunohistochemistry: At the study endpoint, perfuse and harvest the adductor muscles. Stain tissue sections for endothelial cell markers (e.g., CD31) to quantify capillary density.[6]

    • Molecular Analysis: Analyze tissue extracts for the activation of pro-angiogenic signaling molecules like Rac1.[6]

This compound Signaling in Angiogenesis

Angiogenesis_Pathway HETE This compound Receptor Cell Surface Receptor (e.g., BLT2) HETE->Receptor VEGF_up ↑ VEGF Expression HETE->VEGF_up induces PEDF_down ↓ PEDF Expression HETE->PEDF_down inhibits VEGFR2 VEGFR2 Activation Receptor->VEGFR2 Rac1 Rac1 Farnesylation & Activation Receptor->Rac1 PI3K PI3K/Akt Pathway Receptor->PI3K Migration Endothelial Cell Migration & Proliferation VEGFR2->Migration Rac1->Migration PI3K->Migration Angiogenesis Angiogenesis VEGF_up->Angiogenesis PEDF_down->Angiogenesis Migration->Angiogenesis

Caption: this compound signaling in promoting angiogenesis.

Quantitative Data Summary: Angiogenesis
ParameterAnimal Model12-HETE ConcentrationResultReference
Retinal 12-HETE Levels OIR MiceEndogenous35.3 ± 6.0 ng/mg (OIR) vs. 10.2 ± 2.0 ng/mg (Control)[5]
VEGF Expression Rat Müller Cells0.5 - 1.0 µmol/LMarked increase in VEGF secretion[5]
PEDF Expression Rat Müller Cells0.5 - 1.0 µmol/LDecreased PEDF expression[5]
Angiogenic Response 12/15-Lox-/- MiceHind-limb IschemiaFailed to induce angiogenic response[6]

Animal Models of Cancer and Metastasis

The 12-LOX pathway is increasingly recognized for its pro-tumorigenic roles, including stimulating cell proliferation, invasion, and angiogenesis.

Xenograft Tumor Model

This is the most common model to study the effect of this compound on the growth of human cancer cells in an in-vivo setting.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Cell Implantation:

    • Culture human cancer cells (e.g., prostate PC-3, pancreatic PANC-1) known to respond to 12-HETE.

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-2 x 10^6 cells) in a medium like Matrigel into the flank of the mice.

  • Administration of this compound:

    • Route: Intratumoral (IT) or systemic (IP) injections.

    • Dosage: Administer this compound several times a week, starting when tumors become palpable.

    • Alternatively, use a 12-LOX inhibitor (e.g., ML355) to block endogenous production and observe effects on tumor growth.[7]

  • Assessment of Tumor Growth and Metastasis:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume (e.g., Volume = 0.5 x Length x Width^2).

    • Endpoint Analysis: At the end of the study, excise the tumor and weigh it.

    • Metastasis: Harvest organs like lungs and liver, and perform histological analysis or use bioluminescence imaging (if using luciferase-tagged cells) to detect metastatic lesions.

    • Immunohistochemistry: Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

    • Macrophage Polarization: Analyze tumor-associated macrophages (TAMs) for M2 polarization markers (e.g., CD206) using flow cytometry or IHC.[7]

12-HETE/GPR31 Axis in Cancer Progression

Cancer_Pathway HETE 12(S/R)-HETE GPR31 GPR31 Receptor HETE->GPR31 activates TAM Tumor-Associated Macrophage (TAM) HETE->TAM acts on MAPK MAPK/ERK Pathway GPR31->MAPK NFkB NF-κB Pathway GPR31->NFkB Proliferation Cell Proliferation MAPK->Proliferation Angio Angiogenesis (VEGF) MAPK->Angio NFkB->Proliferation Invasion Invasion & Metastasis NFkB->Invasion M2 M2 Polarization TAM->M2 Immuno Immunosuppression M2->Immuno TumorGrowth Tumor Growth Proliferation->TumorGrowth Invasion->TumorGrowth Angio->TumorGrowth Immuno->TumorGrowth

Caption: 12-HETE promotes tumor growth via GPR31 signaling.

Animal Models of Vascular Tone and Thrombosis

This compound can influence vascular tone, exhibiting both vasoconstrictor and vasodilator effects depending on the vascular bed.[1][8] It also plays a role in thrombosis and hemostasis.

Murine Model of Arterial Vasoreactivity

This ex-vivo model uses isolated arteries to directly measure the effect of this compound on vascular smooth muscle contraction and relaxation.

Experimental Protocol:

  • Animal Model: C57BL/6 mice.

  • Tissue Preparation:

    • Euthanize mice and dissect mesenteric arteries in cold physiological salt solution (PSS).

    • Cut arteries into small rings (1-2 mm) and mount them on a wire myograph.

  • Experimental Procedure:

    • Allow rings to equilibrate under optimal tension.

    • Pre-constrict the arterial rings with a vasoconstrictor like phenylephrine or the thromboxane A2 analog U46619.[8]

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a dose-response curve.

  • Assessment:

    • Measure the change in isometric tension to determine the percentage of relaxation or contraction relative to the pre-constricted tone.

    • The EC50 (concentration for 50% maximal effect) can be calculated to determine potency.[8]

Quantitative Data Summary: Vasoreactivity
ParameterVascular BedPre-constrictorThis compound EffectEC50Reference
Vasorelaxation Mouse Mesenteric ArteryU46619Potent relaxation (91.4 ± 2.7%)0.05 µM[8]
Vasoconstriction Dog Renal ArteryN/AConstrictionN/A[1]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application of 12(R)-HETE in Psoriasis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes, as well as infiltration of immune cells, particularly neutrophils.[1] The lipid mediator 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) has been identified as a significant component in psoriatic lesions, suggesting its involvement in the pathophysiology of the disease.[2] Produced from arachidonic acid by the enzyme 12R-lipoxygenase (12R-LOX) found in human keratinocytes, this compound is a potent chemoattractant for neutrophils.[1][2] Understanding the role of this compound in psoriasis is crucial for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo psoriasis research models to investigate its effects on skin inflammation and keratinocyte biology.

Data Presentation

Table 1: In Vivo Pro-inflammatory Effects of Topical this compound in Human Skin
ParameterThis compound (5 µ g/site )12(S)-HETE (5 µ g/site )Vehicle ControlTime PointReference
Epidermal Neutrophil Infiltrate (cells/hpf)25.2 ± 130.02 ± 0.02Not Reported24 hours[3]
Dermal Neutrophil Infiltrate (cells/hpf)13.2 ± 5.11.02 ± 0.7Not Reported24 hours[3]
Erythema and Blood FlowDose-dependent increaseDose-dependent increaseNo significant change6 and 24 hours[3]

hpf: high-power field

Table 2: Chemotactic Activity of 12-HETE Stereoisomers
CompoundEffective Concentration for Neutrophil ChemotaxisModel SystemReference
This compoundMore potent than 12(S)-HETEHuman neutrophils in vitro[3]
12(R,S)-HETE20 µg for similar response to 50 ng LTB4Epicutaneous application on human skin[4]
12(S)-HETE10(-7) M stimulated DNA synthesis by 68%Cultured human epidermal keratinocytes[3]

Experimental Protocols

In Vitro Model: this compound Treatment of Primary Human Keratinocytes

This protocol describes the culture of primary human epidermal keratinocytes (HEKs) and their treatment with this compound to assess its effects on proliferation and differentiation.

Materials:

  • Primary Human Epidermal Keratinocytes (HEKs)

  • Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE)

  • Trypsin/EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stored in ethanol at -80°C)

  • Culture flasks and plates

  • Reagents for immunofluorescence staining (e.g., antibodies against Ki-67 and Involucrin/Keratin 10, DAPI)

  • Reagents for RNA extraction and qPCR analysis

Protocol:

  • Cell Culture:

    • Culture HEKs in KSFM supplemented with EGF and BPE at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells when they reach 70-80% confluency using Trypsin/EDTA.

    • Seed HEKs in appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for RNA extraction) and allow them to adhere and grow to 50-60% confluency.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in KSFM from a stock solution. The final ethanol concentration should be below 0.1% to avoid solvent effects.

    • Remove the culture medium from the cells and replace it with KSFM containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of ethanol).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess proliferation and differentiation.

  • Assessment of Proliferation (Ki-67 Staining):

    • After the incubation period, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Incubate with a primary antibody against Ki-67.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.

  • Assessment of Differentiation (Involucrin/Keratin 10 Staining):

    • To induce differentiation, switch the culture medium to a high-calcium medium (e.g., 1.2 mM CaCl2) in the presence or absence of this compound.

    • After 3-5 days, fix and stain the cells for differentiation markers such as Involucrin or Keratin 10 following the same immunofluorescence protocol as for Ki-67.

    • Analyze the expression and localization of the differentiation markers.

In Vivo Model: Topical Application of this compound on Mouse Skin

This protocol describes the topical application of this compound on mouse skin to induce a psoriasis-like inflammatory response. This is a proposed model based on human studies, as a specific this compound-induced mouse model of psoriasis is not well-established.

Materials:

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • This compound

  • Acetone or another suitable vehicle

  • Anesthetic

  • Biopsy punch

  • Reagents for histology (formalin, paraffin, hematoxylin, and eosin)

  • Reagents for immunohistochemistry (antibodies against Ly6G for neutrophils, Ki-67 for proliferation)

Protocol:

  • Animal Preparation:

    • Anesthetize the mice.

    • Shave a small area on the dorsal skin of the mice.

  • Topical Application:

    • Dissolve this compound in acetone to the desired concentration (e.g., 10 µg in 20 µL).

    • Apply the this compound solution topically to the shaved area. Apply the vehicle alone to a control group of mice.

    • Repeat the application daily for 3-5 days.

  • Evaluation of Skin Inflammation:

    • Monitor the mice daily for signs of inflammation, such as erythema and scaling. Measure skin thickness using a caliper.

    • At the end of the experiment, euthanize the mice and collect skin biopsies from the treated and control areas using a biopsy punch.

  • Histological and Immunohistochemical Analysis:

    • Fix the skin biopsies in 10% formalin and embed them in paraffin.

    • Prepare 5 µm sections and stain with hematoxylin and eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Perform immunohistochemistry on adjacent sections to identify and quantify neutrophils (using an anti-Ly6G antibody) and proliferating keratinocytes (using an anti-Ki-67 antibody).

Visualizations

G Biosynthesis of this compound in Keratinocytes Arachidonic_Acid Arachidonic Acid ALOX12B 12R-Lipoxygenase (12R-LOX) Arachidonic_Acid->ALOX12B _12R_HPETE 12(R)-HPETE ALOX12B->_12R_HPETE GSH_Px Glutathione Peroxidase _12R_HPETE->GSH_Px _12R_HETE This compound GSH_Px->_12R_HETE

Caption: Biosynthesis of this compound from arachidonic acid in keratinocytes.

G Proposed Signaling Pathway of this compound in Keratinocytes _12R_HETE This compound BLT2 BLT2 Receptor (GPCR) _12R_HETE->BLT2 Binds G_protein Gαi Protein BLT2->G_protein Activates p38_MAPK p38 MAPK G_protein->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Gene_Expression ↑ Pro-inflammatory Cytokines & Chemokines ↑ Proliferation Markers (e.g., Ki-67) ↓ Differentiation Markers (e.g., Involucrin) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed this compound signaling in keratinocytes.

G Experimental Workflow: In Vitro Psoriasis Model Start Culture Primary Human Keratinocytes Treatment Treat with this compound (various concentrations and time points) Start->Treatment Proliferation_Assay Assess Proliferation (Ki-67 Staining) Treatment->Proliferation_Assay Differentiation_Assay Assess Differentiation (Involucrin/K10 Staining) Treatment->Differentiation_Assay Analysis Quantify and Analyze Results Proliferation_Assay->Analysis Differentiation_Assay->Analysis

Caption: In vitro experimental workflow.

G Experimental Workflow: In Vivo Psoriasis Model Start Topical Application of this compound on Mouse Skin Observation Monitor Skin for Inflammation (Erythema, Scaling, Thickness) Start->Observation Biopsy Collect Skin Biopsies Observation->Biopsy H_E_Staining H&E Staining (Acanthosis, Cell Infiltration) Biopsy->H_E_Staining IHC Immunohistochemistry (Neutrophils, Ki-67) Biopsy->IHC Analysis Analyze Histological Changes H_E_Staining->Analysis IHC->Analysis

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: Studying the Effect of 12(R)-HETE on Keratinocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxyeicosatetraenoic acids (12-HETEs) are lipid signaling molecules derived from arachidonic acid that play roles in various physiological and pathological processes, including inflammation and cell proliferation. In the context of dermatology, the stereoisomers 12(R)-HETE and 12(S)-HETE are of particular interest. This compound is notably found in increased amounts in hyperproliferative skin diseases such as psoriasis, suggesting a potential role in keratinocyte proliferation.[1][2] However, the precise effects and underlying mechanisms of this compound on keratinocyte proliferation remain an active area of investigation, with some studies presenting conflicting findings regarding the proliferative capacity of 12-HETE isomers.

These application notes provide an overview of the current understanding of the effects of this compound on keratinocyte proliferation, including the proposed signaling pathways and detailed protocols for key experiments.

Data Presentation

The current body of research presents a nuanced and sometimes contradictory view of the effects of 12-HETE isomers on keratinocyte proliferation. The following tables summarize the key findings from various studies.

Table 1: Effect of 12-HETE Isomers on Keratinocyte Proliferation

Cell Type12-HETE IsomerConcentration RangeObserved Effect on ProliferationReference
Human Neonatal Keratinocytes12(RS)-HETE10⁻⁹–10⁻⁶ MNo stimulation of proliferation or [³H]thymidine incorporation[3]
Human Neonatal Keratinocytes12(S)-HETENot specifiedNo change in DNA content, [³H]thymidine incorporation, or labeling index[3]
Human Epidermal Cell Line (SCL-II)12(S)-HETENot specifiedNo significant proliferative activity detected by three independent methods[4]
Human Keratinocyte Cell Line (HaCaT)12(S)-HETENot specifiedDirectly stimulated DNA synthesis and mitogenesis[5]
Human Keratinocytes (HaCaT)15-HETE30 µMInhibited IGF-II-induced cell proliferationReciprocal regulation of 12- and 15-lipoxygenases by UV-irradiation in human keratinocytes. (2008)

Table 2: Signaling Components Associated with 12-HETE in Keratinocytes and Other Cell Types

Component12-HETE IsomerCell TypeFindingReference
Receptors
High-affinity sites12(S)-HETEHuman Epidermal Cell Line (SCL-II)Kd of 2.6 nM and Bmax of 216,000 sites per cell.[4][4]
High-affinity sites12(S)-HETENormal Human KeratinocytesKd of 3.84 ± 0.18 nM and Bmax of 2.32 ± 0.12 x 10⁵ per cell. This compound showed lower affinity in competition assays.[6][6]
GPR3112(S)-HETEProstate Cancer Cells (PC-3)Identified as a high-affinity receptor for 12(S)-HETE.Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid. (2005)
BLT212(S)-HETE, this compoundVarious cell typesMediates responses to both 12(S)-HETE and this compound.[7] In keratinocytes, the 12-HHT/BLT2 axis accelerates migration independently of proliferation.[8][7][8]
Downstream Effectors
ERK & PI3K12-LOX pathwayHuman KeratinocytesIGF-II induces 12-LOX expression and proliferation via ERK and PI3K pathways. 12(S)-HETE stimulates DNA synthesis.[5][5]
ERK1/2 & NF-κB12(S)-HETEProstate Cancer Cells (PC-3) via GPR31Activation of MEK, ERK1/2, and NF-κB leading to cell growth.[7][7]
ILK/NF-κB12-HETEOvarian Cancer CellsActivation of this pathway inhibits apoptosis and promotes cell survival.[9][9]

Proposed Signaling Pathways

The precise signaling pathway for this compound in keratinocyte proliferation is not yet fully elucidated. However, based on the data for the closely related 12(S)-HETE isomer and general GPCR signaling, a plausible pathway can be proposed. It is important to note that the proliferative effect of 12-HETE on keratinocytes is still debated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12_S_HETE 12(S)-HETE GPR31 GPR31 12_S_HETE->GPR31 Binding G_Protein G-Protein GPR31->G_Protein Activation MEK MEK G_Protein->MEK Activation IKK IKK G_Protein->IKK Activation ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylation ERK1_2_n ERK1/2 ERK1_2->ERK1_2_n Translocation IκB IκB IKK->IκB Phosphorylation NF_kappaB NF-κB (p50/p65) IκB->NF_kappaB Ubiquitination & Degradation NF_kappaB_n NF-κB (p50/p65) NF_kappaB->NF_kappaB_n Translocation Gene_Expression Gene Expression (e.g., Cyclins, c-Fos) ERK1_2_n->Gene_Expression Activation NF_kappaB_n->Gene_Expression Activation Proliferation Cell Proliferation Gene_Expression->Proliferation

Proposed 12(S)-HETE signaling pathway in keratinocytes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on keratinocyte proliferation.

Experimental Workflow: Cell Proliferation and Signaling Analysis

G Start Keratinocyte Culture (e.g., HaCaT or Primary Cells) Treatment Treat with this compound (various concentrations and time points) Start->Treatment Proliferation_Assay Proliferation Assay (BrdU Incorporation) Treatment->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK/ERK) Treatment->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Workflow for investigating this compound effects.
Protocol 1: Keratinocyte Proliferation Assay using BrdU Incorporation

This protocol is adapted for assessing DNA synthesis as a measure of cell proliferation in keratinocytes treated with this compound.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line or primary human epidermal keratinocytes)

  • Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • This compound (stock solution in ethanol or DMSO)

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM in culture medium)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Phosphate-buffered saline (PBS)

  • 96-well microplate suitable for cell culture and imaging

Procedure:

  • Cell Seeding:

    • Seed keratinocytes into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells are well-adhered and have reached approximately 50-60% confluency.

  • Serum Starvation (Optional):

    • To synchronize the cell cycle and reduce baseline proliferation, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

    • Replace the medium in the wells with the this compound solutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling:

    • Add 10 µM BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[10]

  • Fixation and Permeabilization:

    • Carefully remove the BrdU labeling solution and wash the cells twice with PBS.

    • Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[11]

  • DNA Denaturation:

    • Wash the cells with PBS.

    • Add the DNA denaturation solution (2N HCl) and incubate for 30-60 minutes at room temperature.[12]

    • Neutralize the acid by adding the neutralization buffer and incubating for 5 minutes at room temperature.[12]

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Imaging:

    • Stain the nuclei with DAPI for 5-10 minutes.

    • Wash twice with PBS.

    • Image the wells using a fluorescence microscope.

  • Quantification:

    • Determine the percentage of BrdU-positive cells by counting the number of BrdU-positive nuclei and dividing by the total number of DAPI-stained nuclei in multiple fields of view for each condition.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is designed to detect the activation of the ERK signaling pathway in keratinocytes following treatment with this compound.

Materials:

  • Human keratinocytes (e.g., HaCaT cells)

  • Keratinocyte growth medium

  • This compound (stock solution in ethanol or DMSO)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Tris-buffered saline with Tween 20 (TBST)

Procedure:

  • Cell Culture and Treatment:

    • Culture keratinocytes in 6-well plates until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary.

    • Treat the cells with various concentrations of this compound or vehicle control for short time points (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-p-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total ERK):

    • To normalize for protein loading, strip the membrane of the bound antibodies according to a standard protocol.

    • Wash the membrane and re-probe with the anti-t-ERK1/2 primary antibody, followed by the secondary antibody and ECL detection as described above.

  • Densitometry Analysis:

    • Quantify the band intensities for p-ERK1/2 and t-ERK1/2.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample to determine the level of ERK activation.

Conclusion

The role of this compound in keratinocyte proliferation is complex and not yet fully resolved. While its presence in proliferative skin diseases is suggestive of a pro-proliferative role, direct experimental evidence in vitro is currently conflicting for the 12-HETE isomers. The provided protocols offer a framework for researchers to systematically investigate the effects of this compound on keratinocyte proliferation and to dissect the underlying signaling pathways. Further research is necessary to clarify the specific receptor for this compound in keratinocytes and to definitively establish its impact on cell cycle progression in both normal and pathological skin conditions.

References

Application Notes and Protocols: The Role of 12(R)-HETE in Experimental Models of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in experimental models of atopic dermatitis (AD). Included are detailed protocols for inducing AD in mice, methods for evaluating the effects of this compound, a summary of key quantitative findings, and a visualization of the putative signaling pathway.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by impaired skin barrier function and a T-helper 2 (Th2)-dominant immune response. Recent studies have highlighted the involvement of lipid mediators, particularly eicosanoids, in the pathogenesis of AD. This compound, a metabolite of arachidonic acid produced by 12(R)-lipoxygenase (ALOX12B), has emerged as a significant player in skin inflammation.[1] In experimental models of AD, levels of this compound are significantly elevated in the skin, plasma, and lymphoid tissues, suggesting its contribution to the disease process.[2] Understanding the mechanisms by which this compound influences skin inflammation and barrier function is crucial for the development of novel therapeutic strategies for atopic dermatitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of this compound in atopic dermatitis models.

Table 1: Endogenous Levels of this compound in DNCB-Induced Atopic Dermatitis Mouse Model

Biological SampleControl Group (AOO-treated)AD Model Group (DNCB-treated)Fold ChangeSignificanceReference
Plasma (pg/mL)130.1 ± 25.4480.3 ± 95.2~3.7p < 0.01[2]
Skin (pg/mg tissue)25.8 ± 5.1112.4 ± 22.3~4.4p < 0.01[2]
Spleen (pg/mg tissue)45.2 ± 8.9158.7 ± 31.5~3.5p < 0.01[2]
Lymph Nodes (pg/mg tissue)30.1 ± 6.0105.9 ± 21.0~3.5p < 0.01[2]

Data are presented as mean ± standard deviation. AOO: Acetone/Olive Oil; DNCB: 1-chloro-2,4-dinitrochlorobenzene.

Table 2: Pro-inflammatory Effects of Topically Applied this compound on Human Skin

ParameterVehicle ControlThis compound (5 µ g/site )SignificanceReference
Epidermal Neutrophil Infiltrate (cells/hpf)0.02 ± 0.0225.2 ± 13p < 0.05[3]
Dermal Neutrophil Infiltrate (cells/hpf)1.02 ± 0.713.2 ± 5.1p < 0.05[3]
Dermal Mononuclear Cell Infiltrate (cells/hpf)Not significantly differentNot significantly differentNS[3]
Erythema (Area in mm²) at 24hMinimalDose-dependent increase-[3]
Blood Flow (Arbitrary units) at 24hBaselineDose-dependent increase-[3]

Data are presented as mean ± standard error of the mean. hpf: high-power field.

Experimental Protocols

Protocol 1: Induction of Atopic Dermatitis-like Skin Inflammation in Mice using DNCB

This protocol describes the induction of an AD-like phenotype in BALB/c mice using 1-chloro-2,4-dinitrochlorobenzene (DNCB).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • 1-chloro-2,4-dinitrochlorobenzene (DNCB)

  • Acetone

  • Olive oil

  • Pipettes and sterile tubes

  • Electric shaver

Procedure:

Sensitization Phase (Day 0):

  • Anesthetize the mice.

  • Shave the dorsal skin of the mice carefully.

  • Prepare a 1% (w/v) DNCB solution in a 4:1 acetone/olive oil vehicle.

  • Apply 100 µL of the 1% DNCB solution to the shaved dorsal skin.

Challenge Phase (Starting Day 7):

  • Prepare a 0.5% (w/v) DNCB solution in a 4:1 acetone/olive oil vehicle.

  • Apply 100 µL of the 0.5% DNCB solution to the same area of the dorsal skin three times a week for 4 weeks.

  • For the control group, apply 100 µL of the acetone/olive oil vehicle following the same schedule.

Evaluation of AD-like Phenotype:

  • Clinical Scoring: Score the severity of skin lesions weekly based on erythema, edema, excoriation, and dryness/scaling (each on a scale of 0-3; total score 0-12).

  • Skin Thickness: Measure the dorsal skin thickness using a caliper before the first challenge and at the end of the experiment.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.

  • Serum IgE Levels: Collect blood samples to measure total serum IgE levels by ELISA.

Protocol 2: Topical Application of this compound on AD-like Mouse Skin

This protocol details the method for applying this compound to the inflamed skin of DNCB-treated mice to assess its direct effects.

Materials:

  • DNCB-treated mice with established AD-like skin lesions (from Protocol 1)

  • This compound

  • Ethanol or other suitable vehicle

  • Micropipette

Procedure:

  • Prepare a stock solution of this compound in ethanol. Further dilute to the desired final concentrations (e.g., 0.5 - 20 µg per site) in the application vehicle.

  • Starting from the third week of the DNCB challenge phase, topically apply a defined volume (e.g., 20-50 µL) of the this compound solution or vehicle control to a specific area of the inflamed dorsal skin.

  • Apply the treatment daily or every other day for a specified period (e.g., 1-2 weeks).

  • Continue the DNCB challenges as described in Protocol 1 during the this compound treatment period.

Evaluation of this compound Effects:

  • Clinical Scoring and Skin Thickness: Monitor changes in the clinical score and skin thickness of the treated area compared to the vehicle-treated area.

  • Histological and Immunohistochemical Analysis: Collect skin tissue from the treated and control areas. Perform H&E staining to assess changes in inflammation and epidermal thickness. Use immunohistochemistry to quantify the infiltration of specific immune cells (e.g., neutrophils using anti-Ly-6G antibody, mast cells using anti-c-Kit antibody, eosinophils using anti-MBP antibody, and T cells using anti-CD3 antibody).

  • Gene Expression Analysis: Isolate RNA from skin tissue to analyze the expression of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP, TNF-α) and skin barrier proteins (e.g., filaggrin, loricrin, involucrin) by quantitative real-time PCR (qRT-PCR).

  • Protein Analysis: Homogenize skin tissue to measure protein levels of cytokines and chemokines by ELISA or multiplex assays.

Visualizations

G cluster_0 Experimental Workflow for Investigating this compound in AD Mouse Model cluster_1 Evaluation Metrics start Induce AD-like Skin Inflammation (DNCB Model) treat Topical Application of This compound or Vehicle start->treat Establishment of AD-like lesions eval Evaluation of Atopic Dermatitis Phenotype treat->eval clinical Clinical Scoring & Skin Thickness eval->clinical histo Histology & Immunohistochemistry eval->histo gene Gene Expression (qRT-PCR) eval->gene protein Protein Analysis (ELISA) eval->protein

Experimental workflow for studying this compound in a mouse model of atopic dermatitis.

G cluster_pathway Putative Signaling Pathway of this compound in Atopic Dermatitis cluster_effects Cellular Effects AA Arachidonic Acid ALOX12B 12(R)-Lipoxygenase (ALOX12B) AA->ALOX12B Metabolism in Keratinocytes HETE This compound ALOX12B->HETE Receptor Putative Receptor (GPR31 or other) HETE->Receptor Binding Keratinocyte Keratinocyte Receptor->Keratinocyte ImmuneCell Immune Cells (Neutrophils, Mast Cells, etc.) Receptor->ImmuneCell Barrier ↓ Skin Barrier Function (↓ Filaggrin, Loricrin) Keratinocyte->Barrier Inflammation ↑ Pro-inflammatory Cytokines (IL-4, IL-13, TSLP) Keratinocyte->Inflammation Chemotaxis ↑ Immune Cell Infiltration ImmuneCell->Chemotaxis

Proposed signaling pathway of this compound in atopic dermatitis.

Discussion and Future Directions

The evidence strongly suggests that this compound is a pro-inflammatory mediator that is upregulated in atopic dermatitis and contributes to the disease pathology. Its role in recruiting neutrophils and potentially other immune cells, as well as its impact on skin barrier function, makes it a compelling target for therapeutic intervention.

However, several key questions remain. The specific receptor for this compound in keratinocytes and immune cells is yet to be definitively identified. While GPR31 is a receptor for the S-enantiomer, its interaction with this compound appears to be weak or non-existent in some assays, suggesting the presence of a distinct receptor.[4] Elucidating the complete downstream signaling cascade following receptor activation is critical. Further research should focus on:

  • Receptor Identification: Utilizing techniques such as ligand binding assays with radiolabeled this compound and screening of orphan GPCRs in keratinocytes and relevant immune cells.

  • Signaling Pathway Analysis: Investigating the activation of downstream signaling molecules such as MAPKs, NF-κB, and STATs in response to this compound stimulation in skin cells.

  • In Vivo Validation: Using specific inhibitors of 12(R)-lipoxygenase or antagonists of the this compound receptor in AD mouse models to confirm the therapeutic potential of targeting this pathway.

By addressing these questions, a more complete understanding of the role of this compound in atopic dermatitis will be achieved, paving the way for the development of novel and targeted therapies for this debilitating disease.

References

Application Note: Analysis of 12(R)-HETE in Cerebrospinal Fluid Following Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Subarachnoid hemorrhage (SAH) is a life-threatening form of stroke characterized by bleeding into the subarachnoid space surrounding the brain. Secondary brain injury, which includes complications like cerebral vasospasm and delayed cerebral ischemia, is a major contributor to the high morbidity and mortality associated with SAH. Emerging evidence points to the role of lipid mediators in the pathophysiology of secondary brain injury. One such mediator, 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], a product of the 12-lipoxygenase (12-LOX) pathway, has been implicated in neuronal injury and inflammation. This application note provides a detailed overview of the analysis of this compound in cerebrospinal fluid (CSF) as a potential biomarker for assessing the severity and progression of SAH-induced brain injury.

Pathophysiological Significance of this compound in SAH

Following SAH, the presence of blood in the subarachnoid space triggers a cascade of inflammatory and oxidative stress pathways. The 12-lipoxygenase enzyme is upregulated in response to these insults, leading to the increased production of 12-HETE from arachidonic acid. While both this compound and its enantiomer, 12(S)-HETE, are produced, the specific roles of each in the context of SAH are still under investigation. However, studies have shown that elevated levels of 12-HETE in the CSF of SAH patients are associated with the development of cerebral vasospasm, a narrowing of the cerebral arteries that can lead to ischemic stroke.[1] The pro-inflammatory and vasoactive properties of 12-HETE are thought to contribute to neuronal cell death, blood-brain barrier disruption, and overall neurological decline after SAH.

Quantitative Analysis of 12-HETE in CSF of SAH Patients

The concentration of 12-HETE in the cerebrospinal fluid of patients who have experienced a subarachnoid hemorrhage can vary, with notable differences observed between patients who develop symptomatic cerebral vasospasm and those who do not. A study analyzing CSF samples from four SAH patients revealed that the two patients who developed symptomatic cerebral vasospasm had maximal 12-HETE concentrations of 21.9 ng/mL and 2.8 ng/mL.[1] In contrast, the two patients who did not experience symptomatic cerebral vasospasm had non-detectable levels of 12-HETE in the majority of their CSF samples.[1]

Patient GroupNumber of PatientsMaximal 12-HETE Concentration in CSF (ng/mL)Reference
SAH with Symptomatic Vasospasm221.9 and 2.8[1]
SAH without Symptomatic Vasospasm2Non-detectable in most samples[1]

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Handling
  • Collection: CSF samples should be collected from SAH patients via an external ventricular drain or lumbar puncture by a qualified medical professional.[2]

  • Processing: Immediately after collection, CSF should be centrifuged at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: The resulting supernatant should be aliquoted into polypropylene tubes and stored at -80°C until analysis to prevent degradation of lipid mediators.

This compound Extraction from CSF

This protocol is adapted from established lipid extraction methods.[3]

  • Sample Preparation: Thaw CSF samples on ice. To 1 mL of CSF, add an appropriate internal standard, such as 12(S)-HETE-d8, to a final concentration of 100 ng/mL.[3]

  • Liquid-Liquid Extraction:

    • Add 2 mL of a cold chloroform:methanol (1:2, v/v) mixture to the CSF sample.

    • Vortex the mixture vigorously for 10-15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge the sample at 1,600 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis of this compound

This protocol is based on methods for the chiral separation of HETE enantiomers.[3][4]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Chromatography:

    • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or a similar chiral stationary phase.[3]

    • Mobile Phase: An isocratic mobile phase of methanol:water:acetic acid (95:5:0.1, v/v/v).[3]

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • 12-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 179.1.[4]

      • 12(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 184.1.

    • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for 12-HETE.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuronal Injury

Following subarachnoid hemorrhage, the release of blood into the subarachnoid space initiates a complex inflammatory cascade. This leads to the activation of 12-lipoxygenase (12-LOX), which converts arachidonic acid into this compound. This compound is then believed to bind to a G-protein coupled receptor (GPCR), such as GPR31, on the surface of neurons.[5] This binding event triggers downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are known to regulate inflammation and apoptosis.[5] The activation of these pathways can ultimately contribute to neuronal cell death and the secondary brain injury observed after SAH.

GPR31_Signaling_Pathway cluster_SAH Subarachnoid Hemorrhage cluster_Neuron Neuron SAH SAH Blood Blood in Subarachnoid Space SAH->Blood Inflammation Inflammation Blood->Inflammation LOX12 12-Lipoxygenase (12-LOX) Inflammation->LOX12 AA Arachidonic Acid AA->LOX12 Substrate HETE12R This compound LOX12->HETE12R Product GPCR GPR31 (GPCR) HETE12R->GPCR Binds to PI3K PI3K/Akt Pathway GPCR->PI3K Activates NFkB NF-κB Pathway GPCR->NFkB Activates Apoptosis Neuronal Apoptosis PI3K->Apoptosis Leads to Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Leads to

Caption: this compound signaling cascade in neuronal injury post-SAH.

Experimental Workflow for this compound Analysis in CSF

The analysis of this compound in cerebrospinal fluid begins with the collection of CSF from patients who have experienced a subarachnoid hemorrhage. The CSF is then immediately processed to remove cellular components and stored at ultra-low temperatures to ensure the stability of the lipid mediators. For analysis, the samples are thawed, and an internal standard is added before extracting the lipids using a liquid-liquid extraction method. The lipid extract is then dried and reconstituted in a suitable solvent for injection into a chiral liquid chromatography-mass spectrometry (LC-MS/MS) system. The chiral column separates the this compound and 12(S)-HETE enantiomers, and the mass spectrometer provides sensitive and specific quantification. The final step involves data analysis to determine the concentration of this compound in the original CSF sample.

Experimental_Workflow CSF_Collection 1. CSF Collection (from SAH patient) CSF_Processing 2. CSF Processing (Centrifugation, Aliquoting) CSF_Collection->CSF_Processing Storage 3. Storage at -80°C CSF_Processing->Storage Extraction 4. Lipid Extraction (Internal Standard Addition, Liquid-Liquid Extraction) Storage->Extraction Drying 5. Drying and Reconstitution Extraction->Drying LCMS 6. Chiral LC-MS/MS Analysis Drying->LCMS Data_Analysis 7. Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for this compound analysis in CSF from SAH patients.

References

Application Notes and Protocols: The Impact of 12(R)-HETE on Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues and blood vessels. The tumor microenvironment contains a complex milieu of signaling molecules that can influence these processes. Among these are lipid mediators, such as the hydroxyeicosatetraenoic acids (HETEs), which are metabolites of arachidonic acid produced by lipoxygenase (LOX) enzymes.

This document focuses on 12-hydroxyeicosatetraenoic acid (12-HETE), a lipid signaling molecule implicated in cancer progression. 12-HETE exists as two stereoisomers, 12(S)-HETE and 12(R)-HETE, which can exhibit distinct biological activities. While the pro-metastatic role of 12(S)-HETE is well-documented, the specific impact of this compound on cancer cell migration and invasion is less understood. These application notes provide an overview of the known signaling pathways and detailed protocols for assays to investigate the effects of this compound on cancer cell migration and invasion.

Signaling Pathways of 12-HETE Isomers in Cancer Cell Migration

The biological effects of 12-HETE are mediated through its interaction with specific cell surface receptors, initiating downstream signaling cascades that promote cytoskeletal rearrangements and cellular motility. The two enantiomers, 12(S)-HETE and this compound, have been shown to interact with different receptors, suggesting distinct signaling mechanisms.

12(S)-HETE Signaling: The pro-migratory and pro-invasive effects of 12(S)-HETE are predominantly mediated by the G protein-coupled receptor 31 (GPR31), also known as the 12-HETE receptor (12-HETER).[1][2] GPR31 exhibits high affinity for 12(S)-HETE, while it does not bind to this compound.[2][3][4] Upon binding of 12(S)-HETE, GPR31 activates downstream signaling pathways, including the MEK/ERK and NF-κB pathways, which are crucial for cell invasion.[1] This signaling cascade promotes the expression of genes involved in cell migration and invasion.

This compound Signaling: The signaling pathways for this compound in cancer are not as well-defined as those for its S-enantiomer. However, evidence suggests that both 12(S)-HETE and this compound can elicit responses through the leukotriene B4 receptor 2 (BLT2).[3] This suggests a potential GPR31-independent mechanism through which this compound might influence cell motility. Further research is required to fully elucidate the downstream effectors of this compound-mediated signaling in cancer cells.

Integrin signaling also plays a role in 12-HETE's functions. 12(S)-HETE has been shown to increase the surface expression of integrins, enhancing cancer cell adhesion and spreading.[5][6] This process is often linked to the activation of protein kinase C (PKC).[7]

Below are diagrams illustrating the known signaling pathways for 12(S)-HETE and the proposed pathway for this compound.

GPR31_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12S_HETE 12(S)-HETE GPR31 GPR31 (12-HETER) 12S_HETE->GPR31 MEK MEK GPR31->MEK NFkB NF-κB GPR31->NFkB ERK ERK MEK->ERK Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion NFkB->Migration_Invasion

12(S)-HETE/GPR31 Signaling Pathway.

BLT2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12R_HETE This compound BLT2 BLT2 Receptor 12R_HETE->BLT2 Downstream Downstream Signaling BLT2->Downstream Migration_Invasion Cell Migration & Invasion Downstream->Migration_Invasion

Proposed this compound/BLT2 Signaling Pathway.

Quantitative Data on the Effects of 12-HETE on Cancer Cell Migration and Invasion

The following tables summarize the available quantitative data on the effects of 12-HETE enantiomers on cancer cell migration and invasion. It is important to note that there is a significant lack of quantitative data for this compound compared to 12(S)-HETE.

Table 1: Effect of 12-HETE Enantiomers on Cancer Cell Invasion

Cell LineAssay Type12-HETE EnantiomerConcentrationResultReference
PC-3 (Prostate Cancer)Transwell Invasion Assay12(S)-HETENot SpecifiedIncreased Invasion[8]
PC-3 (Prostate Cancer)Transwell Invasion AssayThis compoundNot SpecifiedNo Significant Alteration[8]
Ovarian Cancer CellsNot Specified12-HETE (unspecified)1.13 µMIC50 for caspase-3 inhibition (pro-survival)

Table 2: Receptor Binding Affinities of 12-HETE Enantiomers

ReceptorLigandBinding Affinity (Kd)Cell LineReference
GPR31 (12-HETER)12(S)-HETE4.8 ± 0.12 nMCHO cells transfected with GPR31[2]
GPR31 (12-HETER)This compoundNo BindingCHO cells transfected with GPR31[3][4]

Experimental Protocols

To assess the impact of this compound on cancer cell migration and invasion, the following detailed protocols for the wound healing (scratch) assay and the Boyden chamber (transwell) assay are provided.

Protocol 1: Wound Healing (Scratch) Assay

This assay is suitable for measuring collective cell migration.

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound or vehicle control B->C D 4. Image the scratch at T=0 C->D E 5. Incubate and acquire time-lapse images D->E F 6. Analyze wound closure over time E->F

Wound Healing Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (and 12(S)-HETE as a positive control)

  • Vehicle control (e.g., ethanol or DMSO)

  • 6- or 12-well culture plates

  • Sterile p200 pipette tips or a scratch-making tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Wound:

    • Once the cells have reached confluency, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free area.

    • To ensure consistency, a cross-shaped scratch can also be made.

  • Washing:

    • Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment:

    • Add fresh, serum-free medium to each well. The use of serum-free or low-serum medium is recommended to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

    • Add this compound to the treatment wells at the desired concentrations. Include a vehicle control and a 12(S)-HETE positive control.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This will serve as the T=0 time point.

    • Mark the plate to ensure that images are taken from the same field of view at each time point.

    • Return the plate to the incubator.

  • Time-Lapse Imaging:

    • Acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the cell-free "wound" at each time point for all conditions using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each condition. This can be expressed as the percentage of wound closure relative to the initial wound area.

    • Compare the migration rates between the this compound-treated groups, the 12(S)-HETE-treated groups, and the vehicle control.

Protocol 2: Boyden Chamber (Transwell) Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Transwell_Invasion_Workflow A 1. Coat transwell insert with Matrigel B 2. Seed cells in serum-free medium in the upper chamber A->B C 3. Add chemoattractant (e.g., FBS) +/- this compound to the lower chamber B->C D 4. Incubate to allow cell invasion C->D E 5. Remove non-invading cells from the upper surface D->E F 6. Fix and stain invaded cells on the lower surface E->F G 7. Quantify invaded cells F->G

Transwell Invasion Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (and 12(S)-HETE as a positive control)

  • Vehicle control (e.g., ethanol or DMSO)

  • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Cold, serum-free medium

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Microscope

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).

    • Add a thin layer of the diluted Matrigel solution (e.g., 50 µL) to the upper surface of the transwell inserts.

    • Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.

  • Cell Preparation:

    • Serum-starve the cancer cells for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Setting up the Assay:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • To test the effect of this compound as a chemoattractant, add it to the lower chamber in serum-free medium. To test its effect on invasion towards another chemoattractant, add it along with the chemoattractant in the lower chamber. Include vehicle and 12(S)-HETE controls.

    • Carefully place the Matrigel-coated inserts into the wells, avoiding air bubbles.

    • Seed the prepared cell suspension into the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period appropriate for the cell line's invasive potential (typically 12-48 hours).

  • Removing Non-Invading Cells:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

    • Gently wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields at 20x magnification).

    • Calculate the average number of invaded cells per field for each condition.

    • Compare the number of invaded cells between the this compound-treated groups, the 12(S)-HETE-treated groups, and the vehicle control.

Conclusion

The available evidence strongly implicates 12(S)-HETE as a significant promoter of cancer cell migration and invasion, primarily through the GPR31 signaling pathway. In contrast, the role of this compound in these processes is not well-established, with limited data suggesting it may not share the same pro-invasive properties as its enantiomer. The provided protocols offer a robust framework for researchers to further investigate the specific effects of this compound on cancer cell motility and to elucidate its underlying molecular mechanisms. Such studies are crucial for a comprehensive understanding of the role of 12-HETE in cancer metastasis and for the development of targeted therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 12(R)-HETE Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS-based detection of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation necessary for 12-HETE analysis?

A1: 12-HETE exists as two enantiomers, this compound and 12(S)-HETE, which are non-superimposable mirror images of each other. These enantiomers can have different biological activities and can be produced through different enzymatic pathways.[1][2] For instance, 12(S)-HETE is a major product of platelet aggregation, while this compound has been implicated in processes like the inhibition of Na+/K+-ATPase in the cornea.[3][4] Therefore, chiral separation is crucial to accurately quantify each enantiomer and understand their specific roles in biological systems.

Q2: What are the primary challenges in quantifying this compound in biological samples?

A2: The quantification of this compound in biological matrices presents several challenges, including:

  • Low concentrations: Eicosanoids like this compound are often present at very low levels (picomolar to nanomolar range), requiring highly sensitive analytical methods.

  • Sample stability: Eicosanoids can be unstable and susceptible to ex vivo formation during sample collection and preparation.[4]

  • Matrix effects: Biological samples are complex matrices that can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting quantification accuracy.

  • Isomeric interference: Besides the 12(S)-HETE enantiomer, other isobaric HETE isomers (e.g., 5-HETE, 8-HETE, 15-HETE) can have the same mass and potentially interfere with detection if not chromatographically resolved.

Q3: What type of ionization is typically used for this compound detection?

A3: Electrospray ionization (ESI) in the negative ion mode is the most common method for the LC-MS/MS analysis of this compound and other eicosanoids.[2][5][6] This is because the carboxylic acid group on the HETE molecule is readily deprotonated, forming a [M-H]⁻ ion that can be sensitively detected by the mass spectrometer.

Troubleshooting Guides

Poor Peak Shape and Resolution

Q: My this compound and 12(S)-HETE peaks are broad and not well-resolved. What are the possible causes and solutions?

A: Poor peak shape and resolution in chiral chromatography of HETEs can stem from several factors. Here's a systematic approach to troubleshooting:

Potential CauseRecommended Solution
Inappropriate Column Ensure you are using a chiral column specifically designed for separating HETE enantiomers. The ChiralPak AD-RH is a commonly used column for this purpose.[2][6]
Mobile Phase Composition The mobile phase composition is critical for chiral separation. For reversed-phase chiral chromatography, a mobile phase of methanol, water, and a small amount of acetic acid (e.g., 95:5:0.1, v/v/v) is often effective.[2][6] Adjust the methanol/water ratio to optimize resolution.
Flow Rate An inappropriate flow rate can lead to band broadening. Optimize the flow rate for your specific column dimensions. A flow rate of around 300 µL/min is a good starting point for a 4.6 mm ID column.[2][6]
Column Temperature Temperature can significantly impact chiral separations. Maintain a stable and optimized column temperature, typically around 40°C.[2][6]
Injection Volume/Solvent Injecting too large a volume or using an injection solvent much stronger than the mobile phase can cause peak distortion. Reduce the injection volume and ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample before injection.
Low Signal Intensity or No Peak Detected

Q: I am observing a very low signal or no peak for this compound. What should I check?

A: A weak or absent signal for this compound can be due to issues with sample preparation, the LC system, or the mass spectrometer.

Potential CauseRecommended Solution
Sample Degradation Eicosanoids are prone to degradation. Ensure proper sample handling and storage (typically at -80°C). Consider adding antioxidants like BHT during sample preparation to prevent autooxidation.
Inefficient Extraction Solid-phase extraction (SPE) is commonly used for eicosanoid extraction. Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent, to ensure good recovery of this compound.
Ion Source Contamination Contamination of the ion source can significantly reduce sensitivity. Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.
Incorrect MS/MS Transition Verify that you are using the correct precursor and product ion m/z values for 12-HETE. The deprotonated molecule [M-H]⁻ at m/z 319 is typically used as the precursor ion.[2][6] Common product ions include m/z 179 and 257.[2][6]
Suboptimal MS Parameters Optimize mass spectrometer parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from interfering compounds. Using a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) can help to correct for matrix effects.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A general protocol for the extraction of this compound from biological fluids (e.g., plasma, cell culture media) is as follows:

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1 M HCl).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 12(S)-HETE-d8).

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute the HETEs with a stronger organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for Chiral Separation of 12-HETE

The following table summarizes typical starting parameters for the chiral LC-MS/MS analysis of 12-HETE. These parameters should be optimized for your specific instrument and application.

ParameterTypical Value
LC Column ChiralPak AD-RH (150 x 4.6 mm, 5 µm)[2][6]
Mobile Phase Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[2][6]
Flow Rate 300 µL/min[2][6]
Column Temperature 40°C[2][6]
Ionization Mode Negative ESI[2][6]
Capillary Voltage ~4000 V[2][6]
Source Temperature ~350°C[2][6]
MRM Transition m/z 319 -> 179, m/z 319 -> 257[2][6]

Visualizations

Experimental Workflow for this compound Detection

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Acidify Acidification (pH ~3.5) Sample->Acidify Spike Spike with Internal Standard (e.g., 12(S)-HETE-d8) Acidify->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitute Elute->Dry LC Chiral LC Separation Dry->LC MS Mass Spectrometry (Negative ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification G cluster_synthesis This compound Synthesis cluster_signaling Cellular Signaling AA Arachidonic Acid LOX 12R-Lipoxygenase AA->LOX CYP Cytochrome P450 AA->CYP HETE This compound LOX->HETE CYP->HETE Receptor Receptors (e.g., BLT2, TP) HETE->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Response Biological Response (e.g., Proliferation, Inflammation) Signaling->Response

References

Troubleshooting poor peak resolution in chiral separation of HETE enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of hydroxyeicosatetraenoic acid (HETE) enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My HETE enantiomer peaks are co-eluting or showing poor resolution. What are the common causes and how can I fix this?

Poor or no separation of HETE enantiomers is a frequent issue. The primary reason is often a suboptimal choice of chromatographic conditions. Here’s a step-by-step troubleshooting guide:

  • Review Your Stationary Phase: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for HETE separations.[1][2][3]

    • Recommendation: If you are not using a column specifically designed for chiral separations, you will not be able to resolve enantiomers. For HETE analysis, columns like Chiralpak AD or AD-RH have proven effective.[1]

  • Optimize Your Mobile Phase: The composition of the mobile phase significantly impacts selectivity and resolution.[3]

    • Normal Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with an acidic modifier) chromatography can be used.[4][5] Reversed-phase is often preferred for its compatibility with mass spectrometry (LC/MS).[4]

    • Mobile Phase Additives: For acidic compounds like HETEs, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[4][6]

    • Solvent Composition: Systematically vary the ratio of your organic modifier to the aqueous or non-polar phase. Even small changes can have a significant impact on resolution.[7]

  • Consider Derivatization: If optimizing the stationary and mobile phases doesn't yield the desired resolution, derivatization of the HETE enantiomers can be a powerful strategy. Converting the hydroxyl and carboxylic acid groups to esters or other derivatives can enhance the interaction with the chiral stationary phase, leading to improved separation.[8][9]

    • Example: Racemic HETE methyl esters can be reacted with benzoyl or naphthoyl chloride to form aromatic ester derivatives, which show complete separation on a (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine CSP.[8]

My peaks are broad and tailing. What can I do to improve peak shape?

Poor peak shape can be caused by several factors, from column issues to improper mobile phase composition.

  • Check Column Health: A contaminated or old column can lead to peak tailing.

    • Action: Flush the column with a strong solvent, as recommended by the manufacturer.[10] If the problem persists, the column may need to be replaced.

  • Mobile Phase pH: For acidic analytes like HETEs, the pH of the mobile phase is crucial.

    • Recommendation: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group of the HETE to keep it in its protonated form. This typically involves adding a small percentage of an acid like formic or acetic acid.[4]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[11]

    • Action: Try reducing the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.

    • Action: Minimize the length and diameter of all connecting tubing.

How do temperature and flow rate affect the separation of HETE enantiomers?

Temperature and flow rate are important parameters that can be adjusted to fine-tune your separation.

  • Temperature: The effect of temperature on chiral separations can be complex.

    • General Trend: In many cases, lower temperatures improve resolution by increasing the interaction between the analyte and the stationary phase.[12] However, in some instances, increasing the temperature can improve efficiency and even enhance separation.[13][14]

    • Recommendation: If your system has a column thermostat, experiment with temperatures ranging from 10°C to 40°C to find the optimal condition for your specific separation.

  • Flow Rate: The flow rate of the mobile phase influences both the analysis time and the resolution.

    • General Trend: Slower flow rates generally lead to better resolution as there is more time for the enantiomers to interact with the chiral stationary phase.[15][16] However, this comes at the cost of longer run times.

    • Recommendation: Start with the flow rate recommended by the column manufacturer. If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

Quantitative Data Summary

The following table summarizes typical starting conditions for the chiral separation of HETE enantiomers. Note that these are starting points and may require optimization for your specific application.

ParameterNormal Phase ChromatographyReversed-Phase Chromatography
Chiral Stationary Phase Chiralpak AD, Chiralcel ODChiralpak AD-RH
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25°C)Ambient or controlled (e.g., 25°C)
Detection UV (e.g., 235 nm)UV (e.g., 235 nm) or Mass Spectrometry

Experimental Protocols

Protocol 1: Derivatization of HETE Methyl Esters with Benzoyl Chloride

This protocol is adapted from Hawkins et al. (1988).[8]

  • To a solution of racemic HETE methyl ester in pyridine, add a molar excess of benzoyl chloride.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a small amount of water.

  • Extract the benzoyl-HETE methyl ester derivative with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a dilute acid solution (e.g., 1% HCl) to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting derivative can be purified by reversed-phase HPLC before chiral analysis.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution check_csp Is the column a Chiral Stationary Phase? start->check_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mp Yes use_csp Use an appropriate Chiral Column check_csp->use_csp No adjust_params Adjust Temperature and Flow Rate optimize_mp->adjust_params consider_deriv Consider Derivatization adjust_params->consider_deriv good_resolution Good Resolution Achieved consider_deriv->good_resolution use_csp->optimize_mp

Caption: A troubleshooting workflow for poor peak resolution in chiral HETE separation.

Derivatization_Workflow start Racemic HETE Methyl Ester reaction React with Benzoyl Chloride in Pyridine start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Dilute Acid and Brine extract->wash dry Dry and Evaporate wash->dry purify Purify by Reversed-Phase HPLC dry->purify analyze Analyze on Chiral Column purify->analyze

Caption: Experimental workflow for the derivatization of HETE methyl esters.

References

Preventing autooxidation of 12(R)-HETE during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent autooxidation and ensure the stability of your this compound samples during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to autooxidation?

This compound is a bioactive lipid metabolite of arachidonic acid, produced by the action of 12R-lipoxygenase (12R-LO) and certain cytochrome P450 enzymes.[1] Its structure contains multiple carbon-carbon double bonds, making it susceptible to oxidation by reactive oxygen species (ROS). This process, known as autooxidation or lipid peroxidation, can lead to the degradation of the molecule and the formation of various byproducts, compromising the integrity of your samples and the validity of your experimental results.

Q2: What are the primary factors that contribute to the autooxidation of this compound?

Several factors can accelerate the autooxidation of this compound, including:

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the autooxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV light can initiate and propagate free radical chain reactions that lead to lipid peroxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species.

  • Inappropriate Solvents: Some solvents may contain impurities or have properties that promote oxidation.

Q3: How can I prevent the autooxidation of my this compound samples during long-term storage?

Proper storage is critical for maintaining the stability of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C)Reduces the rate of chemical degradation.
Solvent Anhydrous ethanolProvides a stable environment and is compatible with many analytical techniques.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen.
Light Exposure Amber or opaque vialsProtects from light-induced degradation.
Antioxidants Addition of an antioxidant like Butylated Hydroxytoluene (BHT)Scavenges free radicals to inhibit the autooxidation chain reaction.

Based on general recommendations for eicosanoid storage and supplier data sheets.

One supplier suggests that this compound stored in ethanol at -20°C is stable for at least two years.

Troubleshooting Guide

Problem: I am observing unexpected peaks or a decrease in the this compound peak in my chromatograms.

This issue is often indicative of sample degradation due to autooxidation. Here are some potential causes and solutions:

Potential CauseTroubleshooting Steps
Improper Sample Handling - Always handle samples on ice. - Minimize the time samples are exposed to room temperature and light. - Use amber vials or wrap tubes in aluminum foil.
Oxidation during Sample Preparation - Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvent. A concentration of 50 µg/mL has been used for eicosanoid extraction.[2] - Purge solvents with an inert gas (argon or nitrogen) before use.
Enzymatic Degradation - For biological samples, immediately add a general antioxidant and inhibitors of cyclooxygenases and lipoxygenases upon collection to prevent enzymatic formation or degradation of eicosanoids. - For tissue samples, rapid freezing in liquid nitrogen or techniques like microwave irradiation can be used to denature enzymes and prevent post-mortem HETE synthesis.[3][4]
Contaminated Solvents or Reagents - Use high-purity, HPLC or MS-grade solvents. - Prepare fresh solutions and buffers regularly.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol outlines a solid-phase extraction (SPE) method for isolating this compound from plasma samples, incorporating steps to minimize autooxidation.

Materials:

  • Plasma sample

  • Internal Standard (e.g., 12(S)-HETE-d8)

  • Butylated Hydroxytoluene (BHT)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add an internal standard (e.g., 12(S)-HETE-d8) to each sample for accurate quantification.

    • To prevent autooxidation during extraction, add BHT to the extraction solvent (e.g., methanol or a hexane/isopropanol mixture) at a concentration of 50 µg/mL.[2]

  • Protein Precipitation:

    • Add 3 volumes of cold methanol (containing BHT) to 1 volume of plasma.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound with methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase used for your LC-MS/MS analysis.

  • Analysis:

    • Analyze the reconstituted sample by LC-MS/MS. A chiral column can be used to separate this compound from its 12(S)-HETE enantiomer.[5]

Workflow for this compound Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (e.g., 12(S)-HETE-d8) plasma->is precip Protein Precipitation (Cold Methanol + BHT) is->precip bht Add BHT to Extraction Solvent spe Solid-Phase Extraction (SPE) (C18 Cartridge) precip->spe evap Evaporation (under Nitrogen) spe->evap recon Reconstitution in Mobile Phase evap->recon lcms LC-MS/MS Analysis (Chiral Column) recon->lcms

Caption: Workflow for the extraction and analysis of this compound from plasma.

Signaling Pathways of this compound

This compound exerts its biological effects by interacting with specific cell surface receptors. The primary signaling pathways identified for this compound involve the leukotriene B4 receptor 2 (BLT2) and the thromboxane A2 (TP) receptor.[1][2][6]

This compound Signaling Pathways Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response HETE This compound BLT2 BLT2 Receptor HETE->BLT2 Agonist TP TP Receptor HETE->TP Competitive Antagonist G_protein_BLT2 G-protein (Gi/Gq) BLT2->G_protein_BLT2 G_protein_TP G-protein (Gq/G12/13) TP->G_protein_TP PLC Phospholipase C (PLC) G_protein_BLT2->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_BLT2 Inflammation Chemotaxis Ca_PKC->Response_BLT2 RhoGEF RhoGEF G_protein_TP->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Response_TP Vasoconstriction Platelet Aggregation (Antagonism) ROCK->Response_TP

Caption: Simplified signaling pathways of this compound.

Disclaimer: This technical support guide provides general recommendations. Optimal conditions may vary depending on the specific experimental setup and sample matrix. It is always advisable to perform preliminary experiments to validate your methods.

References

Technical Support Center: Enhancing 12(R)-HETE ELISA Assay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 12(R)-HETE ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve maximum sensitivity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

12(R)-hydroxyeicosatetraenoic acid (this compound) is a lipid signaling molecule derived from arachidonic acid through the action of the 12R-lipoxygenase (12R-LOX) enzyme.[1] It plays a crucial role in various physiological and pathological processes, including inflammation and the regulation of epidermal barrier function.[2] Accurate quantification of this compound is vital for understanding its role in these processes and for the development of novel therapeutics targeting its pathway.

Q2: What is the principle of a competitive ELISA for this compound?

A competitive ELISA is a common format for quantifying small molecules like this compound. In this assay, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-12(R)-HETE antibodies coated on the microplate wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step to remove unbound reagents, a substrate is added, and the resulting colorimetric signal is measured. A higher concentration of this compound in the sample will result in a weaker signal, and vice versa.

Q3: What are the critical first steps before starting a this compound ELISA?

Before beginning your assay, it is crucial to:

  • Read the entire kit protocol thoroughly.

  • Ensure all reagents are brought to room temperature (18-25°C) before use.

  • Properly prepare all reagents , including wash buffer, standards, and samples, according to the kit instructions.

  • Verify that all pipettes are calibrated to ensure accurate reagent and sample delivery.[3]

Troubleshooting Guide

Below are common issues encountered during this compound ELISA assays, along with their potential causes and solutions.

Issue 1: High Background

High background is characterized by high optical density (OD) readings in the zero standard (B₀) and non-specific binding (NSB) wells, which can mask the specific signal and reduce the assay's dynamic range.

Potential Cause Troubleshooting Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.[3][4][5]
Contamination of Reagents or Wells Use fresh, sterile pipette tips for each reagent and sample.[3] Ensure the substrate solution is colorless before use. Use plate sealers to prevent cross-contamination between wells.[6]
High Antibody Concentration If developing a custom assay, the concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal antibody concentration.[5]
Ineffective Blocking Increase the incubation time for the blocking step. Consider using a different blocking buffer, such as one containing a small percentage of a non-ionic detergent like Tween-20.[7]
Prolonged Incubation Times Strictly adhere to the incubation times specified in the protocol.[5][6]
Issue 2: Weak or No Signal

This issue arises when the overall signal is low, even in the absence of the analyte, leading to a poor standard curve and inaccurate results.

Potential Cause Troubleshooting Solution
Improper Reagent Preparation or Storage Ensure all reagents were prepared correctly and have not expired. Confirm that reagents, especially the enzyme conjugate and substrate, were stored at the recommended temperatures.[6]
Incorrect Reagent Addition Order Double-check the protocol to ensure all reagents were added in the correct sequence.[4]
Insufficient Incubation Times or Temperature Verify that the correct incubation times and temperatures were used as specified in the protocol.[8]
Degraded this compound Standard Prepare fresh standard dilutions for each assay. Avoid repeated freeze-thaw cycles of the stock standard.[4]
Inactive Enzyme Conjugate or Substrate Test the activity of the enzyme conjugate and substrate independently. Ensure the substrate is compatible with the enzyme used.[4]
Issue 3: Poor Standard Curve

A poor standard curve can be characterized by a low R² value, poor linearity, or a flat curve, all of which prevent accurate quantification.

Potential Cause Troubleshooting Solution
Inaccurate Pipetting of Standards Use calibrated pipettes and fresh tips for each standard dilution. Ensure thorough mixing of each standard before the next dilution.[3]
Improper Standard Dilution Series Double-check the dilution calculations and follow the protocol's instructions for preparing the standard curve.[3]
Degraded Standard Prepare fresh standards for each experiment.[4]
Incorrect Plate Reader Settings Ensure the correct wavelength is used for reading the plate.
Issue 4: High Variability Between Replicates

High coefficient of variation (CV%) between replicate wells leads to unreliable results.

Potential Cause Troubleshooting Solution
Inconsistent Pipetting Ensure consistent pipetting technique, including consistent speed and tip immersion depth. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[8]
Inadequate Plate Washing Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency.[8]
"Edge Effects" Avoid using the outer wells of the plate if temperature or evaporation gradients are suspected. Ensure the plate is sealed properly during incubations.
Insufficient Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for the extraction of eicosanoids and may need optimization for your specific sample type and ELISA kit.

Materials:

  • C18 SPE Cartridges

  • Methanol

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Condition the C18 SPE Cartridge: Wash the cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Preparation: Acidify plasma samples to a pH of approximately 3.5 with a suitable acid (e.g., 2M HCl). Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.

  • Load Sample: Slowly apply the acidified plasma to the conditioned C18 cartridge.

  • Wash Cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane. These washes remove polar and non-polar interfering substances.

  • Elute this compound: Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Dry Down: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The reconstituted sample is now ready for analysis.

Protocol 2: Standard Curve Preparation for Competitive ELISA

This is a general protocol and should be adapted based on the specific concentrations and volumes stated in your this compound ELISA kit manual.

Materials:

  • This compound standard stock solution

  • Assay Buffer (provided in the kit)

  • Microcentrifuge tubes

Procedure:

  • Label Tubes: Label a series of microcentrifuge tubes for your dilution series (e.g., S1 to S7, plus a blank).

  • Prepare Highest Standard (S1): Prepare the highest concentration standard by diluting the this compound stock solution in Assay Buffer as instructed in the kit manual.

  • Serial Dilutions: Perform a serial dilution by transferring a defined volume from the previous standard tube to the next tube containing a specified volume of Assay Buffer, mixing thoroughly between each transfer.

  • Blank: The blank tube should contain only Assay Buffer.

  • Assay: Use the prepared standards and the blank to generate the standard curve according to the ELISA kit protocol.

Visualizations

12R-Lipoxygenase Pathway

12R-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid 12R-HPETE 12(R)-HPETE Arachidonic_Acid->12R-HPETE O2  12R-LOX 12R-LOX 12R-Lipoxygenase (ALOX12B) 12R-HETE This compound 12R-HPETE->12R-HETE Reduction  GPX GPX Glutathione Peroxidase BLT2 BLT2 Receptor 12R-HETE->BLT2 Binds to Cellular_Response Cellular Response (e.g., Inflammation, Epidermal Barrier Function) BLT2->Cellular_Response Initiates Signaling

Caption: Biosynthesis of this compound and its interaction with the BLT2 receptor.

General Competitive ELISA Workflow

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat 1. Coat plate with anti-12(R)-HETE Ab Block 2. Block non-specific binding sites Coat->Block Add_Sample 3. Add sample or standard (containing this compound) Block->Add_Sample Add_Conjugate 4. Add enzyme-conjugated This compound Add_Sample->Add_Conjugate Incubate_Compete 5. Incubate to allow competition Add_Conjugate->Incubate_Compete Wash_1 6. Wash to remove unbound reagents Incubate_Compete->Wash_1 Add_Substrate 7. Add substrate Wash_1->Add_Substrate Incubate_Color 8. Incubate for color development Add_Substrate->Incubate_Color Stop 9. Add stop solution Incubate_Color->Stop Read 10. Read absorbance Stop->Read

Caption: Step-by-step workflow for a typical this compound competitive ELISA.

Troubleshooting Logic Flow for High Background

Troubleshooting High Background Start High Background Observed Check_Washing Review Washing Protocol Start->Check_Washing Improve_Washing Increase wash steps and/or soak time Check_Washing->Improve_Washing Inadequate? Check_Contamination Assess for Contamination Check_Washing->Check_Contamination Adequate Resolved Problem Resolved Improve_Washing->Resolved Use_Fresh_Reagents Use fresh reagents and sterile technique Check_Contamination->Use_Fresh_Reagents Suspected? Check_Blocking Evaluate Blocking Step Check_Contamination->Check_Blocking Unlikely Use_Fresh_Reagents->Resolved Optimize_Blocking Increase blocking time or change blocker Check_Blocking->Optimize_Blocking Ineffective? Check_Incubation Verify Incubation Times/Temps Check_Blocking->Check_Incubation Effective Optimize_Blocking->Resolved Follow_Protocol_Times Adhere strictly to protocol times Check_Incubation->Follow_Protocol_Times Incorrect? Check_Incubation->Resolved Correct Follow_Protocol_Times->Resolved

References

Overcoming matrix effects in 12(R)-HETE quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1] In the context of LC-MS/MS analysis of this compound, endogenous matrix components, particularly phospholipids, can co-elute and interfere with the ionization process in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[3][4]

Q2: What are the most common sources of matrix effects in biological samples like plasma or tissue homogenates?

A: The most significant sources of matrix effects in biological samples for lipid analysis are phospholipids, which are major components of cell membranes.[2][5] Other endogenous components that can contribute to matrix effects include salts, proteins, and other lipids that may be co-extracted with this compound.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A: Two common methods to evaluate matrix effects are the post-extraction spike method and the post-column infusion method.[3]

  • Post-Extraction Spike: This method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. This provides a quantitative measure of ion suppression or enhancement.[7]

  • Post-Column Infusion: A constant flow of the analyte is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation in the analyte's signal baseline indicates the retention time ranges where matrix effects occur.[3]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A: A SIL-IS, such as 12(S)-HETE-d8, is the ideal internal standard for LC-MS/MS quantification.[8][9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction method. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or simple protein precipitation for eicosanoids, offering higher recovery and cleaner extracts.[11] Consider a C18-based SPE cartridge.[12]
Analyte degradation during sample processing.Keep samples on ice and process them quickly. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of this compound.[11]
High signal variability between replicate injections Significant and variable matrix effects.Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Phospholipid removal (PLR) plates or cartridges can be very effective.[5][13] Ensure the use of a suitable SIL-IS.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls.
Inability to distinguish this compound from 12(S)-HETE Lack of chiral separation.Use a chiral chromatography column, such as a ChiralPak AD-RH, to separate the 12(R)- and 12(S)-HETE enantiomers.[9] This is critical as both isomers can be present in biological samples and may have different biological activities.[8][14]
Low signal-to-noise ratio for this compound peak Ion suppression due to co-eluting phospholipids.Improve chromatographic separation to resolve this compound from the bulk of the phospholipids.[15] Employ a phospholipid removal strategy during sample preparation.[16][17]
Insufficient sample concentration.If sensitivity is an issue, consider a sample concentration step after extraction, such as solvent evaporation and reconstitution in a smaller volume of a weaker solvent.
Non-linear calibration curve Matrix effects impacting the calibrators differently than the samples.Prepare calibration standards in a surrogate matrix that mimics the biological matrix as closely as possible (matrix-matched calibration).[7][11] Alternatively, use the standard addition method for a few representative samples to assess the impact of the matrix.[18]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects in lipid quantification.

Sample Preparation Technique Principle Analyte Recovery Matrix Effect Reduction Throughput Notes
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol).GoodPoor to ModerateHighSimplest method, but often results in significant matrix effects from soluble components like phospholipids.[17]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good to ExcellentModerate to GoodLow to ModerateCan be more selective than PPT, but is more labor-intensive and may have lower throughput.[11][17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.ExcellentGood to ExcellentModerate to HighHighly effective for cleaning up complex samples and reducing matrix effects.[11] Various sorbent chemistries are available for specific applications.
Phospholipid Removal (PLR) Specific removal of phospholipids using specialized plates or cartridges.ExcellentExcellentHighA targeted approach that significantly reduces the major source of matrix effects in lipid analysis.[5][13][16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a SIL-IS solution (e.g., 12(S)-HETE-d8 in methanol) and vortex briefly. Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and SIL-IS with 1 mL of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound
  • LC Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or equivalent.[9]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]

  • MRM Transitions:

    • This compound: m/z 319 -> 179 (quantifier), 319 -> 257 (qualifier)[9]

    • 12(S)-HETE-d8 (SIL-IS): m/z 327 -> 184 (quantifier)[9]

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the SIL-IS and comparing it to a calibration curve prepared in a surrogate matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS (e.g., 12(S)-HETE-d8) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (C18 or PLR) supernatant->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms Chiral LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa releases alox12b 12R-Lipoxygenase (ALOX12B) aa->alox12b substrate hpete 12(R)-HPETE alox12b->hpete gpx Glutathione Peroxidase hpete->gpx substrate hete This compound gpx->hete downstream Downstream Signaling (e.g., inflammation, cell proliferation) hete->downstream

Caption: Simplified this compound biosynthesis pathway.

References

Technical Support Center: Solid-Phase Extraction of 12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the solid-phase extraction (SPE) of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). It is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible quantification of this important lipid mediator.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound. A systematic approach to problem-solving is crucial for identifying the root cause of extraction inefficiencies.

Issue 1: Low or No Recovery of this compound

Potential Cause Recommended Solution
Improper Sorbent Conditioning/Equilibration Ensure the sorbent is properly wetted. For reversed-phase sorbents (e.g., C18), pre-condition with an organic solvent like methanol or acetonitrile, followed by an equilibration step with an aqueous solution similar in composition to the sample loading solvent. Do not let the sorbent bed dry out between these steps.
Inappropriate Sample Loading Conditions The sample solvent may be too strong, causing premature elution of this compound. If possible, dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent). Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents.
Sample Overload The mass of this compound and other matrix components has exceeded the sorbent's capacity. Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
Wash Solvent is Too Strong The wash solvent is eluting the this compound along with interferences. Decrease the organic solvent percentage in the wash solution. Test multiple wash solutions with increasing solvent strength to find the optimal composition that removes interferences without eluting the analyte.
Inefficient Elution The elution solvent is too weak to displace this compound from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Ensure the elution solvent is appropriate for the sorbent and analyte. Perform the elution in two smaller aliquots to improve recovery.
Analyte Degradation This compound is susceptible to oxidation and isomerization. Work with samples on ice, use antioxidants like BHT in solvents, and process samples quickly. Store samples at -80°C to minimize degradation.

Issue 2: Poor Reproducibility (High %CV)

Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Standardize the sample pre-treatment protocol for all samples. Ensure consistent pH adjustment and solvent additions.
Variable Flow Rates Inconsistent flow rates during sample loading, washing, and elution can affect analyte retention and recovery. Use a vacuum manifold with a gauge or an automated SPE system to maintain consistent flow rates.
Sorbent Bed Drying Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions. Ensure the sorbent remains wetted throughout these steps.
Matrix Effects Co-eluting matrix components can interfere with ionization in mass spectrometry, leading to variable results. Optimize the wash step to remove as many interfering compounds as possible. Consider a different sorbent with alternative selectivity.

Issue 3: High Background or Interfering Peaks in Final Eluate

Potential Cause Recommended Solution
Inadequate Wash Step The wash step is not effectively removing matrix interferences. Increase the volume or the strength of the wash solvent. A step-gradient wash with increasing solvent strength can be effective.
Inappropriate Sorbent Selection The chosen sorbent may not have sufficient selectivity to separate this compound from interfering compounds in the matrix. Consider a mixed-mode or polymeric sorbent that offers different retention mechanisms.
Contamination from Labware Plasticizers and other contaminants from tubes and pipette tips can interfere with the analysis. Use high-quality polypropylene labware and pre-rinse with the appropriate solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound extraction?

A1: Both silica-based reversed-phase sorbents, such as C18, and polymeric reversed-phase sorbents, like hydrophilic-lipophilic balanced (HLB) polymers, are commonly used for the extraction of eicosanoids, including this compound.[1] C18 sorbents are effective for retaining hydrophobic molecules like HETEs from aqueous matrices. Polymeric sorbents can offer higher capacity and stability across a wider pH range, which can be advantageous for complex biological samples. The optimal choice may depend on the specific sample matrix and the desired level of cleanup.

Q2: How should I pre-treat my plasma/serum sample before SPE?

A2: For plasma or serum samples, protein precipitation is a critical first step. This is typically achieved by adding a cold organic solvent like methanol or acetonitrile (often containing an internal standard) to the sample. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant can be diluted with an acidic aqueous solution before loading onto the SPE cartridge. Acidification (e.g., to pH 3.5 with formic or acetic acid) helps to suppress the ionization of the carboxylic acid group of this compound, enhancing its retention on reversed-phase sorbents.

Q3: How can I prevent the degradation or isomerization of this compound during extraction?

A3: Eicosanoids are sensitive to oxidation and isomerization. To maintain the integrity of this compound:

  • Work at low temperatures: Keep samples on ice throughout the extraction process.

  • Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.

  • Minimize exposure to air and light: Process samples quickly and store extracts under an inert gas (e.g., nitrogen or argon) in amber vials.

  • Proper storage: Store biological samples at -80°C until extraction.

Q4: My recovery is still low after troubleshooting. What else can I do?

A4: If you have optimized all steps of the SPE protocol and recovery remains low, consider the following:

  • Analyte-Protein Binding: this compound may be strongly bound to proteins in the sample. Ensure your protein precipitation step is efficient.

  • Alternative Sorbent: Try a different type of sorbent. If you are using C18, a polymeric sorbent might offer better recovery for your specific sample matrix.

  • Liquid-Liquid Extraction (LLE): As an alternative to SPE, LLE methods like the Folch or Bligh-Dyer procedures are also used for lipid extraction, though they may be less selective and more labor-intensive.

Data Presentation

The following table summarizes expected recovery rates for eicosanoids using a polymeric solid-phase extraction method. While this data is for a panel of eicosanoids and not specifically this compound, it provides a benchmark for performance. Recovery rates for 12-HETE are generally expected to be high with optimized protocols.

Table 1: Eicosanoid Recovery from Human Serum using Polymeric SPE

AnalyteAverage Recovery (%)% CV
20-HETE85.27.8
15-HETE92.16.5
12-HETE-d8 (Internal Standard) 95.3 5.2
11,12-EET88.78.1
LTB475.49.3
PGE281.97.2

Data adapted from a study on eicosanoid profiling in human serum using Waters Oasis-HLB SPE plates. The recovery of the deuterated 12-HETE internal standard is highlighted as a proxy for this compound performance.[2]

Experimental Protocols

Below are two detailed protocols for the solid-phase extraction of this compound from human plasma.

Protocol 1: Using a C18 Silica-Based Sorbent

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 600 µL of cold methanol containing an appropriate internal standard (e.g., 12-HETE-d8).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 1.2 mL of acidified water (pH 3.5 with formic acid) to the supernatant.

  • SPE Procedure (C18 Cartridge, e.g., 100 mg/1 mL):

    • Conditioning: Wash the cartridge with 2 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 2 mL of water.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 2 mL of 15% methanol in water.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent (e.g., 100 µL of methanol/water 50:50) for LC-MS/MS analysis.

Protocol 2: Using a Polymeric Sorbent (e.g., Oasis HLB)

  • Sample Pre-treatment:

    • To 200 µL of human serum, add 20 µL of an internal standard mix.

    • Add 200 µL of 5% (v/v) formic acid in water.

    • Vortex briefly to mix.

  • SPE Procedure (Oasis HLB 96-well plate, e.g., 30 mg/well):

    • Conditioning: Wash the well with 0.5 mL of methanol.

    • Equilibration: Equilibrate the well with 0.5 mL of 0.1% (v/v) formic acid in water.

    • Sample Loading: Load the entire pre-treated sample into the well.

    • Washing: Wash the well with 0.5 mL of 5% (v/v) methanol containing 0.1% (v/v) formic acid.

    • Elution: Elute the analytes with 2 x 0.2 mL of methanol containing 0.05% (w/v) BHT and 0.1% (v/v) formic acid.

  • Post-Elution:

    • Evaporate the combined eluate to dryness under a nitrogen stream.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.[2]

Visualizations

Experimental Workflow for this compound Solid-Phase Extraction

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plasma/Serum Sample add_is Add Internal Standard (e.g., 12-HETE-d8) start->add_is protein_precip Protein Precipitation (e.g., cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Dilute & Acidify (e.g., to pH 3.5) supernatant->acidify load Load Sample acidify->load condition Condition (Methanol) equilibrate Equilibrate (Water) wash Wash (e.g., 15% Methanol) elute Elute (Methanol) dry Dry Down (Nitrogen Stream) elute->dry reconstitute Reconstitute dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the solid-phase extraction of this compound from plasma or serum.

Signaling Pathway of 12-HETE

HETE_Signaling extracellular extracellular receptor receptor effector effector downstream downstream response response HETE 12(S/R)-HETE GPR31 GPR31 HETE->GPR31 High Affinity BLT2 BLT2 HETE->BLT2 Low Affinity G_alpha_i Gαi/o GPR31->G_alpha_i Inflammation Inflammation BLT2->Inflammation MEK MEK G_alpha_i->MEK activates NFkB NF-κB G_alpha_i->NFkB activates ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription NFkB->Transcription Proliferation Cell Proliferation Transcription->Proliferation Transcription->Inflammation

Caption: Simplified signaling pathway of 12-HETE via GPR31 and BLT2 receptors.

References

Avoiding experimental artifacts in 12(R)-HETE cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts in 12(R)-HETE cell culture studies.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is giving inconsistent results in my cell proliferation/migration assays. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors:

  • Reagent Quality and Storage: this compound is a lipid that can degrade if not stored properly. It should be stored at -20°C in a solution, typically ethanol, and is stable for at least two years under these conditions.[1] Improper storage can lead to oxidation and loss of activity.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have its own effects on cells. Always include a vehicle control in your experiments, treating cells with the same concentration of the solvent used to deliver the this compound.

  • Non-Enzymatic Formation of HETE Isomers: Arachidonic acid, a precursor to HETEs, can undergo autoxidation, leading to the non-enzymatic formation of a racemic mixture of HETE isomers (including both this compound and 12(S)-HETE).[2][3] This can be a significant issue in cell culture media, especially if it is rich in fatty acids and exposed to light or air for extended periods. These non-enzymatically produced HETEs may have different or even opposing biological activities to the specific this compound you are studying, leading to confounding results.[2]

  • Cell Line Variability: Different cell lines may express varying levels of the receptors that this compound interacts with, such as the leukotriene B4 receptor 2 (BLT2) and the thromboxane A2 (TP) receptor.[1][4] This can lead to different responses to this compound treatment.

  • Endogenous Production: Cells themselves can produce HETEs. Changes in cell culture conditions can alter the activity of enzymes like 12R-lipoxygenase (12R-LO) and cytochrome P450s (CYPs), which are involved in this compound synthesis, affecting the overall concentration of the molecule in your experiment.[1]

Q2: How can I be sure that the effects I'm observing are specific to this compound and not other HETE isomers?

A2: To ensure the observed effects are specific to this compound, consider the following:

  • Use High-Purity this compound: Purchase this compound from a reputable supplier that provides a certificate of analysis confirming its purity and stereospecificity.

  • Chiral Analysis: To differentiate between enzymatically produced this compound and non-enzymatically produced racemic mixtures, chiral liquid chromatography-mass spectrometry (LC-MS) is the gold standard.[2] This technique can separate and quantify the R and S enantiomers of 12-HETE. A significant prevalence of the R-isoform would indicate an enzymatic origin.[2]

  • Use of Inhibitors: Employ specific inhibitors for the enzymes that produce this compound (12R-LOX and CYPs) to see if the observed effect is diminished.[5] Be aware of potential off-target effects of inhibitors and use appropriate controls.[6]

  • Receptor Antagonists: Use specific antagonists for the known this compound receptors, BLT2 and TP, to block its signaling and confirm that the observed cellular response is mediated through these receptors.[4][7]

Q3: What are the key signaling pathways activated by this compound that I should investigate?

A3: this compound primarily signals through the G-protein coupled receptors BLT2 and the TP receptor.[1][4] Key downstream signaling pathways to investigate include:

  • MAPK/ERK Pathway: Activation of this pathway is often associated with cell proliferation and survival.[4]

  • PI3K/Akt Pathway: This pathway is also crucial for cell survival and proliferation.[4]

  • NF-κB Signaling: This pathway is a key regulator of inflammation and cell survival.[4][8]

  • Calcium Signaling: Binding of this compound to its receptors can lead to changes in intracellular calcium levels, which can trigger a variety of cellular responses.[4]

Below is a diagram illustrating the primary signaling pathways of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12R_HETE This compound BLT2 BLT2 Receptor 12R_HETE->BLT2 Binds TP TP Receptor 12R_HETE->TP Binds G_protein G-protein Activation BLT2->G_protein TP->G_protein PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 MAPK MAPK/ERK Pathway PI3K->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_Expression Gene Expression (Proliferation, Migration, Inflammation) NFkB->Gene_Expression

Caption: Signaling pathways of this compound.

Q4: I suspect my cell culture medium is promoting the autoxidation of arachidonic acid. How can I minimize this?

A4: To minimize the autoxidation of arachidonic acid and the subsequent non-enzymatic formation of HETEs, you can take the following precautions:

  • Use Fresh Media: Prepare fresh cell culture media for your experiments and avoid long-term storage, especially at room temperature or exposed to light.

  • Antioxidants: Consider supplementing your media with antioxidants, but be mindful that these could also interfere with your experimental results. Run appropriate controls to test for any effects of the antioxidant itself.

  • Serum-Free Media: If your experiment allows, consider using serum-free media, as serum can be a source of lipids that can undergo oxidation.

  • Minimize Exposure to Light and Air: Protect your media and cell cultures from direct light and minimize their exposure to air.

  • LC-MS Analysis of Media: To confirm if autoxidation is occurring, you can analyze your cell culture media using chiral LC-MS to detect the presence of racemic mixtures of HETEs.

Troubleshooting Guides

Problem 1: Low or no cellular response to this compound treatment.

Possible Cause Troubleshooting Step
Degraded this compound Verify the storage conditions and age of your this compound stock. Purchase a new, high-purity batch if in doubt.
Low Receptor Expression Check the literature or perform RT-PCR or Western blotting to confirm the expression of BLT2 and TP receptors in your cell line.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations can range from nanomolar to micromolar.[1]
Cell Culture Conditions Ensure that your cell culture conditions (e.g., confluency, serum concentration) are optimal and consistent across experiments.

Problem 2: High background signal or off-target effects.

Possible Cause Troubleshooting Step
Solvent Toxicity Lower the concentration of the solvent (e.g., ethanol, DMSO) in your final culture medium. Always include a vehicle control.
Presence of Racemic HETEs Minimize autoxidation by following the steps outlined in Q4. Consider purifying your this compound stock if you suspect contamination with other isomers.
Non-Specific Binding If using labeled this compound for binding assays, include a competition experiment with an excess of unlabeled this compound to determine non-specific binding.
Inhibitor Off-Target Effects Use the lowest effective concentration of any inhibitors and, if possible, test multiple inhibitors that target the same pathway to ensure the observed effect is consistent.[6]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells in the appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final concentration of the solvent (e.g., ethanol) is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period.

The following diagram outlines a general workflow for a this compound cell culture experiment.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Prepare_Stock->Seed_Cells Prepare_Treatments Prepare Treatment Media (this compound & Vehicle) Seed_Cells->Prepare_Treatments Treat_Cells Treat Cells Prepare_Treatments->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Cellular Response (e.g., Proliferation, Migration, Signaling) Incubate->Analyze End End Analyze->End

Caption: General workflow for a this compound cell culture experiment.

Protocol 2: Chiral LC-MS Analysis of HETE Isomers

This protocol provides a general overview. Specific parameters will need to be optimized for your particular instrument and column.

  • Sample Preparation:

    • Collect cell culture supernatants or cell lysates.

    • Perform a lipid extraction using a method such as the Bligh-Dyer extraction.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in the mobile phase.

  • Chromatography:

    • Use a chiral column specifically designed for separating fatty acid enantiomers.

    • Employ a gradient elution with a mobile phase typically consisting of a mixture of hexane, isopropanol, and acetic acid.[9]

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of HETEs.

    • Use tandem mass spectrometry (MS/MS) for fragmentation to confirm the identity of the HETE isomers.

  • Data Analysis:

    • Quantify the peak areas for the this compound and 12(S)-HETE enantiomers.

    • Calculate the ratio of the two isomers to determine if the production is primarily enzymatic or non-enzymatic.

Quantitative Data Summary

Table 1: Receptor Binding Affinities of this compound

ReceptorCell Type/SystemIC50 / KdReference
TP Receptor Washed isolated human plateletsIC50 = 0.734 µM[1]
BLT2 Receptor CHO cell membranes expressing human receptorsSelectively binds at 5 µM[1]
12(S)-HETE Binding Sites Human epidermal cell line SCL-IIKd = 2.6 nM[10]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell TypeEffective ConcentrationObserved EffectReference
Cell Proliferation HT-29 colon cancer cells1 µMIncreased proliferation[1]
Platelet Aggregation Inhibition Human platelets (induced by I-BOP)IC50 = 3.6 µMInhibition of aggregation[1]
Na+/K+-ATPase Inhibition Bovine cornealConcentration-dependentInhibition[1]
Intraocular Pressure Reduction Rabbits (topical administration)1, 10, or 50 µ g/eye Decreased pressure[1][11]
LPS-induced Pyresis Rats (intracerebroventricular)10 µ g/animal Decreased pyresis[1]

References

Minimizing isomerization of 12(S)-HETE to 12(R)-HETE during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of 12(S)-HETE to its 12(R)-HETE stereoisomer during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are 12(S)-HETE and this compound, and why is their isomerization a concern?

12(S)-HETE and this compound are stereoisomers of 12-hydroxyeicosatetraenoic acid, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. 12(S)-HETE is a major bioactive lipid mediator produced primarily by the enzyme 12-lipoxygenase (12-LOX) from arachidonic acid.[1][2] It is involved in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[3] this compound is also found in biological systems and can be produced by enzymes like 12R-lipoxygenase and cytochrome P450.[4]

Isomerization, the conversion of 12(S)-HETE to this compound, is a significant concern because the two isomers can have different biological activities. For instance, the G protein-coupled receptor GPR31 is a high-affinity receptor for 12(S)-HETE but not this compound.[2] Therefore, unintended isomerization during sample preparation can lead to inaccurate quantification and misinterpretation of the biological role of 12(S)-HETE.

Q2: What is the primary mechanism of 12(S)-HETE isomerization?

The isomerization of 12(S)-HETE to this compound can occur through the formation of a 12-keto-eicosatetraenoic acid (12-oxo-ETE) intermediate. This process involves the oxidation of the hydroxyl group at the 12-position to a ketone, followed by a non-stereospecific reduction back to a hydroxyl group, which can result in the formation of both 12(S)-HETE and this compound. Conditions that promote oxidation, such as exposure to heat, light, and certain chemical environments, can increase the likelihood of isomerization.

Q3: How can I prevent isomerization during sample collection and initial processing?

Immediate processing and minimization of enzymatic activity are crucial.

  • Rapid Freezing: Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity.

  • Enzyme Inactivation: For tissues, consider using high-energy focused microwave irradiation to denature enzymes in situ before extraction. This technique has been shown to prevent de novo HETE formation without altering the native chirality.[4]

  • Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to your collection tubes or homogenization buffers to prevent oxidative degradation of lipids.

Troubleshooting Guide: Minimizing Isomerization During Sample Preparation

This guide addresses specific issues that can lead to the isomerization of 12(S)-HETE during extraction and purification.

Problem Potential Cause Recommended Solution
High this compound levels in a sample expected to contain primarily 12(S)-HETE. Isomerization during sample extraction due to harsh conditions.- Use a gentle extraction method, such as solid-phase extraction (SPE) with a C18 stationary phase. - Perform all extraction steps at low temperatures (e.g., on ice or at 4°C). - Use solvents that are pre-chilled and contain antioxidants. - Avoid strong acids or bases in your extraction buffers, as extreme pH can promote chemical degradation.
Inconsistent ratios of 12(S)-HETE to this compound across replicate samples. Variability in sample handling time or exposure to light and air.- Standardize your sample preparation workflow to ensure consistent timing for each step. - Work quickly and efficiently to minimize the time samples are exposed to ambient conditions. - Use amber-colored tubes or cover your sample tubes with foil to protect them from light. - Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Loss of total 12-HETE during sample cleanup. Inappropriate solid-phase extraction (SPE) protocol.- Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample. - Optimize the wash and elution solvents. A wash with a weak solvent can remove interferences without eluting the analyte, while the elution solvent should be strong enough to recover the 12-HETE but not so harsh as to cause degradation. - Consider using a derivatization agent to protect the hydroxyl and carboxylic acid groups of 12-HETE, which can improve stability and chromatographic behavior.[5][6]
Suspected isomerization during long-term storage. Improper storage conditions.- Store purified extracts in an appropriate solvent (e.g., ethanol or methanol) at -80°C. - Aliquot samples to avoid repeated freeze-thaw cycles. - Ensure storage containers are tightly sealed to prevent solvent evaporation and exposure to air.

Experimental Protocols

Protocol 1: Recommended Solid-Phase Extraction (SPE) for 12-HETE

This protocol is a general guideline for the extraction of 12-HETE from biological fluids (e.g., plasma, serum) and tissue homogenates, designed to minimize degradation and isomerization.

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 0.1 M HCl or formic acid). This protonates the carboxylic acid group of 12-HETE, enhancing its retention on the C18 stationary phase.

    • Add an internal standard (e.g., deuterated 12-HETE) to the sample for accurate quantification.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water (pH 3.5). Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 column volumes of acidified water to remove polar impurities.

    • Follow with a wash of 2-3 column volumes of a weak organic solvent (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the 12-HETE from the cartridge with 2-3 column volumes of a suitable organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for your analytical method (e.g., HPLC-MS/MS).

Protocol 2: Chiral HPLC for Separation of 12(S)-HETE and this compound

To accurately quantify the extent of isomerization, a chiral separation method is necessary.

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is required.

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., acetic acid or formic acid) to improve peak shape.

  • Detection: Mass spectrometry (MS) is the preferred method of detection due to its high sensitivity and selectivity.

Data Presentation

Parameter Recommendation Rationale
Temperature Process samples on ice or at 4°C. Store at -80°C.Low temperatures reduce the rate of chemical reactions, including oxidation and isomerization.
pH Maintain a slightly acidic pH (around 3.5-6) during extraction.Avoids extreme pH conditions that can catalyze the degradation of lipids.
Solvents Use high-purity, pre-chilled solvents. Consider adding antioxidants.Minimizes the introduction of contaminants that could promote oxidation. Antioxidants directly inhibit oxidative processes.
Light Exposure Protect samples from light by using amber vials or foil.Light can induce photochemical reactions that lead to lipid degradation.
Oxygen Exposure Minimize exposure to air. Consider working under an inert atmosphere.Oxygen is a key component in the oxidative processes that can lead to isomerization.

Visualizations

Signaling Pathway of 12(S)-HETE

GPR31_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 Binds to Gi Gαi GPR31->Gi Activates MEK MEK GPR31->MEK Activates NFkB NF-κB GPR31->NFkB Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation NFkB->Proliferation

Caption: Signaling pathway of 12(S)-HETE via the GPR31 receptor.

Experimental Workflow for Minimizing Isomerization

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_storage Storage Collection 1. Collect Sample (e.g., Tissue, Plasma) Stabilization 2. Stabilize Immediately (Snap-freeze or Microwave Irradiation) + Add Antioxidant (BHT) Collection->Stabilization Homogenization 3. Homogenize on Ice Stabilization->Homogenization Acidification 4. Acidify to pH ~3.5 Homogenization->Acidification SPE 5. Solid-Phase Extraction (C18) - Low Temperature - Protect from Light Acidification->SPE Drying 6. Dry Down Under N2 SPE->Drying Storage Store Extract at -80°C in Amber Vials SPE->Storage For later analysis Reconstitution 7. Reconstitute in Mobile Phase Drying->Reconstitution Analysis 8. Chiral HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for sample preparation to minimize 12(S)-HETE isomerization.

References

Challenges in differentiating cytochrome P450 versus lipoxygenase-derived 12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in distinguishing between cytochrome P450 (CYP) and lipoxygenase (LOX) derived 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic sources of this compound?

A1: this compound is primarily synthesized through two main enzymatic pathways:

  • Cytochrome P450 (CYP) enzymes: Certain CYP monooxygenases metabolize arachidonic acid to produce a mixture of 12-HETE enantiomers, often with a predominance of the 12(R) form.[1][2] These reactions can also generate other oxygenated products.[3]

  • 12R-Lipoxygenase (12R-LOX): A specific lipoxygenase, 12R-LOX (encoded by the ALOX12B gene), directly oxygenates arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is then reduced to this compound.[2][3] This pathway is highly stereospecific, producing almost exclusively the 12R enantiomer.[3]

Q2: Why is it crucial to differentiate between CYP and LOX-derived this compound?

A2: Differentiating the source of this compound is critical for several reasons:

  • Distinct Biological Roles: The two enantiomers of 12-HETE, this compound and 12(S)-HETE, are products of different biosynthetic pathways and can have distinct biological activities and roles in pathology.[4] For example, this compound has been implicated in skin diseases like psoriasis and may play a role in inflammation and angiogenesis.[3][5][6]

  • Targeted Drug Development: Understanding the specific enzymatic pathway responsible for this compound production in a particular disease model is essential for developing targeted therapeutic interventions. Inhibitors can then be designed to target either specific CYP enzymes or 12R-LOX.

  • Mechanistic Insights: Elucidating the origin of this compound provides deeper insights into the underlying biochemical mechanisms of a disease process, helping to identify key enzymatic players and signaling pathways.

Q3: What is the primary analytical method for distinguishing between this compound and 12(S)-HETE?

A3: The gold-standard method for separating and quantifying 12-HETE enantiomers is chiral liquid chromatography-tandem mass spectrometry (chiral LC-MS/MS) .[5][7] This technique allows for the physical separation of the 12(R) and 12(S) isomers, enabling accurate quantification of each.[5]

Troubleshooting Guide

Issue 1: Co-elution of this compound and 12(S)-HETE peaks during chiral LC-MS/MS.

  • Possible Cause: Inadequate chromatographic separation.

  • Troubleshooting Steps:

    • Optimize the Chiral Column: Ensure you are using a suitable chiral column, such as a ChiralPak AD-RH or a Lux Amylose-2 column, which have been successfully used for HETE enantiomer separation.[5][7]

    • Adjust Mobile Phase Composition: Modify the mobile phase composition. An isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v) has been shown to be effective.[5] Alternatively, a gradient of acetonitrile in aqueous formic acid can be employed.[7]

    • Optimize Flow Rate and Temperature: Adjust the flow rate (e.g., 300 µL/min) and column temperature (e.g., 40°C) to improve resolution.[5]

Issue 2: Inaccurate or inconsistent quantification of this compound.

  • Possible Cause 1: De novo enzymatic synthesis of HETEs during sample handling and processing.

  • Troubleshooting Steps:

    • Rapid Enzyme Inactivation: For tissue samples, it is crucial to halt enzymatic activity immediately upon collection. High-energy focused microwave irradiation is a validated technique to prevent de novo HETE synthesis without altering the native stereochemistry.[7]

    • Maintain Low Temperatures: Keep samples on ice or at -80°C throughout the extraction process to minimize enzymatic activity.

  • Possible Cause 2: Matrix effects or inefficient extraction.

  • Troubleshooting Steps:

    • Use of an Internal Standard: Incorporate a deuterated internal standard, such as 12(S)-HETE-d8, into your samples before extraction.[5] This will help to correct for variations in extraction efficiency and ionization in the mass spectrometer.

    • Solid-Phase Extraction (SPE): Employ a robust SPE protocol to clean up the sample and concentrate the analytes of interest, which can help to minimize matrix effects.

Issue 3: Difficulty in attributing this compound to either CYP or 12R-LOX origin.

  • Possible Cause: The presence of both enzymatic pathways in the biological system.

  • Troubleshooting Steps:

    • Enantiomeric Ratio Analysis: After chiral separation, determine the ratio of this compound to 12(S)-HETE. A high predominance of this compound (e.g., >98%) is strongly indicative of 12R-LOX activity.[3] A racemic or near-racemic mixture, or a slight excess of this compound, may suggest a contribution from CYP enzymes or non-enzymatic autooxidation.[1][7]

    • Use of Specific Enzyme Inhibitors: Treat your cells or tissue with selective inhibitors for CYP enzymes or lipoxygenases to observe the effect on this compound production. A significant reduction with a LOX inhibitor would point towards a lipoxygenase pathway, while inhibition by a CYP inhibitor would suggest a cytochrome P450 origin.

    • Analysis of Other Metabolites: CYP-mediated arachidonic acid metabolism often produces a wider range of HETE regioisomers (e.g., 11-HETE, 15-HETE) and epoxyeicosatrienoic acids (EETs).[3][8][9] The presence of these additional metabolites alongside this compound can suggest a CYP contribution.

Data Presentation

Table 1: Comparison of 12-HETE Enantiomer Production by Different Enzymatic Pathways.

Feature12R-Lipoxygenase (12R-LOX)Cytochrome P450 (CYP)12S-Lipoxygenase (12S-LOX)
Primary Product This compoundMixture of 12(R)- and 12(S)-HETE12(S)-HETE
Stereospecificity Highly specific for the R-enantiomer (>98%)[3]Produces a mixture, often with R-enantiomer predominance[1]Highly specific for the S-enantiomer
Key Gene ALOX12B[2]Various CYP genes (e.g., CYP1A1, CYP1B1)[10]ALOX12[1]
Other Products Primarily 12(R)-HpETEOther HETE regioisomers and EETs[3]Primarily 12(S)-HpETE

Experimental Protocols

Protocol 1: Chiral LC-MS/MS for the Separation and Quantification of 12-HETE Enantiomers

This protocol is adapted from methodologies described for the analysis of HETEs in biological samples.[5][7]

  • Sample Preparation and Extraction:

    • Add a deuterated internal standard (e.g., 12(S)-HETE-d8) to the biological sample (plasma, tissue homogenate, etc.).[5]

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the HETEs.

  • Chromatographic Separation:

    • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[5]

    • Flow Rate: 300 µL/min.[5]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 30 µL.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition of the deprotonated molecular ion [M-H]⁻ to specific fragment ions. For 12-HETE, a common transition is m/z 319 -> 179.[5]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration using a calibration curve generated with authentic standards of this compound and 12(S)-HETE.

Visualizations

G Biosynthetic Pathways of this compound cluster_LOX Lipoxygenase Pathway cluster_CYP Cytochrome P450 Pathway Arachidonic_Acid Arachidonic Acid LOX_12R 12R-Lipoxygenase (ALOX12B) Arachidonic_Acid->LOX_12R CYP450 Cytochrome P450 (e.g., CYP1B1) Arachidonic_Acid->CYP450 HpETE_12R 12(R)-HpETE LOX_12R->HpETE_12R O2 HETE_12R_LOX This compound HpETE_12R->HETE_12R_LOX GPx HETE_Mix This compound & 12(S)-HETE (R > S) CYP450->HETE_Mix O2, NADPH Other_Metabolites Other HETEs, EETs CYP450->Other_Metabolites O2, NADPH

Caption: Biosynthesis of this compound via Lipoxygenase and Cytochrome P450 pathways.

G Experimental Workflow for Differentiating this compound Source Start Biological Sample (e.g., Tissue, Cells) Extraction Lipid Extraction with Internal Standard Start->Extraction Analysis Chiral LC-MS/MS Analysis Extraction->Analysis Quantification Quantify this compound and 12(S)-HETE Analysis->Quantification Ratio Calculate 12(R)/12(S) Ratio Quantification->Ratio Interpretation_LOX High 12(R)/12(S) Ratio (>98% R) -> 12R-LOX Pathway Ratio->Interpretation_LOX High Interpretation_CYP Lower 12(R)/12(S) Ratio (R > S or Racemic) -> CYP Pathway Contribution Ratio->Interpretation_CYP Low/Mixed

Caption: Workflow for distinguishing this compound origin using chiral LC-MS/MS.

References

Technical Support Center: Validating 12(R)-HETE Immunoassay Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies used in 12(R)-HETE immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why is validating the specificity of my this compound antibody crucial?

A1: Validating the specificity of your this compound antibody is critical to ensure that the immunoassay is accurately and selectively measuring this compound and not other structurally related eicosanoids. The lipoxygenase (LOX) and cytochrome P450 (CYP) pathways produce a variety of hydroxyeicosatetraenoic acid (HETE) isomers, such as 12(S)-HETE, 5-HETE, and 15-HETE, which can cross-react with a non-specific antibody, leading to inaccurate quantification and misinterpretation of biological results.

Q2: What are the most common molecules that may cross-react with a this compound antibody?

A2: The most common cross-reactants for a this compound antibody are its stereoisomer, 12(S)-HETE, as well as other positional isomers like 5-HETE and 15-HETE. Precursor molecules such as arachidonic acid and related metabolites like leukotrienes and prostaglandins could also potentially interfere with the assay.

Q3: What are the essential validation experiments I should perform to confirm my antibody's specificity?

A3: The key validation experiments include:

  • Competitive ELISA: To determine the antibody's binding affinity for this compound and its percentage of cross-reactivity with other related eicosanoids.

  • Pre-adsorption Control: To demonstrate that the signal in the immunoassay is specific to this compound by showing that pre-incubation of the antibody with an excess of this compound abolishes the signal.

Q4: My this compound immunoassay is showing high background. What are the possible causes?

A4: High background in a this compound ELISA can be due to several factors, including insufficient blocking, inadequate washing, overly high antibody concentration, or cross-reactivity of the primary or secondary antibody with other molecules in the sample matrix. Reviewing the blocking and washing steps in your protocol and optimizing the antibody concentrations are good starting points for troubleshooting.[1]

Q5: I am not getting a signal in my assay, even with my standards. What should I do?

A5: A complete loss of signal could result from issues with reagent preparation, incorrect assay procedure, or use of expired reagents.[2] Double-check that all reagents were prepared correctly and in the right order. Ensure that the substrate and enzyme are active. It is also important to confirm that the standard itself has not degraded.[2]

Antibody Specificity Data

The specificity of an immunoassay is determined by its antibody's ability to distinguish between the target analyte and other structurally similar molecules. The cross-reactivity of a this compound antibody should be thoroughly tested against a panel of related eicosanoids. The following table provides an example of cross-reactivity data for a highly specific eicosanoid immunoassay. Note: Researchers should always refer to the product-specific datasheet for the cross-reactivity profile of their particular antibody.

CompoundCross-Reactivity (%)
This compound 100
12(S)-HETE< 1.0
5(S)-HETE< 0.1
15(S)-HETE< 0.1
Arachidonic Acid< 0.01
Prostaglandin E2< 0.01
Leukotriene B4< 0.01
(Data is representative and users should consult their specific kit's manual for actual values)

Experimental Protocols & Troubleshooting

A critical step in validating a this compound immunoassay is to perform a competitive ELISA to assess antibody specificity and a pre-adsorption control to confirm that the signal is target-specific.

Competitive ELISA for Specificity Validation

This experiment measures the antibody's ability to bind this compound in the presence of potential cross-reactants.

Methodology:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells.[3]

  • Competition: Prepare a series of dilutions for this compound (as the standard) and each potential cross-reactant (e.g., 12(S)-HETE, 5-HETE, 15-HETE).

  • Add the this compound antibody to the wells, followed immediately by the addition of either the this compound standard or one of the potential cross-reactants.

  • Incubation: Incubate the plate to allow for competitive binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary this compound antibody.

  • Substrate Addition: Add a chromogenic substrate. The signal intensity will be inversely proportional to the amount of this compound or cross-reactant bound to the primary antibody.[4]

  • Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coat Coat Plate with This compound Conjugate block Block Wells coat->block add_ab Add this compound Antibody block->add_ab add_analyte Add Standard (this compound) or Potential Cross-Reactant add_ab->add_analyte inc_comp Incubate for Competitive Binding add_analyte->inc_comp wash1 Wash Plate inc_comp->wash1 add_sec_ab Add Secondary Antibody wash1->add_sec_ab inc_sec Incubate add_sec_ab->inc_sec wash2 Wash Plate inc_sec->wash2 add_sub Add Substrate wash2->add_sub read_plate Read Absorbance add_sub->read_plate

Figure 1. Workflow for Competitive ELISA.

Pre-adsorption Control for Signal Confirmation

This control experiment confirms that the signal generated in the assay is due to the antibody binding specifically to this compound.

Methodology:

  • Prepare Two Antibody Solutions:

    • Control Antibody: Dilute the this compound antibody to its optimal working concentration in assay buffer.

    • Pre-adsorbed Antibody: To a separate aliquot of the diluted antibody, add a 10-100 fold molar excess of this compound.

  • Incubation: Incubate both antibody preparations (control and pre-adsorbed) for at least 1 hour at room temperature or overnight at 4°C to allow the antibody in the pre-adsorbed solution to bind to the free this compound.[5][6]

  • Assay Procedure: Perform the this compound immunoassay on your samples in parallel using both the control antibody and the pre-adsorbed antibody solutions.

  • Analysis: Compare the signal obtained from the samples incubated with the control antibody to those incubated with the pre-adsorbed antibody. A significant reduction or complete absence of signal in the samples treated with the pre-adsorbed antibody confirms the specificity of the antibody for this compound.

G cluster_prep Antibody Preparation cluster_assay Immunoassay cluster_results Result Interpretation ab_solution Diluted this compound Antibody control_ab Control Antibody (Ab only) ab_solution->control_ab preadsorbed_ab Pre-adsorbed Antibody (Ab + excess this compound) ab_solution->preadsorbed_ab sample1 Sample + Control Ab control_ab->sample1 sample2 Sample + Pre-adsorbed Ab preadsorbed_ab->sample2 signal Signal Detected sample1->signal Specific Binding no_signal Signal Abolished sample2->no_signal Specificity Confirmed

Figure 2. Logic of Pre-adsorption Control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High Background 1. Insufficient washing. 2. Blocking buffer is ineffective. 3. Antibody concentration is too high. 4. Cross-reactivity with sample matrix components.1. Increase the number of wash steps and the soaking time between washes. 2. Try a different blocking agent (e.g., BSA, non-fat dry milk). 3. Titrate the primary and secondary antibodies to determine the optimal concentration. 4. Perform a spike and recovery experiment with a known amount of this compound in your sample matrix to assess for interference.
No Signal or Weak Signal 1. Inactive reagents (e.g., expired standard, enzyme, or substrate). 2. Incorrect reagent preparation or assay procedure. 3. Insufficient antibody concentration. 4. This compound concentration in the sample is below the detection limit.1. Check the expiration dates of all reagents and prepare fresh solutions. 2. Carefully review the entire protocol. 3. Increase the concentration of the primary and/or secondary antibody. 4. Concentrate the sample or use a more sensitive assay format if available.
Poor Reproducibility (High %CV) 1. Inconsistent pipetting technique. 2. Temperature variations across the plate. 3. Inadequate mixing of reagents. 4. Plate not washed uniformly.1. Ensure pipettes are calibrated and use fresh tips for each addition. 2. Ensure the plate is incubated in a stable temperature environment. 3. Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing. 4. If using an automated washer, check that all wells are being aspirated and filled equally.
Signal in Pre-adsorption Control 1. Insufficient amount of this compound used for pre-adsorption. 2. Incomplete incubation of the antibody with this compound. 3. The antibody may be cross-reacting with another molecule that is not blocked by this compound.1. Increase the molar excess of this compound used for pre-adsorption. 2. Increase the incubation time for the pre-adsorption step. 3. Test for cross-reactivity against a broader panel of related lipids.
Signaling Pathway Context

This compound is produced from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX), an enzyme found in tissues like the skin.[7] In contrast, 12(S)-HETE is synthesized by 12S-lipoxygenase (12S-LOX), which is abundant in platelets and cancer cells. 12(S)-HETE is known to exert its biological effects through the G-protein coupled receptor, GPR31. Understanding these distinct synthesis and signaling pathways underscores the importance of using specific antibodies to differentiate between the biological roles of these two isomers.

G cluster_synthesis Eicosanoid Synthesis cluster_signaling Signaling Pathways AA Arachidonic Acid LOX12R 12R-Lipoxygenase (e.g., in Skin) AA->LOX12R LOX12S 12S-Lipoxygenase (e.g., in Platelets) AA->LOX12S HETE12R This compound LOX12R->HETE12R HETE12S 12(S)-HETE LOX12S->HETE12S unknown_R Receptor(s) for this compound (less defined) HETE12R->unknown_R GPR31 GPR31 Receptor HETE12S->GPR31 downstream_S Downstream Signaling (e.g., MEK, ERK) GPR31->downstream_S downstream_R Biological Effects unknown_R->downstream_R

Figure 3. Synthesis and Signaling of 12-HETE Isomers.

References

Technical Support Center: 12(R)-HETE Production in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell passaging, confluency, and their effects on 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my research?

This compound is a bioactive lipid metabolite of arachidonic acid. It is produced by the action of specific enzymes, primarily 12R-lipoxygenase (ALOX12B) and certain cytochrome P450 (CYP) enzymes. This compound is involved in various physiological and pathological processes, including inflammation, cell proliferation, and ion channel regulation. Its accurate measurement is crucial for understanding its role in your specific experimental model.

Q2: How does cell passage number affect this compound production?

While direct quantitative data on this compound production at different passage numbers is limited, the existing evidence strongly suggests an effect. High passage numbers lead to cellular senescence, a state of irreversible cell growth arrest. Senescent cells are known to alter their secretome, including the production of inflammatory mediators.[1][2] Studies have shown that senescence is associated with an increased expression of 12-lipoxygenase (12-LOX), the enzyme family responsible for producing HETEs.[1][2] Therefore, it is highly probable that increasing cell passage numbers will alter the baseline and stimulated production of this compound in your cell line. For consistent results, it is crucial to use cells within a narrow and defined passage number range.[3]

Q3: How does cell confluency affect this compound production?

Cell confluency, or the percentage of the culture surface covered by cells, significantly impacts cell signaling and gene expression. Research has shown that the expression of several lipoxygenase enzymes, including ALOX12B which synthesizes this compound, is dependent on the confluency of the cell culture.[1] For example, in human endothelial cells, the expression of ALOX12B mRNA was detected in confluent (100%) cultures but not in non-confluent (10-20%) cultures.[1] This suggests that cell-to-cell contact and the establishment of a quiescent state in confluent cultures can upregulate the machinery for this compound production. Therefore, the confluency at which you perform your experiments is a critical parameter to control.

Q4: Which enzyme is primarily responsible for this compound production in my cells?

This compound is primarily synthesized by two main enzyme pathways:

  • 12R-lipoxygenase (ALOX12B): This enzyme directly converts arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE), which is then rapidly reduced to this compound.

  • Cytochrome P450 (CYP) enzymes: Certain CYP isoforms can also metabolize arachidonic acid to a racemic mixture of 12(S)-HETE and this compound, with the R-isoform often predominating.[2]

The predominant pathway can vary depending on the cell type and its expression profile of these enzymes.

Troubleshooting Guides

Problem 1: High variability in this compound measurements between experiments.
Potential Cause Troubleshooting Steps
Inconsistent Cell Passage Number High passage numbers can lead to cellular senescence and altered lipoxygenase expression.[1][2] Always record the passage number for each experiment. Establish a working cell bank with a low passage number and thaw a new vial for each set of experiments. Define a strict passage number range for your studies (e.g., passages 5-15).
Variable Cell Confluency at the Time of Experiment The expression of ALOX12B, the enzyme that produces this compound, can be confluency-dependent.[1] Standardize the seeding density and the duration of cell growth to ensure consistent confluency at the time of treatment and harvesting. Visually inspect and document the confluency of your cultures before each experiment.
Inconsistent Stimulation/Induction The concentration and incubation time of your inducing agent (e.g., growth factor, cytokine, or arachidonic acid) must be consistent. Prepare fresh stock solutions of inducers regularly.
Sample Collection and Storage Issues Eicosanoids are susceptible to degradation. Process samples immediately after collection. If storage is necessary, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Problem 2: Low or undetectable levels of this compound.
Potential Cause Troubleshooting Steps
Low Expression of Synthesizing Enzymes Your cell line may not express sufficient levels of ALOX12B or the relevant CYP450 enzymes. Check the literature or perform RT-qPCR or Western blotting to confirm the expression of these enzymes in your cell line. Consider using a positive control cell line known to produce this compound.
Insufficient Substrate (Arachidonic Acid) Endogenous levels of free arachidonic acid may be too low. Consider supplementing the culture medium with exogenous arachidonic acid (typically 1-10 µM) during the stimulation period.
Inappropriate Stimulation Conditions The inducer you are using may not be effective for your cell type. Screen different inducers known to stimulate lipoxygenase pathways (e.g., growth factors like EGF, cytokines like IL-4, or calcium ionophores like A23187). Optimize the concentration and incubation time of the inducer.
Analytical Method Not Sensitive Enough LC-MS/MS is the gold standard for sensitive and specific quantification of this compound. If using ELISA, ensure the kit is specific for the R-isoform and has the required sensitivity. Validate your analytical method with authentic this compound standards.

Data Presentation

Table 1: Effect of Cell Confluency on Lipoxygenase Gene Expression

As direct quantitative data for this compound production at different confluencies is scarce, this table summarizes the observed changes in the expression of the synthesizing enzyme, ALOX12B, and related lipoxygenases in a human endothelial cell line (EA.hy926).[1]

GeneConfluency (10-20%)Confluency (100%)
ALOX12B mRNA Not DetectedNot Detected
ALOX15 mRNA Not DetectedDetected
ALOX15B mRNA Not DetectedDetected
ALOXE3 mRNA Not DetectedDetected

Note: While ALOX12B was not detected in this particular endothelial cell line, the principle that lipoxygenase expression is regulated by confluency is demonstrated by the other detected ALOX genes. The expression of ALOX12B is cell-type specific.

Experimental Protocols

Protocol 1: Induction of this compound Production in Cultured Cells
  • Cell Seeding: Plate cells at a density that will result in the desired confluency (e.g., 80-90%) at the time of the experiment.

  • Cell Culture: Culture cells in appropriate growth medium and conditions.

  • Starvation (Optional): Prior to stimulation, you may want to serum-starve the cells for 4-24 hours to reduce baseline signaling.

  • Stimulation:

    • Replace the medium with serum-free medium or a low-serum medium.

    • Add the inducing agent at the desired concentration (e.g., growth factor, cytokine, or arachidonic acid).

    • Incubate for the desired time period (e.g., 15 minutes to 24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant into a clean tube.

    • Cell Lysate: Wash the cells with cold PBS, then lyse the cells using a suitable lysis buffer (e.g., methanol or a buffer containing a non-ionic detergent). Scrape the cells and collect the lysate.

  • Sample Processing:

    • Immediately add an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation of lipids.

    • Add an internal standard (e.g., deuterated this compound) for accurate quantification by LC-MS/MS.

    • Proceed with solid-phase extraction (SPE) to purify and concentrate the eicosanoids.

  • Storage: Store the processed samples at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation: Perform solid-phase extraction (SPE) on cell culture supernatants or lysates to isolate the lipid fraction.

  • Chromatographic Separation:

    • Use a chiral column (e.g., Chiralpak AD-RH) to separate this compound from its stereoisomer, 12(S)-HETE.

    • Employ a suitable mobile phase gradient (e.g., a mixture of water, acetonitrile, and formic acid).

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 319 -> 179).

  • Quantification:

    • Generate a standard curve using authentic this compound standards of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Signaling Pathways and Workflows

12R_HETE_Synthesis_Pathway This compound Synthesis Pathway Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 (cPLA2) Arachidonic_Acid->PLA2 Stimulus (e.g., Growth Factor, Cytokine) Free_Arachidonic_Acid Free Arachidonic Acid PLA2->Free_Arachidonic_Acid Liberates ALOX12B 12R-Lipoxygenase (ALOX12B) Free_Arachidonic_Acid->ALOX12B CYP450 Cytochrome P450 (e.g., CYP2J2) Free_Arachidonic_Acid->CYP450 HPETE_12R 12(R)-HPETE ALOX12B->HPETE_12R Oxygenation HETE_12R This compound CYP450->HETE_12R Hydroxylation GPx Glutathione Peroxidase (GPx) HPETE_12R->GPx GPx->HETE_12R Reduction

Caption: Biosynthesis of this compound from arachidonic acid via the 12R-lipoxygenase and cytochrome P450 pathways.

Experimental_Workflow_12R_HETE Experimental Workflow for this compound Analysis cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seeding Cell Seeding (Control Passage & Confluency) Culture Cell Culture Seeding->Culture Stimulation Stimulation with Inducer Culture->Stimulation Collection Collect Supernatant/Lysate Stimulation->Collection Extraction Solid-Phase Extraction (SPE) Collection->Extraction LCMS LC-MS/MS Analysis (Chiral Separation) Extraction->LCMS Quantification Quantification LCMS->Quantification

Caption: A typical experimental workflow for the induction and quantification of this compound in cell culture.

References

Validation & Comparative

Confirming the biological activity of synthetic 12(R)-HETE vs. endogenous

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data confirms that synthetic 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) reliably mimics the biological activity of its endogenous counterpart. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Endogenous this compound is a lipid mediator synthesized from arachidonic acid by the enzymes 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) isoforms.[1][2] It is naturally found in various tissues, including the skin and cornea.[1] Synthetic this compound is chemically synthesized to replicate the precise structure of the natural molecule. Extensive research, utilizing both biologically derived and synthetic this compound, has demonstrated their functional equivalence in key biological processes.

A pivotal study directly comparing the effects of biologically derived and synthetically prepared this compound on intraocular pressure in rabbits found both to be equally potent. This provides strong evidence that the synthetic version accurately reflects the physiological effects of the endogenous molecule.

Quantitative Comparison of Biological Activities

The following table summarizes key biological activities of this compound based on studies using synthetic compounds. This data provides a quantitative basis for understanding its potency and efficacy in various biological systems.

Biological ActivityAssay SystemKey Parameters and Values
Receptor Binding Washed isolated human plateletsBinds to the thromboxane A2 (TP) receptor with an IC50 of 0.734 µM.
CHO cell membranes expressing human leukotriene B4 receptorsSelectively binds to the leukotriene B4 receptor 2 (BLT2) over BLT1 at a concentration of 5 µM.
Enzyme Inhibition Bovine corneal Na+/K+-ATPaseInhibits enzyme activity in a concentration-dependent manner.
Cellular Proliferation HT-29 colon cancer cellsIncreases cell proliferation at a concentration of 1 µM.
3T6 fibroblasts12(S)-HETE, but not this compound, induced cell proliferation in this specific cell line.[3]
Platelet Aggregation Washed isolated human plateletsInhibits platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 µM.
Physiological Response Rabbit eye (topical application)Decreases intraocular pressure at doses of 1, 10, and 50 µ g/eye .
Central Nervous System Rat (intracerebroventricular administration)Decreases lipopolysaccharide-induced pyresis at a dose of 10 µ g/animal .

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental replication and validation.

Receptor Binding Assay (Competitive Binding)

This protocol is a standard method for determining the binding affinity of a ligand (in this case, synthetic this compound) to its receptor.

  • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., TP or BLT2 receptors) are prepared from cultured cells or tissues by homogenization and centrifugation.

  • Binding Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the prepared membranes.

  • Competition: Increasing concentrations of unlabeled synthetic this compound are added to the incubation mixture to compete with the radiolabeled ligand for receptor binding.

  • Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value, the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of synthetic this compound or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours) to allow for cell proliferation.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation relative to the control is calculated.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit or induce the clumping of platelets.

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh whole blood by centrifugation. Washed platelets can be further prepared by additional centrifugation and resuspension steps.

  • Aggregation Monitoring: The platelet suspension is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

  • Agonist-Induced Aggregation: A platelet agonist, such as the TP receptor agonist I-BOP, is added to induce aggregation.

  • Inhibition by this compound: To test for inhibitory effects, the platelet suspension is pre-incubated with synthetic this compound before the addition of the agonist.

  • Data Analysis: The change in light transmission over time is recorded, and the maximum aggregation percentage is determined. The IC50 value for inhibition is calculated from a dose-response curve.

Visualizing the Molecular Landscape

The following diagrams illustrate the experimental workflow for comparing synthetic and endogenous this compound and the key signaling pathways it modulates.

G cluster_source Source of this compound cluster_assays Biological Assays cluster_analysis Comparative Analysis Synthetic Chemical Synthesis ReceptorBinding Receptor Binding (TP, BLT2) Synthetic->ReceptorBinding Test Compound EnzymeActivity Enzyme Activity (Na+/K+-ATPase) Synthetic->EnzymeActivity Test Compound CellularResponse Cellular Response (Proliferation, Aggregation) Synthetic->CellularResponse Test Compound PhysiologicalEffect In Vivo Effect (Intraocular Pressure) Synthetic->PhysiologicalEffect Test Compound Endogenous Biological Source (e.g., Corneal Epithelium) Endogenous->ReceptorBinding Reference Compound Endogenous->EnzymeActivity Reference Compound Endogenous->CellularResponse Reference Compound Endogenous->PhysiologicalEffect Reference Compound Comparison Comparison of Potency & Efficacy (IC50, EC50, etc.) ReceptorBinding->Comparison EnzymeActivity->Comparison CellularResponse->Comparison PhysiologicalEffect->Comparison

Experimental workflow for comparing synthetic and endogenous this compound.

G cluster_receptors Membrane Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects HETE This compound BLT2 BLT2 Receptor HETE->BLT2 TP_Receptor Thromboxane Receptor (TP) HETE->TP_Receptor Antagonist MAPK MAPK Pathway (ERK1/2) BLT2->MAPK NFkB NF-κB Pathway BLT2->NFkB PI3K_Akt PI3K/Akt Pathway BLT2->PI3K_Akt TP_Receptor->MAPK Modulates TP_Receptor->NFkB Modulates TP_Receptor->PI3K_Akt Modulates Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation Angiogenesis Angiogenesis MAPK->Angiogenesis NFkB->Proliferation NFkB->Inflammation NFkB->Angiogenesis PI3K_Akt->Proliferation PI3K_Akt->Inflammation PI3K_Akt->Angiogenesis

Key signaling pathways of this compound.

References

A Comparative Analysis of 12(R)-HETE and 12(S)-HETE in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two stereoisomers of 12-hydroxyeicosatetraenoic acid, 12(R)-HETE and 12(S)-HETE, and their roles in platelet aggregation. This document synthesizes experimental data to objectively compare their mechanisms and effects, offering valuable insights for research and therapeutic development in thrombosis and hemostasis.

Introduction

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Upon activation, arachidonic acid is metabolized by various enzymes, leading to the formation of bioactive lipids that modulate platelet function. Among these are the 12-hydroxyeicosatetraenoic acids (12-HETEs), produced by the action of 12-lipoxygenase (12-LOX). The two primary stereoisomers, 12(S)-HETE and this compound, exhibit distinct biological activities. Platelets predominantly synthesize 12(S)-HETE via the platelet-type 12-LOX.[1] The role of 12(S)-HETE in platelet aggregation is complex and appears to be context-dependent, with evidence supporting both pro- and anti-thrombotic functions.[2][3] In contrast, the specific role of this compound in platelet aggregation is less defined in scientific literature.

Comparative Data on Platelet Aggregation

The functional impact of 12(S)-HETE on platelet aggregation is multifaceted and depends on the activating agonist. Limited direct comparative data exists for the effects of this compound on platelet function.

EicosanoidAgonistEffect on Platelet AggregationReceptor InteractionQuantitative Data
12(S)-HETE ThrombinPotentiation[3]GPR31 (enhances PAR4-mediated activation)-
CollagenInhibition[3]--
PGH2/TxA2 Mimetics (U44069, U46619)Inhibition[4]Thromboxane Receptor (competitive antagonist)IC50: 8 µM for inhibiting [¹²⁵I]-PTA-OH binding to thromboxane receptors[4]
ADPInhibition of the second wave of aggregation[5]--
This compound PGH2/TxA2 MimeticsPotential InhibitionThromboxane Receptor (competitive antagonist)-

Signaling Pathways in Platelet Aggregation

The signaling pathways for 12(S)-HETE in platelets are partially elucidated, while specific signaling pathways for this compound in platelets have not been clearly defined.

12(S)-HETE Signaling Pathway

12(S)-HETE is known to exert its effects through the G-protein coupled receptor GPR31. This interaction primarily enhances platelet activation in response to thrombin, specifically through the Protease-Activated Receptor 4 (PAR4). The signaling cascade is believed to proceed through a Gαi-coupled mechanism.

12S-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 Gi Gαi GPR31->Gi Activates PAR4 PAR4 PLC Phospholipase C (PLC) PAR4->PLC Activates Thrombin Thrombin Thrombin->PAR4 Gi->PLC Enhances Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC_Activation PKC Activation PLC->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

12(S)-HETE Signaling Pathway in Platelets.
This compound Signaling Pathway

Currently, there is a lack of specific information detailing a distinct signaling pathway for this compound in platelet aggregation. It has been suggested that, similar to 12(S)-HETE, it can act as a competitive antagonist at the thromboxane receptor, which would imply an inhibitory role in thromboxane-mediated platelet activation. However, a dedicated receptor and downstream signaling cascade in platelets have not been identified.

Experimental Protocols

The following is a generalized protocol for assessing the effects of this compound and 12(S)-HETE on platelet aggregation using light transmission aggregometry (LTA).

Objective

To determine and compare the effects of this compound and 12(S)-HETE on platelet aggregation induced by various agonists (e.g., thrombin, ADP, collagen).

Materials
  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • 3.2% Sodium Citrate anticoagulant.

  • This compound and 12(S)-HETE stock solutions (in ethanol or DMSO).

  • Platelet agonists: Thrombin, ADP, Collagen, U46619 (Thromboxane A2 analog).

  • Tyrode's buffer.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

Methods
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C for 10 minutes.

    • Calibrate the aggregometer with PPP as 100% aggregation and PRP as 0% aggregation.

    • Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Add the vehicle control or varying concentrations of this compound or 12(S)-HETE to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate aggregation by adding a specific agonist.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each condition.

    • Dose-response curves can be generated to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) values for each HETE stereoisomer.

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifugation (2000 x g, 20 min) to obtain Platelet-Poor Plasma (PPP) Blood_Collection->Centrifuge_PPP PRP_Adjustment 4. Adjust PRP Platelet Count using PPP Centrifuge_PRP->PRP_Adjustment Centrifuge_PPP->PRP_Adjustment Aggregometer_Setup 5. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Adjustment->Aggregometer_Setup Incubation 6. Incubate PRP with 12(R/S)-HETE or Vehicle at 37°C Aggregometer_Setup->Incubation Add_Agonist 7. Add Agonist (e.g., Thrombin, ADP, Collagen) Incubation->Add_Agonist Record_Aggregation 8. Record Light Transmission (Aggregation %) Add_Agonist->Record_Aggregation Data_Analysis 9. Data Analysis (Dose-Response Curves, IC50/EC50) Record_Aggregation->Data_Analysis

Experimental Workflow for Platelet Aggregation Assay.

Logical Relationship of Comparative Analysis

The comparative analysis of this compound and 12(S)-HETE in platelet aggregation is based on a logical flow from their synthesis to their functional effects and underlying mechanisms.

Comparative_Analysis_Logic Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12S_HETE 12(S)-HETE 12_LOX->12S_HETE  Platelet-type 12R_HETE This compound 12_LOX->12R_HETE  Other isoforms Signaling Signaling Pathways 12S_HETE->Signaling 12R_HETE->Signaling GPR31 GPR31 Receptor (Pro-aggregatory) Signaling->GPR31 Tx_Receptor Thromboxane Receptor (Anti-aggregatory) Signaling->Tx_Receptor Potentiation Potentiation (agonist-dependent) GPR31->Potentiation Inhibition Inhibition (agonist-dependent) Tx_Receptor->Inhibition Functional_Outcome Functional Outcome on Platelet Aggregation Comparative_Analysis Comparative Analysis Functional_Outcome->Comparative_Analysis Potentiation->Functional_Outcome Inhibition->Functional_Outcome

Logical Flow of the Comparative Analysis.

Conclusion

The available evidence strongly indicates that 12(S)-HETE is a significant modulator of platelet function, with a complex role that can be either pro-aggregatory or anti-aggregatory depending on the physiological context and the primary platelet agonist. Its signaling through the GPR31 receptor to enhance thrombin-induced aggregation is a key finding for understanding its pro-thrombotic potential.

In stark contrast, the role of this compound in platelet aggregation remains largely undefined. While there is some indication that it may act as a thromboxane receptor antagonist, a comprehensive understanding of its effects and signaling mechanisms in platelets is lacking. This significant gap in knowledge highlights an important area for future research. A deeper understanding of the distinct roles of these stereoisomers could pave the way for more targeted anti-platelet therapies with improved efficacy and safety profiles.

References

Validating the Downstream Signaling Targets of 12(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling targets of 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] versus its stereoisomer, 12(S)-HETE. Experimental data reveals distinct signaling pathways for each molecule, a critical consideration for targeted therapeutic development. While 12(S)-HETE activates a well-defined receptor and subsequent downstream cascades, this compound's effects appear to be mediated through different receptor interactions.

Key Signaling Differences: this compound vs. 12(S)-HETE

A primary distinction in the signaling of these stereoisomers lies in their receptor affinity. The G protein-coupled receptor 31 (GPR31) has been identified as a high-affinity receptor for 12(S)-HETE, initiating downstream signaling cascades.[1][2] Crucially, GPR31 does not bind to this compound, indicating separate mechanisms of action for the two isomers.[3]

While the downstream pathways for 12(S)-HETE are more extensively documented, evidence suggests that this compound's signaling is mediated, at least in part, through its interaction with the thromboxane A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2).[1][3]

Comparative Analysis of Downstream Signaling

The following table summarizes the known downstream signaling targets and their activation in response to this compound and 12(S)-HETE, based on available experimental data.

Signaling TargetThis compound12(S)-HETEKey Experimental Observations
GPR31 Activation NoYesRadioligand binding assays show high-affinity binding of 12(S)-HETE to GPR31, but not this compound.[3][4]
Thromboxane A2 (TP) Receptor Competitive AntagonistCompetitive AntagonistBoth 12(S)- and this compound inhibit the binding of thromboxane A2 analogs to the TP receptor, promoting relaxation of mouse mesenteric arteries.[1]
Leukotriene B4 Receptor 2 (BLT2) AgonistAgonistBoth isomers can mediate responses through the low-affinity leukotriene B4 receptor, BLT2.[1][3]
MEK/ERK Pathway No direct activation via GPR31Activation12(S)-HETE binding to GPR31 leads to the activation of the MEK/ERK1/2 signaling cascade.[1][4]
NF-κB Pathway No direct activation via GPR31ActivationActivation of GPR31 by 12(S)-HETE stimulates the NF-κB pathway.[3][4]
PI3K/Akt Pathway Not well-definedPotential ActivationThe Gβγ subunits of GPCRs like GPR31 can influence PI3K/Akt signaling.[1]
Protein Kinase C (PKC) Not well-definedActivation12(S)-HETE is involved in stimulating PKC.[5]

Signaling Pathway Diagrams

The distinct signaling pathways for this compound and 12(S)-HETE are visualized below using Graphviz.

12R_HETE_Signaling This compound This compound TP_receptor Thromboxane A2 Receptor (TP) This compound->TP_receptor Antagonist BLT2_receptor Leukotriene B4 Receptor 2 (BLT2) This compound->BLT2_receptor Agonist Downstream_TP Inhibition of Thromboxane A2 Signaling TP_receptor->Downstream_TP Downstream_BLT2 Leukotriene B4-like Signaling BLT2_receptor->Downstream_BLT2

Figure 1: this compound Signaling Pathway.

12S_HETE_Signaling 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 G_protein Gαi/o & Gβγ GPR31->G_protein MEK MEK G_protein->MEK NFkB NF-κB G_protein->NFkB PI3K PI3K/Akt G_protein->PI3K ERK ERK1/2 MEK->ERK Cellular_Response Cell Proliferation, Invasion, Inflammation ERK->Cellular_Response NFkB->Cellular_Response PI3K->Cellular_Response

Figure 2: 12(S)-HETE Signaling Pathway.

Experimental Protocols

Validation of the downstream targets of this compound and 12(S)-HETE relies on a variety of established experimental protocols.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound and 12(S)-HETE to specific receptors (e.g., GPR31, TP receptor).

  • Methodology:

    • Membrane preparations from cells expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [³H]12(S)-HETE or a radiolabeled TP receptor antagonist).

    • Increasing concentrations of unlabeled this compound or 12(S)-HETE are added to compete for binding with the radiolabeled ligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine binding affinity.

Western Blotting for Protein Phosphorylation
  • Objective: To assess the activation of downstream signaling proteins (e.g., ERK, Akt) by measuring their phosphorylation status.

  • Methodology:

    • Cells are treated with this compound or 12(S)-HETE for various time points.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate, and band intensities are quantified to determine the level of protein phosphorylation relative to a total protein control.

NF-κB Reporter Assays
  • Objective: To measure the activation of the NF-κB transcription factor.

  • Methodology:

    • Cells are co-transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element and a control plasmid.

    • Transfected cells are treated with this compound or 12(S)-HETE.

    • Cell lysates are prepared, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • An increase in reporter activity indicates activation of the NF-κB pathway.

Calcium Mobilization Assays
  • Objective: To measure changes in intracellular calcium concentrations upon receptor activation.

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured.

    • Cells are stimulated with this compound or 12(S)-HETE.

    • Changes in fluorescence intensity are monitored over time using a fluorometer or fluorescence microscope, indicating changes in intracellular calcium levels.

Conclusion

The validation of downstream signaling targets for this compound reveals a distinct pharmacological profile compared to its S-stereoisomer. While 12(S)-HETE primarily signals through the GPR31 receptor to activate pro-inflammatory and pro-proliferative pathways, this compound's known effects are largely mediated by its antagonistic action on the thromboxane A2 receptor and agonistic activity at the BLT2 receptor. This clear divergence in signaling mechanisms underscores the importance of stereospecificity in lipid mediator research and highlights the need for further investigation into the unique biological roles of this compound for the development of targeted therapeutics.

References

A Comparative Guide to the Pro-inflammatory Effects of 12(R)-HETE and Leukotriene B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pro-inflammatory properties of two potent lipid mediators derived from arachidonic acid: 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and leukotriene B4 (LTB4). Both molecules are key players in the inflammatory cascade, orchestrating leukocyte recruitment and activation. Understanding their distinct and overlapping mechanisms is crucial for the development of targeted anti-inflammatory therapeutics.

Introduction to this compound and LTB4

This compound is a hydroxyeicosatetraenoic acid produced from arachidonic acid primarily by the action of the 12R-lipoxygenase (ALOX12B) enzyme. It is found in inflammatory exudates and is particularly noted for its presence in psoriatic scales.[1] Leukotriene B4 (LTB4) is another arachidonic acid metabolite, synthesized in myeloid cells via the 5-lipoxygenase (5-LO) pathway.[2] It is a well-established, potent chemoattractant for neutrophils and a key mediator in a wide range of inflammatory diseases.[2][3] While both are pro-inflammatory, they exhibit differences in receptor affinity, signaling pathways, and potency, which dictate their specific roles in inflammatory responses.

Signaling Pathways and Receptor Activation

The pro-inflammatory actions of this compound and LTB4 are initiated by their binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells.

This compound Signaling

This compound primarily exerts its effects through two receptors: GPR31 and the low-affinity LTB4 receptor, BLT2.[4][5]

  • GPR31: This receptor is considered a high-affinity receptor for 12(S)-HETE and also responds to this compound.[5][6][7] Activation of GPR31 by 12-HETE in various cell types, including cancer cells and liver cells, has been shown to stimulate the MEK-ERK1/2 and NF-κB signaling pathways, which are critical for cell growth and the production of pro-inflammatory mediators.[5][6]

  • BLT2: this compound can also act as an agonist for the BLT2 receptor.[4][8] This interaction is of lower affinity compared to LTB4's binding to BLT1.[9] Signaling through BLT2 can contribute to chemotaxis and the activation of kinases like ERK.[8]

The downstream signaling of this compound involves the activation of multiple pathways that culminate in inflammatory responses. This includes the PI3K/Akt/NF-κB pathway, which promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]

12R_HETE_Signaling HETE This compound GPR31 GPR31 HETE->GPR31 binds BLT2 BLT2 HETE->BLT2 binds Gi Gαi GPR31->Gi activates BLT2->Gi activates PI3K PI3K Gi->PI3K MEK MEK Gi->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines activates transcription Response Inflammatory Response Cytokines->Response LTB4_Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 (High Affinity) LTB4->BLT1 binds BLT2 BLT2 (Low Affinity) LTB4->BLT2 binds NLRP3 NLRP3 Inflammasome LTB4->NLRP3 activates G_protein Gαi / Gαq BLT1->G_protein activates BLT2->G_protein activates PLC PLC G_protein->PLC MAPK MAPK (ERK, p38) G_protein->MAPK PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis NFkB NF-κB MAPK->NFkB MAPK->Chemotaxis PI3K->NFkB Cytokine_Prod Cytokine Production NFkB->Cytokine_Prod IL1b IL-1β Release NLRP3->IL1b Chemotaxis_Workflow start Start isolate 1. Isolate Neutrophils (e.g., Ficoll Gradient) start->isolate assemble 2. Assemble Boyden Chamber with Porous Membrane isolate->assemble load_lower 3. Add Chemoattractant (LTB4 or this compound) to Lower Chamber assemble->load_lower load_upper 4. Add Neutrophil Suspension to Upper Chamber load_lower->load_upper incubate 5. Incubate at 37°C (30-120 min) load_upper->incubate fix_stain 6. Fix and Stain Cells on Membrane incubate->fix_stain quantify 7. Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

References

Stereospecific effects of 12(R)-HETE versus 12(S)-HETE on neutrophil chemotaxis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stereospecific Effects of 12(R)-HETE and 12(S)-HETE on Neutrophil Chemotaxis

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a lipid mediator derived from arachidonic acid, playing a significant role in various physiological and pathological processes, including inflammation.[1] It exists as two primary stereoisomers, this compound and 12(S)-HETE, which are produced by different enzymes and exhibit distinct biological activities.[1] While both isomers are implicated in inflammatory responses, they exert stereospecific effects on neutrophil chemotaxis, the directed migration of neutrophils towards a chemical stimulus. This guide provides an objective comparison of the effects of this compound and 12(S)-HETE on neutrophil chemotaxis, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Comparison of Chemotactic Potency

Experimental evidence demonstrates a clear distinction in the chemotactic potency of this compound and 12(S)-HETE for neutrophils. In vivo studies have shown that this compound is a significantly more potent neutrophil chemoattractant than its 12(S) counterpart.[2] Topical application of this compound on human skin leads to pronounced neutrophil infiltration in both the epidermis and dermis, an effect not observed with 12(S)-HETE.[2] While both enantiomers can cause erythema and increased blood flow, the specific recruitment of neutrophils is a hallmark of this compound's activity.[2]

In contrast, some in vitro studies suggest that 12(S)-HETE is slightly more active than this compound in stimulating intracellular calcium release in neutrophils, a key step in cell activation and migration.[3] However, the overall chemotactic response appears to be more robustly induced by this compound.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data on the differential effects of this compound and 12(S)-HETE on neutrophil infiltration in human skin 24 hours after topical application.

StereoisomerEpidermal Neutrophil Infiltration (cells/hpf)Dermal Neutrophil Infiltration (cells/hpf)
This compound 25.2 +/- 1313.2 +/- 5.1
12(S)-HETE 0.02 +/- 0.021.02 +/- 0.7
Data sourced from an in vivo study on human skin.[2]

Signaling Pathways

The differential effects of this compound and 12(S)-HETE on neutrophil chemotaxis are mediated by their interactions with specific cell surface receptors and subsequent activation of intracellular signaling cascades. Both isomers have been suggested to interact with the low-affinity leukotriene B4 receptor 2 (BLT2).[1][5] Activation of these G-protein coupled receptors (GPCRs) can lead to a rise in intracellular calcium concentrations, a critical event for initiating cell migration.[1][3]

12(S)-HETE has also been shown to bind to the orphan GPCR, GPR31, which can lead to the activation of the MAPK pathway (MEK/ERK).[5][6] While the precise signaling network for this compound is less defined, its potent chemotactic activity suggests a strong engagement with pathways controlling cytoskeletal rearrangement and directed cell movement.

G cluster_R This compound Signaling cluster_S 12(S)-HETE Signaling R_HETE This compound R_Receptor BLT2 Receptor R_HETE->R_Receptor R_G_Protein G-Protein Activation R_Receptor->R_G_Protein R_Ca_Mobilization Ca²⁺ Mobilization R_G_Protein->R_Ca_Mobilization R_Chemotaxis Neutrophil Chemotaxis R_Ca_Mobilization->R_Chemotaxis S_HETE 12(S)-HETE S_Receptor_BLT2 BLT2 Receptor S_HETE->S_Receptor_BLT2 S_Receptor_GPR31 GPR31 Receptor S_HETE->S_Receptor_GPR31 S_G_Protein G-Protein Activation S_Receptor_BLT2->S_G_Protein S_Receptor_GPR31->S_G_Protein S_Ca_Mobilization Ca²⁺ Mobilization S_G_Protein->S_Ca_Mobilization S_MAPK MAPK Pathway (ERK1/2) S_G_Protein->S_MAPK S_Cell_Activation Cell Activation S_Ca_Mobilization->S_Cell_Activation S_MAPK->S_Cell_Activation

Caption: Signaling pathways for this compound and 12(S)-HETE in neutrophils.

Experimental Protocols

The chemotactic response of neutrophils to this compound and 12(S)-HETE can be quantified using various in vitro migration assays, such as the Boyden chamber (or Transwell) assay.[7][8]

Neutrophil Chemotaxis Assay Protocol (Boyden Chamber)
  • Neutrophil Isolation: Isolate human peripheral blood neutrophils from healthy donors. Adjust the cell concentration to approximately 2.5 x 10^5 cells/mL in a suitable buffer like DMEM.[9]

  • Chamber Setup: Place a microchemotaxis chamber with a nitrocellulose or polycarbonate membrane (typically with 3 µm pores) separating the upper and lower wells.[7]

  • Loading:

    • Add the chemoattractant solution (this compound or 12(S)-HETE at desired concentrations) to the lower chamber.[7]

    • Add the neutrophil suspension to the upper chamber.[7]

    • Include a negative control (buffer only in the lower chamber) and a positive control (a known potent chemoattractant like IL-8).[9]

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere for a defined period (e.g., 30-120 minutes) to allow for cell migration.[7][9]

  • Quantification:

    • After incubation, fix and stain the membrane.[7][9]

    • Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy. This can be done by counting cells in several high-power fields or by measuring the migration distance into the membrane.[7][9]

    • Alternatively, for Transwell assays, migrated cells in the lower chamber can be collected and counted using flow cytometry.[7]

G cluster_workflow Neutrophil Chemotaxis Assay Workflow cluster_quantify Quantification start Start isolate Isolate Neutrophils from Blood start->isolate setup Set up Boyden Chamber isolate->setup load_chemo Load Chemoattractant (12-HETE) to Lower Chamber setup->load_chemo load_cells Load Neutrophils to Upper Chamber setup->load_cells incubate Incubate at 37°C load_chemo->incubate load_cells->incubate fix_stain Fix and Stain Membrane incubate->fix_stain microscopy Microscopy Analysis fix_stain->microscopy count_cells Count Migrated Cells microscopy->count_cells end_node End count_cells->end_node

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Conclusion

The stereoisomers of 12-HETE exhibit distinct and specific effects on neutrophil chemotaxis. This compound is a more potent direct chemoattractant for neutrophils in vivo compared to 12(S)-HETE.[2] This stereospecificity likely arises from differential engagement of cell surface receptors and downstream signaling pathways. Understanding these differences is crucial for elucidating the precise roles of these lipid mediators in the inflammatory cascade and for the development of targeted anti-inflammatory therapies. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of 12-HETE stereoisomers in neutrophil biology and inflammatory diseases.

References

A Researcher's Guide to Specificity: Comparing Cross-Reactivity in 12-HETE ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in inflammation, cancer, and cardiovascular disease, the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE) is paramount. As a key lipid mediator in numerous signaling pathways, precise measurement is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and sensitive method for this purpose, but their utility is dictated by the specificity of the antibodies they employ. This guide provides a comparative overview of the cross-reactivity of commercially available 12-HETE ELISA kits with other structurally similar eicosanoids, offering supporting data and experimental context to aid in informed kit selection.

The Challenge of Eicosanoid Specificity

Comparative Analysis of Cross-Reactivity

An extensive review of product literature and datasheets reveals that while many manufacturers claim high specificity for their 12-HETE ELISA kits, detailed, quantitative cross-reactivity data is not always readily provided. This lack of transparent data makes direct comparison challenging for researchers.

However, some manufacturers do provide comprehensive cross-reactivity analysis. Below is a summary of the reported cross-reactivity for a commercially available 12(S)-HETE ELISA kit, which serves as an example of the type of data researchers should look for.

Table 1: Cross-Reactivity Profile of a Commercial 12(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
12(S)-HETE 100%
12(S)-HETrE64%
5(S),12(S)-DiHETE23.3%
12(S)-HpETE5.1%
Leukotriene B43.8%
15(S)-HETE2.5%
12-OxoETE1.1%
12(R)-HETE0.11%
5(R)-HETE0.01%
12(S)-HHTrE<0.01%
5(S)-HETE<0.01%
Arachidonic Acid<0.01%
Lipoxin B4<0.01%
Thromboxane B2<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Prostaglandin F2α<0.01%

Data sourced from the manual of Cayman Chemical's 12(S)-HETE ELISA Kit (Item No. 534571).

Note: For other commercial kits from suppliers such as MyBioSource, Cloud-Clone Corp, and FineTest, product datasheets often state "no significant cross-reactivity" or "no cross-reaction with other factors" but do not provide specific quantitative data. Researchers are encouraged to contact the manufacturers directly to obtain detailed cross-reactivity tables before purchase.

Understanding the Eicosanoid Pathway

The potential for cross-reactivity is rooted in the shared biosynthetic pathways of eicosanoids. 12-HETE is synthesized from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway. However, arachidonic acid is a common precursor for a multitude of other signaling molecules.

Eicosanoid Synthesis Pathway cluster_12_LOX 12-Lipoxygenase Pathway cluster_5_LOX 5-Lipoxygenase Pathway cluster_15_LOX 15-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX 15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15_LOX 12_HpETE 12(S)-HpETE 12_LOX->12_HpETE 12_HETE 12(S)-HETE 12_HpETE->12_HETE Leukotrienes Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes 5_HETE 5-HETE 5_LOX->5_HETE 15_HETE 15-HETE 15_LOX->15_HETE

Figure 1. Simplified overview of major arachidonic acid metabolism pathways.

Experimental Protocols

Determining Cross-Reactivity in a Competitive ELISA

The specificity of a 12-HETE ELISA kit is determined by running a competitive binding assay. In this format, the 12-HETE in the sample competes with a fixed amount of enzyme-labeled 12-HETE for a limited number of antibody binding sites. The signal is inversely proportional to the amount of 12-HETE in the sample.

To test for cross-reactivity, a panel of structurally related eicosanoids is tested in the same manner as the 12-HETE standard.

Protocol Outline:

  • Reagent Preparation: Prepare all buffers, standards, and reagents as per the kit manufacturer's instructions. The 12-HETE standard will be used to generate a standard curve.

  • Preparation of Potential Cross-Reactants: Prepare serial dilutions of each eicosanoid to be tested (e.g., 5-HETE, 15-HETE, LTB4) in the assay buffer. The concentration range should be sufficient to generate a dose-response curve.

  • Assay Procedure:

    • Add the prepared standards, samples (if any), and dilutions of potential cross-reactants to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated 12-HETE to each well.

    • Add the specific antibody against 12-HETE to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the 12-HETE standards.

    • For each potential cross-reactant, plot its absorbance values against its concentrations to generate a dose-response curve.

    • Determine the concentration of 12-HETE and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of 12-HETE / IC50 of Potential Cross-Reactant) x 100

Cross-Reactivity Testing Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare 12-HETE Standards D Add Standards & Test Compounds to Antibody-Coated Plate A->D B Prepare Serial Dilutions of Potential Cross-Reactants B->D C Prepare Kit Reagents E Add Enzyme-Conjugated 12-HETE C->E F Add 12-HETE Specific Antibody C->F D->E E->F G Incubate for Competitive Binding F->G H Wash Plate G->H I Add Substrate & Incubate H->I J Stop Reaction & Read Absorbance I->J K Generate Standard Curve for 12-HETE J->K L Generate Dose-Response Curves for Cross-Reactants J->L M Determine IC50 for all Compounds K->M L->M N Calculate % Cross-Reactivity M->N

Figure 2. Experimental workflow for determining ELISA kit cross-reactivity.

Conclusion

A Functional Showdown: 12(R)-HETE Versus Other Lipoxygenase Products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lipoxygenase (LOX) pathways metabolize arachidonic acid into a diverse array of bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. These eicosanoids play pivotal roles in a multitude of physiological and pathological processes, from inflammation and immunity to cancer progression and cardiovascular disease. Among these, 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] stands out due to its unique biosynthesis and distinct biological activities. This guide provides an objective comparison of the functional aspects of this compound with other key LOX products, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in this complex field.

Data Presentation: A Quantitative Comparison

The biological effects of lipoxygenase products are dictated by their affinity for specific receptors and their potency in eliciting cellular responses. The following tables summarize key quantitative data for this compound and its counterparts.

Table 1: Receptor Binding Affinities of Lipoxygenase Products

LigandReceptorCell/Tissue TypeBinding Affinity (Kd/Ki)Reference
This compound BLT2CHO cell membranes (human)Selectively binds at 5 µM[1]
12(S)-HETEGPR31PC3 human prostate cancer cellsKd = 4.8 nM[2]
12(S)-HETEBLT2CHO cell membranes (human)Competes with [3H]LTB4[3]
Leukotriene B4 (LTB4)BLT1-High affinity[4]
Leukotriene B4 (LTB4)BLT2HEK 293 cells (human)Kd = 23 nM[4]
15(S)-HETEBLT2CHO cell membranes (human)Competes with [3H]LTB4[3]

Table 2: Functional Potency (IC50/EC50) of Lipoxygenase Products

CompoundAssayCell/Tissue TypePotency (IC50/EC50)Reference
This compound Inhibition of I-BOP-induced platelet aggregationHuman plateletsIC50 = 3.6 µM[1]
This compound Binding to TP receptorHuman plateletsIC50 = 0.734 µM[1]
12(S)-HETEInhibition of [125I]-PTA-OH binding to TP receptorHuman platelet membranesIC50 = 8 µM[5]
12(S)-HETEGTPγS coupling via GPR31CHO cell membranesEC50 = 0.28 nM[6]
Leukotriene B4 (LTB4)Inhibition of [3H]LTB4 bindingGuinea pig spleen homogenateIC50 = 2.5 nM[7]

Signaling Pathways: Visualizing the Molecular Circuitry

The functional diversity of lipoxygenase products stems from their ability to activate distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

G cluster_12S_HETE 12(S)-HETE Signaling 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 PLC PLC GPR31->PLC PKC PKC PLC->PKC MAPK MAPK Pathway (ERK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: 12(S)-HETE signaling through GPR31.

G cluster_BLT Leukotriene B4 and HETE Receptor Interactions LTB4 Leukotriene B4 BLT1 BLT1 (High Affinity) LTB4->BLT1 BLT2 BLT2 (Low Affinity) LTB4->BLT2 HETEs This compound 12(S)-HETE 15(S)-HETE HETEs->BLT2 Chemotaxis Chemotaxis BLT1->Chemotaxis Inflammation Inflammation BLT2->Inflammation

References

Validating the Role of the BLT2 Receptor in 12(R)-HETE Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the BLT2 receptor's role in 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) signaling relative to other potential receptors. The information presented is supported by experimental data to aid in the validation and investigation of this signaling pathway.

Unraveling the this compound Signaling Cascade

This compound is a bioactive lipid metabolite of arachidonic acid produced via the 12-lipoxygenase or cytochrome P450 pathways. It has been implicated in various physiological and pathological processes, including inflammation and cell migration. Understanding its receptor-mediated signaling is crucial for developing targeted therapeutics. While the BLT2 receptor, a low-affinity leukotriene B4 receptor, has been identified as a receptor for the S-enantiomer, 12(S)-HETE, its role in this compound signaling requires careful validation. This guide compares the interaction of this compound with BLT2 and other potential receptors, namely GPR31 and the thromboxane A2 (TP) receptor.

Comparative Analysis of Receptor Binding and Activation

The following tables summarize the available quantitative data on the binding and activation of BLT2 and alternative receptors by 12-HETE enantiomers and other relevant ligands.

Table 1: Ligand Binding Affinities at BLT2 and Alternative Receptors

ReceptorLigandBinding Affinity (Kd or IC50)Citation(s)
BLT2 Leukotriene B4 (LTB4)Kd: ~23 nM[1]
12(S)-HETECompetes with [3H]LTB4 binding[2]
This compoundWeaker competitor than 12(S)-HETE for [3H]LTB4 binding[2]
12-HHTIC50: 2.8 nM (competing with [3H]LTB4)[3][4]
GPR31 12(S)-HETEKd: 4.8 ± 0.12 nM[5][6]
This compoundUndetectable binding/activation[7]
Thromboxane A2 (TP) Receptor 12(S)-HETEIC50: 8 µM (inhibiting [125I]-PTA-OH binding)[8]
This compoundActs as a competitive antagonist[9]

Table 2: Receptor Activation by 12-HETE Enantiomers

ReceptorLigandFunctional Response (EC50)Citation(s)
BLT2 12(S)-HETEInduces calcium mobilization and chemotaxis[2][10]
This compoundInduces cell migration[2]
GPR31 12(S)-HETEEC50 (GTPγS binding): 0.28 ± 1.26 nM[5][6]
This compoundNo significant activation[7]
Thromboxane A2 (TP) Receptor 12(S)-HETEAntagonist activity[8][9]
This compoundAntagonist activity[9]

Experimental Protocols for Validation

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to validate the role of BLT2 in this compound signaling.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound to the BLT2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human BLT2 receptor (HEK293-BLT2)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]LTB4

  • Unlabeled competitor: this compound, 12(S)-HETE, LTB4 (for positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture HEK293-BLT2 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add membrane preparations to each well.

  • Add increasing concentrations of unlabeled this compound or other competitors.

  • Add a fixed concentration of [3H]LTB4 to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to induce an intracellular calcium flux in cells expressing the BLT2 receptor, indicating receptor activation.

Materials:

  • HEK293-BLT2 cells

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-BLT2 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate according to the dye manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence.

  • Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to induce directed cell migration of BLT2-expressing cells.

Materials:

  • BLT2-expressing cells (e.g., CHO-BLT2 or primary immune cells)

  • Boyden chamber apparatus with a porous membrane (e.g., 5 µm pore size)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • This compound

  • Cell staining dye (e.g., Calcein AM)

Procedure:

  • Chamber Setup: Add different concentrations of this compound in chemotaxis buffer to the lower wells of the Boyden chamber.

  • Cell Preparation: Resuspend the BLT2-expressing cells in chemotaxis buffer.

  • Cell Addition: Place the porous membrane over the lower wells and add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane.

  • Stain the migrated cells on the lower surface of the membrane with a suitable dye.

  • Count the migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound.

Visualizing the Signaling Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 This compound Signaling Pathways AA Arachidonic Acid LOX_P450 12-LOX / CYP450 AA->LOX_P450 HETE_R This compound LOX_P450->HETE_R BLT2 BLT2 Receptor HETE_R->BLT2 Binds (low affinity) GPR31 GPR31 (Alternative) HETE_R->GPR31 Weak/No Binding TP_Receptor TP Receptor (Alternative) HETE_R->TP_Receptor Antagonizes Downstream_BLT2 G-protein activation Ca2+ mobilization Cell Migration BLT2->Downstream_BLT2 Downstream_GPR31 No significant activation GPR31->Downstream_GPR31 Downstream_TP Competitive Antagonism TP_Receptor->Downstream_TP

Caption: this compound signaling pathway comparison.

G cluster_1 Experimental Workflow for BLT2 Validation start Hypothesis: This compound signals through BLT2 binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay migration_assay Chemotaxis Assay start->migration_assay data_analysis Data Analysis (IC50, EC50) binding_assay->data_analysis functional_assay->data_analysis migration_assay->data_analysis conclusion Conclusion: Validate or refute BLT2 as a functional this compound receptor data_analysis->conclusion

Caption: Workflow for validating this compound-BLT2 interaction.

G cluster_2 Logical Relationship of 12-HETE Receptor Selectivity cluster_receptors Receptors HETE_S 12(S)-HETE BLT2 BLT2 HETE_S->BLT2 Agonist GPR31 GPR31 HETE_S->GPR31 High Affinity Agonist TP_Receptor TP Receptor HETE_S->TP_Receptor Antagonist HETE_R This compound HETE_R->BLT2 Weak Agonist HETE_R->GPR31 No significant interaction HETE_R->TP_Receptor Antagonist

Caption: Receptor selectivity of 12-HETE enantiomers.

References

In Vivo Validation of 12(R)-HETE's Role in Lowering Intraocular Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in lowering intraocular pressure (IOP) with other established glaucoma treatments, namely the prostaglandin analog latanoprost and the beta-blocker timolol. The information is supported by experimental data and detailed methodologies to aid in research and development efforts in ophthalmology.

Executive Summary

Elevated intraocular pressure is a major risk factor for glaucoma, a leading cause of irreversible blindness. The search for novel therapeutic agents that effectively lower IOP with minimal side effects is a continuous endeavor. This compound, an endogenous cytochrome P450-derived metabolite of arachidonic acid found in the cornea, has emerged as a promising candidate. In vivo studies in rabbits have demonstrated its potent and long-lasting IOP-lowering effects. This guide delves into the experimental validation of this compound, comparing its efficacy and mechanism of action with current standard-of-care drugs, latanoprost and timolol.

Mechanism of Action

This compound: The primary mechanism of action for this compound in reducing IOP is the inhibition of Na+/K+-ATPase in the ciliary epithelium.[1][2][3][4][5] This enzyme is crucial for the secretion of aqueous humor, the fluid that fills the front part of the eye. By inhibiting this pump, this compound effectively reduces the production of aqueous humor, leading to a decrease in intraocular pressure.[1][5]

Latanoprost: Latanoprost, a prostaglandin F2α analogue, primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor. It is a prodrug that is hydrolyzed to its active form in the cornea. The active acid then binds to prostaglandin F receptors in the ciliary muscle, leading to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, thus facilitating fluid drainage.

Timolol: Timolol is a non-selective beta-adrenergic antagonist. It reduces IOP by decreasing the production of aqueous humor. It is believed to act on the beta-adrenergic receptors in the ciliary body, although the precise downstream signaling cascade is not fully elucidated.

Comparative Efficacy: In Vivo Data

The following tables summarize the quantitative data from in vivo studies, primarily in rabbit models, to compare the IOP-lowering effects of this compound, latanoprost, and timolol. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.

Table 1: Dose-Dependent IOP Reduction by Topical this compound in Rabbits [6]

Dose of this compound (µg)Mean IOP Reduction (mmHg)
14
106
5012

Data from a study on normotensive rabbits. The reduction was observed within 30-120 minutes and a single application of 1 µg resulted in a long-lasting effect of up to 9 days.[6]

Table 2: Comparative IOP Reduction of Latanoprost and Timolol in Rabbits

TreatmentConcentrationMaximum IOP Reduction (mmHg)Onset of Action
Latanoprost0.005%~4-5Slower onset
Timolol0.5%~2-3Rapid onset

Data synthesized from multiple studies in normotensive and hypertensive rabbit models. Direct comparison studies show latanoprostene bunod (a latanoprost derivative) to be more effective than latanoprost.[7] In some studies with normotensive rabbits, latanoprost showed no measurable effect on IOP.[8]

Table 3: Clinical Efficacy of Latanoprost and Timolol in Humans (for reference) [9][10][11]

TreatmentConcentrationMean IOP Reduction (%)
Latanoprost0.005%25-35%
Timolol0.5%20-25%

This data is from human clinical trials and is provided for a broader perspective on the clinical relevance of these compounds.

Experimental Protocols

A generalized experimental protocol for in vivo validation of IOP-lowering agents in rabbits, based on common practices, is outlined below.

In Vivo IOP Measurement in Rabbits

1. Animal Model:

  • Species: New Zealand White rabbits are commonly used due to their large eyes and docile nature.

  • Health Status: Healthy, adult rabbits of either sex are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of one week before the experiment to minimize stress-related IOP fluctuations.[12]

2. Drug Administration:

  • Route: Topical administration to the cornea is the standard route for ophthalmic drugs.

  • Volume: A small volume, typically 25-50 µL, of the test substance is instilled into the lower conjunctival sac of one eye.

  • Control: The contralateral eye often receives the vehicle as a control.

3. Intraocular Pressure (IOP) Measurement:

  • Instrumentation: A calibrated applanation tonometer (e.g., Tono-Pen) or a rebound tonometer is used to measure IOP.

  • Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea before tonometry to minimize discomfort and blinking.

  • Procedure: The tonometer probe is gently brought into contact with the central cornea to obtain a reading. Multiple readings are taken and averaged to ensure accuracy.

  • Timeline: Baseline IOP is measured before drug administration. Post-administration measurements are taken at various time points (e.g., 1, 2, 4, 6, 24 hours) to determine the onset, peak effect, and duration of action of the drug.

4. Data Analysis:

  • The change in IOP from baseline is calculated for both the treated and control eyes.

  • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the IOP reduction compared to the vehicle control.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Ciliary Epithelium

G Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Metabolism This compound This compound Cytochrome P450->this compound Synthesis Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Aqueous Humor Secretion Aqueous Humor Secretion Na+/K+-ATPase->Aqueous Humor Secretion Drives Intraocular Pressure Intraocular Pressure Aqueous Humor Secretion->Intraocular Pressure Maintains G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Acclimatization Animal Acclimatization Baseline IOP Measurement Baseline IOP Measurement Animal Acclimatization->Baseline IOP Measurement Topical Drug Administration Topical Drug Administration Baseline IOP Measurement->Topical Drug Administration IOP Measurement (Time Course) IOP Measurement (Time Course) Topical Drug Administration->IOP Measurement (Time Course) Data Analysis Data Analysis IOP Measurement (Time Course)->Data Analysis Comparison of IOP Reduction Comparison of IOP Reduction Data Analysis->Comparison of IOP Reduction

References

Head-to-head comparison of different 12(R)-HETE quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] is critical for understanding its role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer. This guide provides an objective comparison of the leading analytical methods used for this compound quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Introduction to this compound

This compound is a bioactive lipid metabolite of arachidonic acid produced via the 12R-lipoxygenase (12R-LOX) pathway or by cytochrome P450 enzymes.[1][2] It is the (R) enantiomer of 12-HETE and has distinct biological activities from its (S) counterpart.[3] Given the stereospecificity of its biological actions, methods that can differentiate between the 12(R) and 12(S) enantiomers are often necessary for accurate biological assessment.

Core Quantification Methodologies

The primary methods for the quantification of this compound include:

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and specificity, and its ability to separate and quantify enantiomers.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for screening large numbers of samples, though with potential limitations in specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic method that requires derivatization but offers high resolution.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the different this compound quantification methods.

FeatureChiral LC-MS/MSELISA (Competitive)GC-MS
Specificity Very High (Can distinguish 12(R) and 12(S) enantiomers)Moderate to High (Potential cross-reactivity with other HETEs)High (Requires derivatization)
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL range)[4]High (Typically in the ng/mL range)[5]High (ng range)[6]
Throughput ModerateHighLow to Moderate
Cost per Sample HighLow to ModerateModerate
Instrumentation Cost Very HighLowHigh
Sample Preparation Moderately Complex (Solid Phase Extraction often required)Simple to ModerateComplex (Requires extraction and derivatization)
Development Time LongShort (with commercial kits)Moderate to Long

Signaling Pathway of 12-HETE

12-HETE, including the 12(R) enantiomer, exerts its biological effects by interacting with G-protein coupled receptors (GPCRs). The binding of 12-HETE to its receptor, such as GPR31 for 12(S)-HETE, can initiate downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and other signaling molecules, ultimately leading to cellular responses like proliferation, migration, and inflammation.[7][8]

12-HETE Signaling Pathway This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX_P450 12R-LOX / CYP450 Arachidonic_Acid->LOX_P450 HETE_12R This compound LOX_P450->HETE_12R GPCR G-Protein Coupled Receptor (e.g., GPR31) HETE_12R->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Downstream->Second_Messengers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Second_Messengers->MAPK_Cascade Cellular_Response Cellular Response (Inflammation, Proliferation, Migration) MAPK_Cascade->Cellular_Response Quantification Method Workflows General Experimental Workflows for this compound Quantification cluster_LCMS Chiral LC-MS/MS cluster_ELISA ELISA cluster_GCMS GC-MS LCMS_1 Sample Extraction (e.g., SPE) LCMS_2 Chiral LC Separation LCMS_1->LCMS_2 LCMS_3 Tandem Mass Spectrometry (MS/MS) Detection LCMS_2->LCMS_3 LCMS_4 Quantification LCMS_3->LCMS_4 ELISA_1 Sample/Standard Addition to Coated Plate ELISA_2 Competitive Binding with Enzyme-Conjugated 12-HETE ELISA_1->ELISA_2 ELISA_3 Washing and Substrate Addition ELISA_2->ELISA_3 ELISA_4 Colorimetric Detection and Quantification ELISA_3->ELISA_4 GCMS_1 Sample Extraction and Derivatization GCMS_2 Gas Chromatography Separation GCMS_1->GCMS_2 GCMS_3 Mass Spectrometry Detection GCMS_2->GCMS_3 GCMS_4 Quantification GCMS_3->GCMS_4

References

Replicating published findings on the bioactivity of 12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activity of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) with its stereoisomer, 12(S)-HETE. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of these lipid mediators in various physiological and pathological processes. The information presented herein is based on published findings and includes experimental data, detailed protocols for key assays, and visual diagrams of signaling pathways and workflows.

Introduction to 12-HETE Isomers

12-hydroxyeicosatetraenoic acid (12-HETE) is a metabolite of arachidonic acid formed through the action of lipoxygenase (LOX) or cytochrome P450 (CYP450) enzymes.[1] It exists as two main stereoisomers, this compound and 12(S)-HETE, which, despite their structural similarity, often exhibit distinct biological activities and potencies.[1] While 12(S)-HETE is produced by the platelet-type 12-LOX (ALOX12) and has been extensively studied in the context of cancer metastasis and inflammation, this compound is synthesized by the 12R-lipoxygenase (ALOX12B) or CYP450 enzymes and is a key mediator in different biological processes, notably in skin inflammation and neutrophil chemotaxis.[1][2][3] Understanding the nuanced differences in their bioactivities is critical for targeted therapeutic development.

Signaling Pathways

The biological effects of 12-HETE isomers are mediated through their interaction with specific G-protein coupled receptors (GPCRs). The primary receptors identified are GPR31 and the leukotriene B4 receptor 2 (BLT2).

GPR31 Signaling: The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a binding affinity (Kd) of approximately 4.8 nM.[4][5] Upon binding, it primarily signals through Gα(i/o) proteins, leading to the activation of downstream pathways like MEK/ERK and NF-κB, which are involved in cell proliferation and invasion.[4][6][7] this compound shows significantly lower affinity for GPR31.[5]

dot cluster_membrane Plasma Membrane 12S_HETE 12(S)-HETE GPR31 GPR31 Gai Gα(i/o) GPR31->Gai Activates MEK MEK Gai->MEK Inhibits Adenylyl Cyclase ERK ERK1/2 MEK->ERK Activates NFkB NF-κB ERK->NFkB Activates Gene Gene Expression (Proliferation, Invasion) NFkB->Gene Translocates to Nucleus

12(S)-HETE signaling via the GPR31 receptor.

BLT2 Receptor Signaling: In contrast to the specificity of GPR31, the leukotriene B4 receptor 2 (BLT2) acts as a lower-affinity receptor for both 12(S)-HETE and this compound.[1] This receptor is more promiscuous, also binding other lipid mediators like LTB4 and 12-HHT.[1][8] Signaling through BLT2 is implicated in inflammatory responses, including chemotaxis and calcium mobilization in leukocytes.[1][9]

dot cluster_membrane Plasma Membrane 12R_HETE This compound 12S_HETE 12(S)-HETE BLT2 BLT2 Receptor 12S_HETE->BLT2 PLC PLC BLT2->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates Chemotaxis Chemotaxis Ca->Chemotaxis Leads to

12(R/S)-HETE signaling via the BLT2 receptor.

Comparative Bioactivity Data

The differential effects of this compound and 12(S)-HETE have been quantified in several key biological assays. The following table summarizes these findings.

Biological ActivityAssayTarget/Cell TypeThis compound Activity12(S)-HETE ActivityReference
Receptor Binding Radioligand BindingGPR31 ReceptorLow AffinityHigh Affinity (Kd = 4.8 nM)[4][5]
Neutrophil Chemotaxis In vivo skin applicationHuman NeutrophilsMore potent chemoattractantLess potent[10]
In vivo corneal injectionRat NeutrophilsLess potent chemoattractantMore potent at 10 µg[11]
Calcium Mobilization INDO-1 AM fluorescenceHuman NeutrophilsActiveSlightly more active[12]
Angiogenesis Endothelial cell assaysMicrovascular Endothelial CellsData not availablePromotes cell growth and DNA synthesis[13]

Note: The relative potency of HETE isomers in neutrophil chemotaxis appears to be species- and tissue-dependent.

Experimental Protocols & Workflows

To facilitate the replication of key findings, detailed methodologies for two central bioactivity assays are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils toward a chemoattractant through a microporous membrane.

Experimental Workflow:

G A 1. Isolate human neutrophils from whole blood. B 2. Add chemoattractant (e.g., this compound) to the lower chamber of the Boyden apparatus. A->B C 3. Place porous membrane (3-5 µm pores) over the lower chamber. B->C D 4. Seed isolated neutrophils in the upper chamber. C->D E 5. Incubate for 1-2 hours at 37°C. D->E F 6. Fix and stain the membrane. E->F G 7. Count migrated cells on the underside of the membrane via microscopy. F->G

Workflow for the Boyden Chamber Chemotaxis Assay.

Detailed Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to separate them from red blood cells.[14] Check cell purity and viability (>95%) using a cell counter and trypan blue exclusion.

  • Chamber Assembly: Use a multi-well Boyden chamber apparatus.[15] In the lower wells, add serum-free medium containing the chemoattractant (e.g., this compound at various concentrations, typically 10⁻¹⁰ to 10⁻⁷ M) or a control vehicle.

  • Membrane Placement: Place a polycarbonate membrane (typically with 3 µm or 5 µm pores for neutrophils) over the lower wells, separating the upper and lower chambers.[16]

  • Cell Seeding: Resuspend the isolated neutrophils in serum-free medium and add them to the upper chamber (e.g., 5 x 10⁵ cells per well).[14]

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[14]

  • Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the membrane (e.g., with Diff-Quik stain). Count the cells that have migrated to the underside of the membrane using a light microscope in several high-power fields.[17] Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescence-based assay.[14]

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.

Experimental Workflow:

G A 1. Thaw basement membrane extract (e.g., Matrigel) on ice. B 2. Coat wells of a 96-well plate with the matrix and allow to polymerize at 37°C. A->B C 3. Harvest endothelial cells (e.g., HUVECs) and resuspend in medium with test compound. B->C D 4. Seed cells onto the polymerized matrix. C->D E 5. Incubate for 4-18 hours at 37°C. D->E F 6. Stain cells (e.g., with Calcein AM). E->F G 7. Image wells using fluorescence microscopy and quantify tube formation (length, branches). F->G

Workflow for the Endothelial Tube Formation Assay.

Detailed Methodology:

  • Matrix Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice overnight.[18] Using pre-chilled pipette tips, add 50-100 µL of the liquid BME to each well of a pre-chilled 96-well plate.[19]

  • Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify into a gel.[20][21]

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency. Harvest the cells using trypsin and resuspend them in assay medium (low-serum medium) containing the desired concentration of the test compound (e.g., this compound, 12(S)-HETE, or vehicle control).

  • Cell Seeding: Seed the HUVEC suspension onto the surface of the polymerized BME at a density of 1-2 x 10⁴ cells per well.[22]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. Tube formation typically occurs within 4 to 18 hours.[21]

  • Visualization and Quantification: Carefully remove the medium. Stain the cells with a fluorescent dye like Calcein AM (2 µg/mL) for 30 minutes.[21] Capture images using a fluorescence microscope. Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.[22]

References

Safety Operating Guide

Personal protective equipment for handling 12(R)-Hete

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, disposable nitrile gloves.Prevents skin contact with this compound, which is typically supplied in an ethanol solution.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of the chemical solution.
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not required under normal handling conditions with adequate ventilation.Use a fume hood to minimize inhalation exposure to the ethanol solvent.

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and biological activity of this compound.

Receiving and Storage:

  • Upon receipt, immediately transfer the vial of this compound to a freezer set at -20°C for long-term storage.

  • The compound is typically supplied in a solution of ethanol, which is flammable. Store away from sources of ignition.

Preparation of Stock Solutions and Aliquots:

  • Before opening, allow the vial to warm to room temperature to prevent condensation from entering the vial.

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to ethanol vapors.

  • If further dilution is necessary, use an appropriate solvent as indicated by the supplier (e.g., ethanol, DMSO, or DMF).

  • For experimental use, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles of the main stock solution.

  • Seal all vials tightly and store at -20°C.

III. Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Materials: This includes used gloves, pipette tips, vials, and any absorbent materials used for cleaning spills.

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers designated for chemical waste.

  • Disposal Route: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain.

IV. Quantitative Data

PropertyValueSource
Molecular Formula C₂₀H₃₂O₃Cayman Chemical
Molecular Weight 320.5 g/mol Cayman Chemical
Supplied As A solution in ethanolCayman Chemical
Storage Temperature -20°CCayman Chemical
Solubility (PBS, pH 7.2) Approx. 0.8 mg/mLCayman Chemical

V. Experimental Protocols

The following are generalized protocols for common experimental procedures involving this compound. Researchers should adapt these based on their specific experimental needs and cell/tissue types.

A. Sample Preparation for Bioanalysis (LC-MS/MS)

This protocol outlines the extraction of this compound from biological samples for analysis by liquid chromatography-tandem mass spectrometry.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated version of 12-HETE) to the biological sample (e.g., plasma, tissue homogenate).

  • Protein Precipitation: Precipitate proteins by adding a solvent like methanol or acetonitrile. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

B. Cell-Based Assays

This protocol provides a general workflow for treating cells with this compound.

  • Cell Culture: Culture cells to the desired confluency in appropriate media.

  • Preparation of Treatment Media: Prepare the final concentration of this compound in cell culture media. It is crucial to ensure the final concentration of the solvent (e.g., ethanol or DMSO) is not toxic to the cells. A vehicle control (media with solvent only) should always be included.

  • Cell Treatment: Remove the existing media from the cells and replace it with the this compound-containing media or vehicle control media.

  • Incubation: Incubate the cells for the desired time period under standard cell culture conditions.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis, protein analysis, or functional assays.

VI. Visualizations

Handling Workflow for this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive this compound Store Store at -20°C Receive->Store Warm Warm to Room Temp Store->Warm Prepare Prepare Aliquots in Fume Hood Warm->Prepare Treat Treat Cells/Tissues Prepare->Treat Analyze Analyze Samples Treat->Analyze Collect Collect Contaminated Waste Treat->Collect Analyze->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Biosynthesis and Signaling of this compound

G cluster_synthesis Biosynthesis cluster_signaling Signaling AA Arachidonic Acid LOX 12R-Lipoxygenase AA->LOX CYP Cytochrome P450 AA->CYP HETE This compound LOX->HETE CYP->HETE Receptor BLT2 Receptor HETE->Receptor Effect Biological Effects (e.g., Inflammation) Receptor->Effect

Caption: Biosynthesis of this compound and its subsequent signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.